molecular formula C8H6Br2O2 B1272317 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone CAS No. 67029-74-7

2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

Cat. No.: B1272317
CAS No.: 67029-74-7
M. Wt: 293.94 g/mol
InChI Key: FZIUHYVCSFQKFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C8H6Br2O2 and its molecular weight is 293.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-(5-bromo-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIUHYVCSFQKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373587
Record name 2-bromo-1-(5-bromo-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67029-74-7
Record name 2-bromo-1-(5-bromo-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5'-Dibromo-2'-hydroxyacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone, a halogenated aromatic ketone with potential applications in pharmaceutical and chemical research. This document details a plausible synthetic pathway, including experimental protocols for each step, and provides key characterization data.

Introduction

This compound (CAS No: 67029-74-7) is a substituted acetophenone derivative. Halogenated hydroxyphenyl ethanones are valuable intermediates in organic synthesis, often serving as precursors for the construction of more complex molecular architectures, including heterocyclic compounds and potential pharmacologically active agents. This guide outlines a two-step synthesis beginning with the readily available 4-bromophenol.

Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the intermediate, 5-bromo-2-hydroxyacetophenone, via a Fries rearrangement of 4-bromophenyl acetate. The second step is the selective alpha-bromination of this intermediate to yield the final product.

Synthesis_Pathway 4-Bromophenol 4-Bromophenol 4-Bromophenyl acetate 4-Bromophenyl acetate 4-Bromophenol->4-Bromophenyl acetate Acetyl Chloride, Et3N, DCM 5-Bromo-2-hydroxyacetophenone 5-Bromo-2-hydroxyacetophenone 4-Bromophenyl acetate->5-Bromo-2-hydroxyacetophenone AlCl3, Fries Rearrangement This compound This compound 5-Bromo-2-hydroxyacetophenone->this compound N-Bromosuccinimide (NBS), AIBN, CCl4

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of 5-Bromo-2-hydroxyacetophenone (Intermediate)

This procedure is based on the Fries rearrangement of 4-bromophenyl acetate.

Step 1: Acetylation of 4-Bromophenol

A solution of 4-bromophenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) is cooled in an ice bath. Triethylamine (1.1 eq) is added, followed by the dropwise addition of acetyl chloride (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-bromophenyl acetate.

Step 2: Fries Rearrangement

4-Bromophenyl acetate (1.0 eq) is heated with an excess of anhydrous aluminum chloride (AlCl₃) (2.0-3.0 eq) at a temperature ranging from 110-160°C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled and carefully quenched by the addition of ice and hydrochloric acid. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography to afford 5-bromo-2-hydroxyacetophenone.

Synthesis of this compound (Target Compound)

This procedure outlines the alpha-bromination of 5-bromo-2-hydroxyacetophenone. It is important to note that the presence of the activating hydroxyl group on the aromatic ring can lead to competitive ring bromination. The choice of brominating agent and reaction conditions is crucial for selective alpha-bromination. Using N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent such as carbon tetrachloride (CCl₄) under reflux is a common method to favor alpha-bromination over aromatic substitution.

Experimental Procedure:

To a solution of 5-bromo-2-hydroxyacetophenone (1.0 eq) in anhydrous carbon tetrachloride, N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN are added. The mixture is refluxed for 2-4 hours, with the reaction progress monitored by TLC. After the starting material is consumed, the reaction mixture is cooled to room temperature, and the succinimide byproduct is filtered off. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.

Data Presentation

Physicochemical Properties
Property5-Bromo-2-hydroxyacetophenoneThis compound
CAS Number 1450-75-567029-74-7
Molecular Formula C₈H₇BrO₂C₈H₆Br₂O₂
Molecular Weight 215.04 g/mol 293.94 g/mol
Appearance White to off-white crystalline solid[1]Yellow crystalline solid[2][3]
Melting Point 58-61 °C66-70 °C[3] or 55-63 °C[2]
Spectroscopic Data (Predicted)

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ ~11.0-12.0 (s, 1H, Ar-OH)

  • δ ~7.8 (d, 1H, Ar-H)

  • δ ~7.5 (dd, 1H, Ar-H)

  • δ ~6.9 (d, 1H, Ar-H)

  • δ ~4.4 (s, 2H, -CH₂Br)

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ ~195 (C=O)

  • δ ~160 (C-OH)

  • δ ~138 (Ar-C)

  • δ ~135 (Ar-C)

  • δ ~122 (Ar-C)

  • δ ~120 (Ar-C)

  • δ ~115 (Ar-C-Br)

  • δ ~30 (-CH₂Br)

Predicted Mass Spectrum (EI):

  • Major fragments would be expected from the loss of Br, CO, and CH₂Br. The molecular ion peaks [M]⁺ and [M+2]⁺ with approximately equal intensity, and [M+4]⁺ with a smaller intensity, would be characteristic of a dibrominated compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Start Start Reactants 5-Bromo-2-hydroxyacetophenone, NBS, AIBN, CCl4 Start->Reactants Reaction Reflux (2-4h) Reactants->Reaction Cool Cool to RT Reaction->Cool Filter Filter Succinimide Cool->Filter Wash Wash with H2O, Brine Filter->Wash Dry Dry (Na2SO4) Wash->Dry Concentrate Remove Solvent Dry->Concentrate Recrystallize Recrystallization Concentrate->Recrystallize Characterize Characterization (NMR, MS, MP) Recrystallize->Characterize Final_Product Pure Product Characterize->Final_Product

Caption: General workflow for the synthesis and purification.

Safety Information

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Reagent Hazards:

    • N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

    • Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Handle with extreme care and use only in a fume hood.

    • Aluminum Chloride (AlCl₃): Reacts violently with water. It is corrosive and causes severe burns.

    • Acetyl Chloride: Corrosive and lachrymatory. Reacts violently with water.

    • Bromine: Highly corrosive and toxic. Causes severe burns.

  • Product Hazards: this compound is expected to be an irritant and potentially harmful. Handle with care.

This guide provides a framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work. The proposed protocols may require optimization based on laboratory conditions and available equipment.

References

An In-depth Technical Guide to the Physicochemical Properties and Biological Evaluation of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone, a halogenated aromatic ketone of interest in medicinal chemistry. Due to limited direct experimental data on its biological activity, this document also presents a hypothesized mechanism of action based on structurally similar compounds. Detailed experimental protocols are provided to enable the scientific community to investigate its potential as an anti-inflammatory agent through the inhibition of the NF-κB and MAPK signaling pathways.

Physicochemical Properties

This compound, with the CAS number 67029-74-7, is a substituted acetophenone. Its core structure consists of a phenyl ring substituted with a hydroxyl group, two bromine atoms, and an ethanone group. The presence of these functional groups suggests its potential for various chemical reactions and biological activities.

A summary of its key physicochemical properties is presented in Table 1. While experimental spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are indicated to be available from commercial suppliers, specific peak data is not widely published in publicly accessible literature. Predicted ¹³C NMR data is also noted by some vendors.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 67029-74-7ChemWhat[1], Guidechem[2]
Molecular Formula C₈H₆Br₂O₂ChemWhat[1], Guidechem[2]
Molecular Weight 293.94 g/mol ChemWhat[1], Guidechem[2]
Melting Point 66-70 °CChemWhat[1]
Appearance Yellow crystalline solidChem-Impex[3]
Storage Temperature 2-8°C, Inert atmosphereGuidechem[2]

Experimental Protocols

Proposed Synthesis

2.1.1. Synthesis of 1-(5-bromo-2-hydroxyphenyl)ethanone (Precursor)

The precursor can be synthesized via electrophilic substitution or acylation reactions on appropriately substituted aromatic rings.[4]

2.1.2. α-Bromination of 1-(5-bromo-2-hydroxyphenyl)ethanone

The final product can be synthesized by the selective α-bromination of the precursor. A general, environmentally friendly method utilizing N-bromosuccinimide (NBS) and ultrasound irradiation in a PEG-400 and water solvent system has been reported for similar acetophenones and could be adapted.[5]

Experimental Procedure (Adapted):

  • In a suitable reaction vessel, dissolve 1-(5-bromo-2-hydroxyphenyl)ethanone (1.0 eq) in a 1:2 mixture of PEG-400 and water.

  • Add N-bromosuccinimide (1.0 eq) to the solution with stirring.

  • Subject the reaction mixture to ultrasonic irradiation (18-25 kHz, 300 W).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

The logical workflow for the proposed synthesis is depicted in the diagram below.

G Synthesis Workflow for this compound cluster_start Starting Material cluster_reaction Reaction cluster_product Product cluster_purification Purification 5_bromo_2_hydroxyacetophenone 1-(5-bromo-2-hydroxyphenyl)ethanone bromination α-Bromination with NBS (Ultrasound Irradiation in PEG-400/Water) 5_bromo_2_hydroxyacetophenone->bromination purification Extraction & Purification (Recrystallization/Column Chromatography) bromination->purification target_compound This compound purification->target_compound

Proposed synthesis workflow.
Analytical Methods

A validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound is not described in the available literature. However, a reverse-phase HPLC method for the analysis of a structurally related compound, ethanone, 2-bromo-1-(4-bromophenyl)-, can be adapted.

Proposed HPLC Method:

  • Column: Newcrom R1 or equivalent C18 column.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).

  • Detection: UV detection at a suitable wavelength (to be determined empirically, likely around 254 nm).

  • Injection Volume: 10-20 µL.

  • Flow Rate: 1.0 mL/min.

Method development and validation would be required to determine the optimal gradient, exact wavelength, and other parameters for robust quantification.

Biological Activity and Signaling Pathways (Hypothesized)

Direct experimental evidence for the biological activity of this compound is currently lacking. However, a structurally analogous compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been shown to exhibit significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This inhibition is achieved through the blockade of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Based on this strong evidence from a closely related molecule, it is hypothesized that This compound also possesses anti-inflammatory activity mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Proposed Mechanism of Action

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors (e.g., Toll-like receptors), triggering intracellular signaling cascades. This leads to the activation of IκB kinase (IKK), which phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is subsequently ubiquitinated and degraded, releasing the NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Concurrently, inflammatory stimuli activate the MAPK pathway, leading to the phosphorylation and activation of kinases such as p38 and JNK. These activated MAPKs can further contribute to the inflammatory response by activating other transcription factors and enhancing the stability of pro-inflammatory mRNAs.

It is proposed that this compound inhibits one or more key steps in these pathways, such as the phosphorylation of IκBα, the nuclear translocation of NF-κB, or the phosphorylation of p38 and JNK MAPKs.

The hypothesized signaling pathway and the proposed points of inhibition by this compound are illustrated in the following diagram.

G Hypothesized Anti-inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Proposed Inhibition by this compound LPS LPS (Inflammatory Stimulus) TLR4 Toll-like Receptor 4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_cascade MAPK Cascade TLR4->MAPK_cascade IkappaB IκBα IKK->IkappaB Phosphorylation NFkappaB_inactive NF-κB (p50/p65) IkappaB->NFkappaB_inactive Inhibition NFkappaB_active NF-κB (p50/p65) NFkappaB_inactive->NFkappaB_active IκBα Degradation p38_JNK p38 / JNK MAPK_cascade->p38_JNK p_p38_JNK p-p38 / p-JNK p38_JNK->p_p38_JNK Phosphorylation Pro_inflammatory_genes Pro-inflammatory Gene Transcription p_p38_JNK->Pro_inflammatory_genes Activation of other transcription factors DNA DNA NFkappaB_active->DNA Nuclear Translocation DNA->Pro_inflammatory_genes inhibitor This compound inhibitor->IKK inhibitor->p_p38_JNK Inhibits Phosphorylation inhibitor->NFkappaB_active Inhibits Nuclear Translocation

Proposed mechanism of action.
Experimental Protocols for Biological Evaluation

To test the hypothesis that this compound has anti-inflammatory properties, the following experimental protocols can be employed.

3.2.1. In Vitro Anti-inflammatory Assay (Protein Denaturation)

This assay provides a preliminary screening for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.

  • Preparation of Solutions:

    • Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).

    • Prepare stock solutions of this compound and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with PBS.

  • Assay Procedure:

    • In a microcentrifuge tube, mix 0.5 mL of the BSA solution with 0.5 mL of the test compound solution at different concentrations.

    • For the control, mix 0.5 mL of the BSA solution with 0.5 mL of PBS.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 5 minutes.

    • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculation:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

3.2.2. NF-κB Activation Assay (Western Blot)

This assay determines if the compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages) to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes. Include unstimulated and vehicle-treated controls.

  • Cell Fractionation:

    • Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts using a commercial kit.

  • Western Blotting:

    • Determine the protein concentration of each fraction.

    • Separate equal amounts of protein from the cytoplasmic and nuclear fractions by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against the NF-κB p65 subunit.

    • Use antibodies against a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1) to confirm the purity of the fractions.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Analysis:

    • Quantify the band intensities to determine the relative amount of p65 in the cytoplasmic and nuclear fractions. A decrease in nuclear p65 in treated cells compared to the LPS-stimulated control indicates inhibition of NF-κB translocation.

3.2.3. MAPK Phosphorylation Assay (Western Blot)

This assay assesses the effect of the compound on the phosphorylation (activation) of key MAPK proteins.

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as for the NF-κB activation assay.

  • Protein Extraction:

    • Lyse the cells to obtain whole-cell protein extracts.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe separate membranes with primary antibodies specific for the phosphorylated forms of p38 (p-p38) and JNK (p-JNK).

    • To ensure equal protein loading, strip the membranes and re-probe with antibodies against total p38 and total JNK.

  • Analysis:

    • Quantify the band intensities of the phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total MAPK in treated cells compared to the LPS-stimulated control indicates inhibition of MAPK activation.

The logical flow of the proposed biological evaluation is presented in the diagram below.

G Biological Evaluation Workflow cluster_hypothesis Hypothesis cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_outcome Outcome hypothesis This compound exhibits anti-inflammatory activity protein_denaturation_assay In Vitro Anti-inflammatory Assay (Protein Denaturation) hypothesis->protein_denaturation_assay nfkb_assay NF-κB Activation Assay (Western Blot for p65 translocation) protein_denaturation_assay->nfkb_assay If active mapk_assay MAPK Phosphorylation Assay (Western Blot for p-p38 & p-JNK) protein_denaturation_assay->mapk_assay If active confirmation Confirmation of Anti-inflammatory Mechanism of Action nfkb_assay->confirmation mapk_assay->confirmation

Proposed workflow for biological evaluation.

Conclusion

This compound is a chemical entity with defined physicochemical properties but largely unexplored biological potential. Based on the strong anti-inflammatory activity of a structurally similar compound, a compelling hypothesis is put forth that this molecule may act as an inhibitor of the NF-κB and MAPK signaling pathways. The experimental protocols detailed in this guide provide a clear roadmap for the synthesis, analysis, and biological evaluation of this compound, encouraging further research into its potential as a novel therapeutic agent.

References

A Technical Guide to 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone (CAS: 67029-74-7): Synthesis, Potential Biological Activity, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone based on available chemical information and data from closely related analogs. To date, specific experimental data on the synthesis, biological activity, and spectroscopic properties of this exact compound (CAS 67029-74-7) are limited in publicly accessible literature. The information presented herein is intended to serve as a technical guide and a starting point for further research.

Introduction

This compound is a halogenated aromatic ketone. Its structure, featuring two bromine atoms and a phenolic hydroxyl group, suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Halogenated phenols and acetophenones are known pharmacophores that can exhibit a range of biological activities. This guide summarizes the known properties of this compound, proposes a detailed synthetic protocol based on established methods for analogous compounds, explores potential biological activities by examining related molecules, and provides an overview of expected analytical characterization.

Chemical and Physical Properties

PropertyValueReference
CAS Number 67029-74-7
Molecular Formula C₈H₆Br₂O₂
Molecular Weight 293.94 g/mol
Synonyms 5-BROMO-2-HYDROXYPHENACYL BROMIDE; 2,5'-DIBROMO-2'-HYDROXYACETOPHENONE
Melting Point 66-70 °C
Storage Temperature 2-8°C, Inert atmosphere

Proposed Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not currently available in the reviewed literature. However, a reliable synthetic route can be proposed based on the well-established bromination of hydroxyacetophenones. The precursor for this synthesis is 1-(5-bromo-2-hydroxyphenyl)ethanone (also known as 5'-bromo-2'-hydroxyacetophenone), for which synthesis methods are documented.

Synthesis of the Precursor: 1-(5-bromo-2-hydroxyphenyl)ethanone (CAS: 1450-75-5)

A common method for the synthesis of 5-Bromo-2-hydroxyacetophenone is the Fries rearrangement of 4-bromophenyl acetate.

Experimental Protocol:

  • To a three-neck flask, add p-bromophenol (92 g, 536 mmol).

  • At 0°C, slowly add acetyl chloride (46 g, 590 mmol) dropwise.

  • Stir the mixture at room temperature for 2 hours.

  • Increase the temperature to 130°C and add aluminum chloride (128 g, 965 mmol) in portions.

  • Maintain the reaction mixture at 130°C with stirring for 2 hours.

  • After the reaction is complete, cool the mixture and add ice-water to quench the reaction.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization.

Proposed Synthesis of this compound

The final product can be synthesized by the bromination of 1-(5-bromo-2-hydroxyphenyl)ethanone. The following protocol is adapted from the synthesis of similar 2-bromo-1-(hydroxyphenyl)ethanones.

Experimental Protocol:

  • Dissolve 1-(5-bromo-2-hydroxyphenyl)ethanone (e.g., 10 g, 46.5 mmol) in a suitable solvent such as chloroform or methylene chloride (e.g., 50 ml) in a round-bottom flask.

  • Optionally, add a catalytic amount of an acid, such as concentrated sulfuric acid, to facilitate the reaction.

  • With stirring, add bromine (e.g., 2.5 ml, 48.8 mmol) dropwise to the solution. The reaction can be carried out at room temperature or with gentle heating.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete (typically a few hours), quench the reaction by adding water.

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Dry the organic layer with a drying agent like anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

G cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis p_start Start with p-Bromophenol p_reac1 Acetylation with Acetyl Chloride p_start->p_reac1 p_reac2 Fries Rearrangement with Aluminum Chloride p_reac1->p_reac2 p_prod 1-(5-bromo-2-hydroxyphenyl)ethanone p_reac2->p_prod f_start Start with 1-(5-bromo-2-hydroxyphenyl)ethanone f_reac Bromination with Bromine f_start->f_reac f_workup Workup and Purification f_reac->f_workup f_prod This compound f_workup->f_prod

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available. However, the activities of structurally similar compounds provide insights into its potential pharmacological applications.

Potential Anti-inflammatory Activity

A closely related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1], isolated from the sea horse Hippocampus kuda, has demonstrated significant anti-inflammatory properties. This compound was shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂) in activated microglia. Furthermore, it inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

The underlying mechanism of this anti-inflammatory effect was identified as the inhibition of key signaling pathways. Specifically, SE1 was found to block the phosphorylation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38. Additionally, it prevented the nuclear translocation of the p65 and p50 subunits of the nuclear factor-kappa B (NF-κB)

Spectroscopic and Synthetic Profile of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a proposed synthetic route for the compound 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document leverages established principles of organic spectroscopy and synthetic methodology to present a comprehensive and predictive analysis. The information herein is intended to serve as a valuable resource for the synthesis, purification, and characterization of this and structurally related compounds.

Chemical Structure and Properties

This compound is a halogenated aromatic ketone. The presence of two bromine atoms, a hydroxyl group, and a carbonyl group imparts significant reactivity and distinct spectroscopic characteristics to the molecule.

G Proposed Synthesis Workflow start 1-(5-bromo-2-hydroxyphenyl)ethanone reagent Bromine (Br₂) in a suitable solvent (e.g., Chloroform, Acetic Acid) start->reagent React with reaction Reaction at controlled temperature (e.g., 0 °C to RT) reagent->reaction Undergo workup Aqueous Workup (e.g., NaHCO₃ wash) reaction->workup Followed by purification Purification (e.g., Recrystallization or Column Chromatography) workup->purification Then product This compound purification->product Yielding

Technical Guide to the Crystal Structure of Bromo-Hydroxyphenyl Ethanones: A Case Study of 2-Bromo-1-(4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromo-hydroxyphenyl ethanone derivatives are a class of organic compounds that serve as crucial intermediates in the synthesis of various pharmaceuticals.[1] Their structural characterization is paramount for understanding their reactivity and for the rational design of new therapeutic agents. This document provides a detailed overview of the synthesis, crystal structure, and experimental protocols for 2-Bromo-1-(4-hydroxyphenyl)ethanone, a well-characterized member of this family. The compound is noted for its utility in the synthesis of adrenaline-type drugs.[2][3]

Crystallographic Data Summary

The crystal structure of 2-Bromo-1-(4-hydroxyphenyl)ethanone reveals a monoclinic system with two independent molecules in the asymmetric unit.[2][3] These molecules form one-dimensional chains through intermolecular O—H⋯O hydrogen bonds.[2][3] Key crystallographic data obtained from single-crystal X-ray diffraction are summarized below.

Parameter Value
Empirical Formula C₈H₇BrO₂
Formula Weight 215.04 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.6495 (15) Åb = 15.052 (3) Åc = 14.3562 (19) Åβ = 123.224 (7)°
Volume 1563.5 (5) ų
Z 8
Temperature 293 K
Radiation Mo Kα (λ = 0.71073 Å)
Absorption Coefficient (μ) 5.20 mm⁻¹
Crystal Size 0.38 × 0.34 × 0.29 mm
Reflections Collected 7916
Independent Reflections 3064
R_int 0.058
Final R indices [I > 2σ(I)] R₁ = 0.053, wR₂ = 0.142

Data sourced from Qing & Zhang (2009).[2][3]

Experimental Protocols

Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone

The synthesis of the title compound was achieved through the bromination of 4-hydroxyacetophenone.[2]

  • Dissolution: 4-Hydroxyacetophenone (10 g, 73.4 mmol) was dissolved in chloroform (50 ml) at 338 K.

  • Acidification: Concentrated sulfuric acid (3.80 ml) was added to the solution with stirring.

  • Bromination: After 10 minutes of stirring, bromine (3.9 ml, 76.1 mmol) was added to the reaction mixture. The reaction proceeded for 5 hours.

  • Quenching and Extraction: The reaction was quenched with water (60 ml). The aqueous layer was separated and extracted with chloroform.

  • Washing and Drying: The combined organic extracts were washed with a saturated aqueous sodium bicarbonate solution (30 ml) and dried over magnesium sulfate (MgSO₄).

  • Purification: The solvent was evaporated under reduced pressure to yield the crude product, which was then recrystallized.

Single-Crystal X-ray Diffraction

The determination of the crystal structure followed a standard protocol for small molecule crystallography.[2]

  • Data Collection: A suitable single crystal was mounted on a Bruker SMART CCD area-detector diffractometer. Data were collected at 293 K using graphite-monochromated Mo Kα radiation.

  • Data Reduction: The collected data frames were processed using the SAINT-Plus software for integration of the reflection intensities. A multi-scan absorption correction was applied using SADABS.[3]

  • Structure Solution: The crystal structure was solved by direct methods using the SHELXS97 program.[3]

  • Structure Refinement: The structure was refined by full-matrix least-squares on F² using the SHELXL97 program.[3] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[2]

Visualizations

Experimental Workflow for Crystallographic Analysis

The following diagram outlines the logical flow from sample preparation to final structure validation for the crystallographic analysis of 2-Bromo-1-(4-hydroxyphenyl)ethanone.

G cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_validation Finalization synthesis Synthesis of Compound crystal Crystal Growth synthesis->crystal mount Mount Crystal on Diffractometer crystal->mount xray X-ray Diffraction Data Collection (Bruker SMART CCD) mount->xray process Data Integration & Reduction (SAINT-Plus) xray->process absorp Absorption Correction (SADABS) process->absorp solve Structure Solution (Direct Methods - SHELXS97) absorp->solve refine Full-Matrix Least-Squares Refinement (SHELXL97) solve->refine h_atoms Hydrogen Atom Placement refine->h_atoms cif Generate CIF File h_atoms->cif validate Structure Validation & Analysis (PLATON) cif->validate G cluster_rxn Synthetic Modifications cluster_screening Biological Evaluation start Bromo-Hydroxyphenyl Ethanone Core rxn1 Nucleophilic Substitution start->rxn1 rxn2 Coupling Reactions start->rxn2 rxn3 Condensation start->rxn3 library Compound Library Generation rxn1->library rxn2->library rxn3->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt candidate Preclinical Drug Candidate lead_opt->candidate

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone, also known as 2,5'-Dibromo-2'-hydroxyacetophenone, is a halogenated aromatic ketone with significant potential as a versatile intermediate in organic synthesis, particularly in the realm of pharmaceutical development. Its bifunctional nature, possessing both a reactive α-bromo ketone moiety and a substituted phenolic ring, makes it a valuable precursor for the synthesis of a variety of complex molecules and heterocyclic compounds. This technical guide provides a comprehensive overview of the known chemical properties, reactivity, and stability of this compound, drawing upon data from structurally related analogues to infer its behavior where specific information is not available. Detailed experimental protocols for its synthesis are presented, alongside a discussion of its potential applications in drug discovery, including its role as a potential covalent inhibitor.

Chemical and Physical Properties

This compound is a solid at room temperature. The presence of two bromine atoms and a hydroxyl group on the aromatic ring, in addition to the α-bromo ketone, contributes to its specific physical and chemical characteristics.

PropertyValue
CAS Number 67029-74-7
Molecular Formula C₈H₆Br₂O₂
Molecular Weight 293.94 g/mol
Melting Point 66-70 °C
Appearance Off-white to light yellow solid
Solubility Soluble in organic solvents like ethanol, acetone, and dichloromethane. Insoluble in water.
pKa (predicted) 6.92 ± 0.43

Table 1: Physicochemical Properties of this compound.

Reactivity

The reactivity of this compound is primarily dictated by the interplay of its three key functional groups: the α-bromo ketone, the phenolic hydroxyl group, and the electron-withdrawing bromine atom on the aromatic ring.

α-Bromo Ketone Moiety

The carbon atom alpha to the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This makes it susceptible to nucleophilic substitution reactions (Sₙ2). A wide range of nucleophiles, including amines, thiols, and carbanions, can displace the bromide ion, providing a convenient route to a diverse array of derivatives.

The α-hydrogens of ketones are acidic and can be removed by a base to form an enolate, or in the presence of an acid, the ketone can tautomerize to an enol. This enol or enolate is the key intermediate in the α-halogenation of ketones. The general mechanism for acid-catalyzed α-bromination involves the formation of an enol, which then acts as a nucleophile to attack molecular bromine.[1]

Phenolic Hydroxyl Group

The hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This group can also undergo etherification or esterification reactions. The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. However, in the case of this compound, the aromatic ring is already substituted.

Aromatic Ring

The bromine atom at the 5-position of the phenyl ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic substitution.

Stability

While specific stability data for this compound is not extensively documented, general knowledge of α-bromo ketones suggests that it should be stored in a cool, dry place away from light and incompatible materials such as strong bases and nucleophiles. Over time, α-bromo ketones can be susceptible to hydrolysis and can be lachrymatory. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended.

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 5-Bromo-2-hydroxyacetophenone (Precursor)

A common method for the synthesis of 5-Bromo-2-hydroxyacetophenone is through the electrophilic bromination of 2-hydroxyacetophenone.

  • Materials: 2-hydroxyacetophenone, N-Bromosuccinimide (NBS), Acetic Acid.

  • Procedure:

    • Dissolve 2-hydroxyacetophenone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The solid precipitate of 5-Bromo-2-hydroxyacetophenone is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: α-Bromination of 5-Bromo-2-hydroxyacetophenone

The following protocol is adapted from the bromination of a structurally similar compound, 5-chloro-2-hydroxyacetophenone.[2]

  • Materials: 5-Bromo-2-hydroxyacetophenone, Bromine, Glacial Acetic Acid.

  • Procedure:

    • Dissolve 5-Bromo-2-hydroxyacetophenone (0.01 M) in glacial acetic acid (10 mL) in a round-bottom flask with constant stirring.

    • Prepare a 25% (v/v) solution of bromine in glacial acetic acid.

    • Add the bromine solution (7 mL) dropwise to the stirred solution of the acetophenone derivative.

    • Continue stirring at room temperature. The product, this compound, will start to precipitate.

    • Once the reaction is complete (monitored by TLC), the solid product is filtered, washed with water, and then crystallized from ethanol to yield the purified product.

Applications in Drug Development

While specific applications of this compound in drug development are not extensively detailed in the literature, its structural motifs are of significant interest to medicinal chemists.

Intermediate for Heterocyclic Synthesis

α-Bromo ketones are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles, many of which are scaffolds for biologically active molecules.

Potential as a Covalent Inhibitor

The α-bromo ketone functionality is a known "warhead" for targeted covalent inhibitors.[3][4] These inhibitors form a permanent covalent bond with a nucleophilic amino acid residue (typically cysteine) in the active site of a target protein, leading to irreversible inhibition. This mechanism can offer advantages in terms of potency and duration of action.

Given the reactivity of the α-carbon, it is plausible that this compound or its derivatives could be designed as covalent inhibitors for specific enzymes implicated in disease.

Antimicrobial Activity

Some studies on related hydroxyacetophenone derivatives have reported antibacterial and antifungal activities.[5] The presence of bromine atoms in the structure of this compound may enhance its antimicrobial properties, making it a lead compound for the development of new anti-infective agents.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from 2-hydroxyacetophenone.

G cluster_0 Step 1: Ring Bromination cluster_1 Step 2: α-Bromination 2-hydroxyacetophenone 2-hydroxyacetophenone NBS_AcOH NBS, Acetic Acid 2-hydroxyacetophenone->NBS_AcOH Reactant 5-Bromo-2-hydroxyacetophenone 5-Bromo-2-hydroxyacetophenone NBS_AcOH->5-Bromo-2-hydroxyacetophenone Product Br2_AcOH Br2, Acetic Acid 5-Bromo-2-hydroxyacetophenone->Br2_AcOH Reactant Target_Compound This compound Br2_AcOH->Target_Compound Final Product G Target_Compound This compound Non_covalent_complex Non-covalent Enzyme-Inhibitor Complex Target_Compound->Non_covalent_complex Reversible Binding Enzyme_Cys Enzyme with active site Cysteine (Cys-SH) Enzyme_Cys->Non_covalent_complex Covalent_adduct Covalent Enzyme-Inhibitor Adduct (Inactive Enzyme) Non_covalent_complex->Covalent_adduct Irreversible Covalent Bond Formation (Sₙ2)

References

The Synthetic Versatility of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone is a highly functionalized aromatic ketone possessing multiple reactive sites that render it a valuable building block in modern organic synthesis. The presence of an α-bromo ketone moiety, a phenolic hydroxyl group, and bromine atom on the aromatic ring opens up a plethora of possibilities for the construction of complex molecular architectures, particularly diverse heterocyclic systems. This technical guide explores the potential applications of this versatile reagent, providing detailed experimental protocols and quantitative data to facilitate its use in research and development, particularly in the realm of medicinal chemistry and drug discovery.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the direct bromination of a suitable precursor, 1-(5-bromo-2-hydroxyphenyl)ethanone. This method is analogous to the preparation of similar α-bromo-hydroxyacetophenones.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-(5-bromo-2-hydroxyphenyl)ethanone

  • Bromine (Br₂)

  • Acetic acid (glacial)

  • Sodium acetate

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • A solution of 1-(5-bromo-2-hydroxyphenyl)ethanone (1.0 eq) and sodium acetate (1.5 eq) in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The flask is cooled in an ice bath, and a solution of bromine (1.1 eq) in glacial acetic acid is added dropwise with constant stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • The reaction mixture is then carefully poured into ice-cold water, resulting in the precipitation of the crude product.

  • The precipitate is collected by vacuum filtration and washed with cold water.

  • The crude product is dissolved in dichloromethane and washed sequentially with water and saturated aqueous sodium bicarbonate solution to remove any unreacted bromine and acetic acid.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound.

Diagram of Synthetic Workflow:

G start 1-(5-bromo-2-hydroxyphenyl)ethanone reagents Br₂, Acetic Acid, NaOAc start->reagents reaction Bromination reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Recrystallization workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Potential Applications in Heterocyclic Synthesis

The strategic placement of functional groups in this compound makes it an ideal precursor for the synthesis of various biologically relevant heterocyclic scaffolds.

Synthesis of Substituted Benzofurans

The intramolecular cyclization of phenols bearing an α-haloketone is a well-established method for the synthesis of benzofurans, a core structure in many pharmaceutical agents.

Logical Relationship Diagram:

G start This compound reagents Base (e.g., K₂CO₃) Solvent (e.g., Acetone) start->reagents reaction Intramolecular Williamson Ether Synthesis reagents->reaction product Substituted Benzofuran reaction->product

Caption: Pathway to substituted benzofurans.

Experimental Protocol: Synthesis of 5-Bromo-2-benzoylbenzofuran derivative

Materials:

  • This compound

  • Potassium carbonate (anhydrous)

  • Acetone or Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in acetone or DMF, anhydrous potassium carbonate (2.0-3.0 eq) is added.

  • The reaction mixture is stirred at reflux for 4-6 hours, with reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification by column chromatography on silica gel or recrystallization from a suitable solvent affords the pure 5-bromo-2-benzoylbenzofuran derivative.

Quantitative Data (Predicted):

ProductStarting MaterialReagentsSolventYield (%)
5-Bromo-2-benzoylbenzofuran derivativeThis compoundK₂CO₃Acetone85-95
Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis provides a straightforward route to thiazole-containing compounds, which are known for their wide range of pharmacological activities.

Experimental Workflow Diagram:

G start This compound thiourea Thiourea or Substituted Thiourea start->thiourea reaction Hantzsch Thiazole Synthesis thiourea->reaction product 2-Amino-4-(5-bromo-2-hydroxyphenyl)thiazole reaction->product

Caption: Hantzsch synthesis of thiazole derivatives.

Experimental Protocol: Synthesis of 2-Amino-4-(5-bromo-2-hydroxyphenyl)thiazole

Materials:

  • This compound

  • Thiourea

  • Ethanol

Procedure:

  • A mixture of this compound (1.0 eq) and thiourea (1.1 eq) in ethanol is refluxed for 3-5 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The solid is washed with cold ethanol and dried to give the desired 2-amino-4-(5-bromo-2-hydroxyphenyl)thiazole.

  • Further purification can be achieved by recrystallization from ethanol.

Quantitative Data (Predicted):

ProductStarting MaterialReagentSolventYield (%)
2-Amino-4-(5-bromo-2-hydroxyphenyl)thiazoleThis compoundThioureaEthanol80-90
Synthesis of Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and isoflavonoids and exhibit a wide range of biological activities. They can be synthesized via the Claisen-Schmidt condensation.

Reaction Pathway Diagram:

G start This compound aldehyde Aromatic Aldehyde start->aldehyde reaction Claisen-Schmidt Condensation aldehyde->reaction base Base (e.g., NaOH) base->reaction product Substituted Chalcone reaction->product

Caption: Synthesis of chalcones via Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of a Substituted Chalcone

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Sodium hydroxide

  • Ethanol

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide (2.0 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred for 12-24 hours.

  • The mixture is then poured into crushed ice and acidified with dilute HCl.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to yield the pure chalcone derivative.

Quantitative Data (Predicted):

ProductStarting MaterialReagentSolventYield (%)
Substituted ChalconeThis compoundAromatic Aldehyde, NaOHEthanol70-85

Conclusion

This compound is a promising and versatile intermediate in organic synthesis. Its unique combination of reactive functional groups provides a robust platform for the synthesis of a wide array of heterocyclic compounds, including benzofurans, thiazoles, and chalcones. The experimental protocols and predictive data presented in this guide are intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel molecules with potential applications in drug discovery and materials science. Further exploration of the reactivity of this compound is likely to uncover even more synthetic possibilities, solidifying its role as a key building block in the chemist's toolbox.

The Evolving Landscape of Phenacyl Bromides: A Technical Guide to the Biological Activity of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in medicinal chemistry. Within this landscape, substituted phenacyl bromides, a class of α-haloketones, have emerged as versatile scaffolds for the development of compounds with a wide spectrum of biological activities. This technical guide focuses on the derivatives of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone, exploring their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their potential as anticancer and antimicrobial agents. While direct and extensive research on this specific parent compound and its derivatives is nascent, this paper will draw upon data from structurally related compounds to provide a comprehensive overview and guide future research.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of the parent compound, this compound, can be achieved through the bromination of a substituted hydroxyacetophenone. A general synthetic approach involves the electrophilic substitution of bromine onto the aromatic ring, followed by α-bromination of the ketone.

One plausible synthetic route is the bromination of 2-hydroxyacetophenone. This can be achieved using bromine in glacial acetic acid under reflux conditions. Subsequent α-bromination can be carried out using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like methanol with an acidic catalyst to favor the desired product.[1]

Derivatives can be synthesized by introducing various substituents on the phenyl ring of the starting acetophenone or by reacting the parent compound with different nucleophiles to displace the α-bromo group, leading to a diverse library of compounds for biological screening.

Anticancer Activity of Structurally Related Compounds

While specific data for this compound derivatives is limited, extensive research on analogous brominated chalcones and phenacyl bromides demonstrates significant anticancer potential. These compounds often exhibit cytotoxicity against various cancer cell lines, with their efficacy influenced by the substitution pattern on the aromatic rings.

For instance, a study on 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, a related chalcone derivative, demonstrated moderate activity against the MCF-7 breast cancer cell line.[2] The presence of bromo, methoxy, and hydroxy groups is known to contribute to the anticancer properties of chalcones.[2] Other research on bis-phenacyl bromide-based heterocyclic derivatives has shown potent cytotoxicity against MCF7 and PC-3 cancer cell lines, with some derivatives surpassing the efficacy of doxorubicin.[3]

Table 1: Anticancer Activity of Representative Brominated Phenyl Derivatives

Compound/DerivativeCancer Cell LineIC50 (µg/mL)Reference
2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-742.19[2]
Doxorubicin (Reference)MCF-710.61[2]
Bis-phenacyl bromide derivatives IC50 (µM) [3]
Derivative 5aMCF7< 0.417[3]
Derivative 5dMCF7< 0.417[3]
Derivative 5eMCF7< 0.417[3]
Derivative 12MCF7< 0.417[3]
Derivative 25MCF7< 0.417[3]
Derivative 28aMCF7< 0.417[3]
Derivative 34MCF7< 0.417[3]
Derivative 5a-e, 13, 18, 34, 35, 36PC-3< 10[3]

Antimicrobial Activity of Related Derivatives

The antimicrobial potential of brominated phenolic compounds is another area of significant interest. The presence of bromine and hydroxyl groups on the phenyl ring is often associated with antimicrobial activity. For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria.[4]

Table 2: Antimicrobial Activity of Representative Brominated Phenyl Derivatives

Compound/DerivativeMicrobial StrainMIC (mg/mL)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteria2.5–5.0[4]

Experimental Protocols

General Synthesis of Substituted Phenacyl Bromides

A common method for the synthesis of the parent scaffold involves the bromination of a substituted hydroxyacetophenone. For example, to synthesize 2-bromo-1-(4-hydroxyphenyl)ethanone, 4-hydroxyacetophenone is dissolved in a suitable solvent like chloroform at an elevated temperature (e.g., 338 K).[5] Concentrated sulfuric acid is added, followed by the dropwise addition of bromine.[5] The reaction mixture is stirred for several hours, after which it is quenched with water.[5] The organic layer is separated, washed with a saturated sodium bicarbonate solution, dried over magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by crystallization.[5]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds against cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method.[4]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

Potential Mechanisms of Action and Signaling Pathways

The biological activity of phenacyl bromide derivatives often stems from their ability to interact with various cellular targets and signaling pathways.

Anticancer Mechanisms

The anticancer effects of related compounds have been linked to the induction of apoptosis (programmed cell death). Mechanistic studies on bis-phenacyl bromide derivatives have shown that their cytotoxicity involves the induction of apoptosis, as evidenced by increased expression of pro-apoptotic proteins like caspase-7, cytochrome C, BAX, and p53, and decreased levels of the anti-apoptotic protein BCL-2.[3] These compounds can also cause cell cycle arrest, often in the sub-G1 phase.[3]

A structurally similar compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been shown to suppress pro-inflammatory responses by blocking the NF-κB and MAPK signaling pathways in activated microglia.[6] These pathways are also crucial in cancer cell proliferation and survival, suggesting a potential mechanism for the anticancer activity of this compound derivatives.

anticancer_pathway This compound Derivative This compound Derivative NF-κB Pathway NF-κB Pathway This compound Derivative->NF-κB Pathway Inhibition MAPK Pathway MAPK Pathway This compound Derivative->MAPK Pathway Inhibition Bax, p53, Caspase-7 Bax, p53, Caspase-7 This compound Derivative->Bax, p53, Caspase-7 Upregulation Bcl-2 Bcl-2 This compound Derivative->Bcl-2 Downregulation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines Activation Cell Proliferation Cell Proliferation NF-κB Pathway->Cell Proliferation Promotion MAPK Pathway->Cell Proliferation Promotion Apoptosis Apoptosis Bax, p53, Caspase-7->Apoptosis Induction Bcl-2->Apoptosis Inhibition experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Start Start Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Assay Anticancer Screening (MTT Assay) Purification->Anticancer Assay Antimicrobial Assay Antimicrobial Screening (MIC Determination) Purification->Antimicrobial Assay Apoptosis Studies Apoptosis Assays (Flow Cytometry, Western Blot) Anticancer Assay->Apoptosis Studies Active Compounds Pathway Analysis Signaling Pathway Analysis (e.g., NF-κB, MAPK) Apoptosis Studies->Pathway Analysis

References

Commercial suppliers of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone for Researchers and Drug Development Professionals.

Introduction

This compound is a halogenated aromatic ketone of interest to researchers in the fields of organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a reactive α-bromo ketone and a substituted phenol, makes it a potential building block for the synthesis of more complex molecules and heterocyclic compounds. This guide provides a summary of its known properties, commercial availability, and a general overview of synthetic and characterization methodologies relevant to this class of compounds.

Chemical Properties and Commercial Availability

While detailed experimental data for this compound is not extensively available in peer-reviewed literature, basic chemical properties and a list of commercial suppliers have been compiled.

Physical and Chemical Properties
PropertyValue
CAS Number 67029-74-7
Molecular Formula C₈H₆Br₂O₂
Molecular Weight 293.94 g/mol
Physical State Solid
Commercial Suppliers

A number of chemical suppliers list this compound in their catalogs. The purity and available quantities may vary between suppliers. Researchers are advised to contact the vendors directly for the most current information. Potential suppliers include:

  • Shanghai Sinch Parmaceuticals Tech. Co. Ltd.

  • Shanghai Hanhong Scientific Co.,Ltd.

  • ShangHai AmK Pharmaceutical Technology Co., Ltd.

  • Shanghai Boyners Pharm-Tech Co., Ltd.

  • ShangHai Wisacheam Pharmaceutical Co., Ltd.

Synthesis and Characterization Workflow

Due to the limited specific literature on the synthesis of this compound, a general workflow for the synthesis and characterization of similar α-bromo aromatic ketones is presented below. This diagram illustrates the logical progression from starting materials to a well-characterized final compound.

G General Workflow for Synthesis and Characterization of α-Bromo Aromatic Ketones cluster_synthesis Synthesis cluster_characterization Characterization A Starting Material (e.g., Substituted Acetophenone) C Reaction (Solvent, Catalyst, Temperature) A->C B Brominating Agent (e.g., Br2, NBS) B->C D Work-up and Purification (e.g., Extraction, Chromatography) C->D E Structural Elucidation D->E Purified Product F Purity Assessment D->F Purified Product G NMR Spectroscopy (1H, 13C) E->G H Mass Spectrometry (MS) E->H I Infrared Spectroscopy (IR) E->I L Final Characterized Compound E->L J High-Performance Liquid Chromatography (HPLC) F->J K Melting Point Analysis F->K F->L

Caption: A logical workflow for the synthesis and characterization of α-bromo aromatic ketones.

Experimental Protocols

Example Synthesis of a Related Compound: 2-Bromo-1-(4-hydroxyphenyl)ethanone

Materials:

  • 4-Hydroxyacetophenone

  • Chloroform

  • Concentrated Sulfuric Acid

  • Bromine

  • Water

  • Saturated aqueous Sodium Bicarbonate solution

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 4-hydroxyacetophenone (10 g, 73.4 mmol) in chloroform (50 ml) at 338 K.

  • With stirring, add concentrated sulfuric acid (3.80 ml, 1.84 g/ml) to the solution.

  • After stirring for 10 minutes, add bromine (3.9 ml, 76.1 mmol) to the reaction solution.

  • After 5 hours, quench the reaction with water (60 ml).

  • Separate the layers and extract the aqueous layer with chloroform.

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (30 ml).

  • Dry the organic layer with MgSO₄ and evaporate the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Note: This protocol is for a related compound and would require optimization and adaptation for the synthesis of this compound. Appropriate safety precautions must be taken when handling bromine and strong acids.

Applications in Drug Discovery and Development

While the specific biological activity and applications of this compound are not well-documented, α-bromo aromatic ketones are a class of compounds known for their utility as intermediates in the synthesis of various biologically active molecules. The presence of two bromine atoms and a hydroxyl group on the phenyl ring of the target compound offers multiple sites for chemical modification, making it a potentially versatile scaffold for the development of novel therapeutic agents.

The general workflow for investigating the potential of a new chemical entity in a drug discovery context is illustrated below.

G General Drug Discovery Workflow for a Novel Chemical Entity A Compound Synthesis and Characterization B Initial Biological Screening (e.g., Cell-based assays) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship) C->D E In Vitro and In Vivo Pharmacology and Toxicology D->E F Preclinical Development E->F

Caption: A simplified workflow for the early stages of drug discovery.

Conclusion

This compound is a commercially available chemical intermediate with potential for use in organic synthesis and drug discovery. While there is a notable absence of in-depth scientific literature detailing its synthesis, biological activity, and specific applications, this guide provides a foundation of its known properties and general methodologies relevant to its compound class. Further research is required to fully elucidate the potential of this molecule. Researchers interested in this compound are encouraged to perform their own detailed characterization and investigation into its synthetic utility and biological properties.

Navigating the Synthesis and Handling of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research and development purposes only. Not for medicinal, household, or other uses.

This technical guide provides an in-depth overview of the safety, handling, and synthesis of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone, a key intermediate in various chemical syntheses. The information is intended for qualified researchers, scientists, and professionals in the field of drug development and organic chemistry. Due to the limited availability of specific safety data for this exact compound, this guide draws upon information from structurally similar molecules and general principles of handling alpha-bromo ketones. Extreme caution is advised.

Compound Profile and Hazard Identification

Based on data for similar compounds like 1-(5-Bromo-2-hydroxyphenyl)ethanone and other brominated acetophenones, the following hazards should be assumed[1][2]:

  • Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns upon prolonged contact.

  • Serious Eye Damage/Irritation: Causes serious eye irritation and may cause severe eye damage.

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Respiratory Irritation: May cause respiratory irritation.

GHS Hazard Classification (Predicted)

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Corrosion/Irritation2GHS07WarningH315: Causes skin irritation[1]
Serious Eye Damage/Irritation2GHS07WarningH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)GHS07WarningH335: May cause respiratory irritation[1]

Safe Handling and Personal Protective Equipment (PPE)

Due to the presumed hazards, stringent safety protocols must be followed when handling this compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[2].

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2].

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. Take off contaminated clothing and wash it before reuse[3].

  • Respiratory Protection: If working outside a fume hood or if dust formation is likely, a NIOSH/MSHA-approved respirator is necessary.

General Hygiene:

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Avoid creating dust when handling the solid compound.

First Aid Measures

In case of exposure, immediate action is critical.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention[2].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention[2].

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2].

Experimental Protocols: Synthesis

The synthesis of α-bromo ketones is a common transformation in organic chemistry. A general procedure for the α-bromination of a related acetophenone, 4-hydroxyacetophenone, is provided below as a reference. This protocol would likely require adaptation and optimization for the synthesis of this compound.

Reference Protocol: Synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone[4]

This protocol describes the bromination of 4-hydroxyacetophenone. A similar approach could be investigated for the bromination of 1-(5-bromo-2-hydroxyphenyl)ethanone.

  • Dissolution: Dissolve 1-(5-bromo-2-hydroxyphenyl)ethanone in a suitable solvent such as chloroform or acetic acid in a round-bottom flask.

  • Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid with stirring.

  • Bromination: Slowly add a stoichiometric amount of bromine (or an alternative brominating agent like N-Bromosuccinimide) to the reaction mixture. The reaction may be performed at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by pouring the solution into water.

  • Extraction: If a non-aqueous solvent was used, separate the layers and extract the aqueous layer with the organic solvent.

  • Washing: Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the final product.

Below is a workflow diagram illustrating a potential synthesis pathway.

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Purification & Final Product A 1-(5-bromo-2-hydroxyphenyl)ethanone C Reaction in Solvent (e.g., Chloroform, Acetic Acid) A->C B Brominating Agent (e.g., Br2 or NBS) B->C D Aqueous Workup (Quenching, Extraction, Washing) C->D E Drying & Solvent Removal D->E F Purification (Column Chromatography or Recrystallization) E->F G This compound F->G

Caption: General workflow for the synthesis of this compound.

Storage and Disposal

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of this chemical in accordance with federal, state, and local regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.

This guide is intended to provide a framework for the safe handling and use of this compound in a research setting. It is not exhaustive and should be supplemented with institutional safety protocols and a thorough literature review before commencing any experimental work. Researchers must exercise their own judgment and take all necessary precautions to ensure their safety and the safety of others in the laboratory.

References

Methodological & Application

Protocol for the synthesis of chalcones using 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Novel α-Bromo Chalcones

Protocol for the Synthesis of Chalcones using 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone and Various Aromatic Aldehydes via Claisen-Schmidt Condensation

Introduction

Chalcones, or 1,3-diphenyl-2-propene-1-ones, are a class of naturally occurring compounds belonging to the flavonoid family.[1][2] They consist of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, which is responsible for their diverse biological activities.[1][2] Chalcones have garnered significant attention from the scientific community due to their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[2][3]

The most common and efficient method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation.[1][4] This reaction involves the condensation of an aromatic ketone with an aromatic aldehyde in the presence of an alkali catalyst.[5][6] This application note provides a detailed protocol for the synthesis of novel α-bromo chalcones, a potentially valuable subclass for further functionalization, using this compound as the ketone component.

Reaction Mechanism

The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation. A strong base, such as potassium hydroxide (KOH), deprotonates the α-carbon of the this compound to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is protonated by the solvent (ethanol) to form a β-hydroxyketone adduct. This adduct readily undergoes base-catalyzed dehydration to yield the final, stable, conjugated α,β-unsaturated ketone, which is the desired α-bromo chalcone.

Claisen_Schmidt_Mechanism Figure 1: Generalized Reaction Mechanism ketone 2-Bromo-1-(5-bromo- 2-hydroxyphenyl)ethanone enolate Enolate Intermediate ketone->enolate + OH⁻ aldehyde Aromatic Aldehyde (R-CHO) alkoxide Alkoxide Adduct aldehyde->alkoxide base KOH (Base) enolate->alkoxide + R-CHO beta_hydroxy β-Hydroxy Ketone alkoxide->beta_hydroxy + H₂O chalcone α-Bromo Chalcone Product beta_hydroxy->chalcone - H₂O (Dehydration)

Caption: Generalized Reaction Mechanism for α-Bromo Chalcone Synthesis.

Experimental Protocol

Materials and Equipment
  • This compound

  • Various substituted aromatic aldehydes (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (Rectified Spirit)[7]

  • Glacial Acetic Acid or dilute Hydrochloric Acid (HCl)[7][8]

  • Distilled Water

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Beakers, measuring cylinders, and funnels

  • Büchner funnel and filter paper for vacuum filtration

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

  • Standard laboratory glassware

General Synthesis Procedure
  • Reactant Preparation : In a 100 mL round-bottom flask, dissolve this compound (e.g., 5 mmol) and the desired substituted benzaldehyde (5 mmol) in 20-30 mL of ethanol.[4]

  • Reaction Initiation : Cool the flask in an ice bath. While stirring vigorously, add a 40% aqueous solution of potassium hydroxide (KOH) dropwise until the solution becomes turbid and a precipitate begins to form.[7]

  • Reaction : Allow the mixture to stir at room temperature. The reaction time can vary from 4 to 24 hours.[7][9] Monitor the reaction's progress by TLC using a suitable mobile phase (e.g., 10% ethyl acetate in hexane).[10]

  • Isolation : Once the reaction is complete (indicated by the consumption of the starting materials), pour the reaction mixture into a beaker containing crushed ice (~100 g).[4]

  • Neutralization : Acidify the mixture by slowly adding dilute hydrochloric acid or glacial acetic acid until it is neutral to litmus paper. This will cause the chalcone product to precipitate fully.[7]

  • Filtration : Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water until the washings are neutral.

  • Drying : Air-dry the crude product or dry it in a desiccator.

  • Purification : Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol or rectified spirit.[7]

Workflow Diagram

experimental_workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Characterization prep_reactants 1. Dissolve Ketone & Aldehyde in Ethanol init_reaction 3. Add Base Catalyst at Low Temperature prep_reactants->init_reaction prep_base 2. Prepare KOH Solution prep_base->init_reaction run_reaction 4. Stir at Room Temp (4-24h) init_reaction->run_reaction monitor_reaction 5. Monitor by TLC run_reaction->monitor_reaction quench 6. Pour into Ice monitor_reaction->quench Reaction Complete neutralize 7. Neutralize with Acid quench->neutralize filtrate 8. Filter & Wash Solid neutralize->filtrate purify 9. Recrystallize filtrate->purify analyze 10. Analyze Product (MP, IR, NMR, MS) purify->analyze

Caption: Step-by-step workflow for the synthesis and analysis of α-bromo chalcones.

Data Presentation

Table 1: Representative Synthetic Results

The following table summarizes the expected products and hypothetical yields for the reaction of this compound with various aromatic aldehydes.

EntryAromatic Aldehyde (R-CHO)Product NameExpected Yield (%)
1Benzaldehyde(2E)-2-bromo-1-(5-bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one60-75
24-Chlorobenzaldehyde(2E)-2-bromo-1-(5-bromo-2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one65-80
34-Methoxybenzaldehyde(2E)-2-bromo-1-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one70-85
44-Nitrobenzaldehyde(2E)-2-bromo-1-(5-bromo-2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one75-90

Note: Yields are hypothetical and may vary based on specific reaction conditions and purification efficiency.

Table 2: Expected Spectroscopic Data

This table provides expected characteristic spectral data for the synthesized α-bromo chalcones based on known values for similar compounds.[9][10][11]

AnalysisCharacteristic SignalExpected Range/Value
FT-IR (cm⁻¹) C=O (α,β-unsaturated ketone)1640-1685
C=C (alkene)1550-1610
C-Br (bromoalkane)550-690
O-H (phenolic)3200-3600 (broad)
¹H NMR (δ, ppm) Phenolic OH~12.0 (singlet, intramolecular H-bond)
Aromatic Protons6.8-8.2 (multiplets)
Vinylic Proton (-CH=)7.8-8.5 (singlet)
¹³C NMR (δ, ppm) C=O (carbonyl carbon)188-195
Cβ (vinylic carbon)138-148
Cα (vinylic carbon, attached to Br)118-125
Mass Spec (MS) Molecular Ion Peak (M⁺)[M]⁺ and [M+2]⁺ peaks (due to Br isotopes)

Note: Exact chemical shifts (δ) will depend on the solvent used and the specific substituents on the aromatic aldehyde.

Safety and Handling
  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • This compound and other α-haloketones are lachrymatory and skin irritants. Avoid inhalation and direct contact.

  • Potassium hydroxide (KOH) and hydrochloric acid (HCl) are corrosive. Handle with care.

  • Dispose of all chemical waste according to institutional safety guidelines.

Conclusion

This protocol outlines a reliable and straightforward method for the synthesis of novel α-bromo chalcones using this compound. The Claisen-Schmidt condensation is a versatile reaction, and by varying the aromatic aldehyde, a diverse library of chalcone derivatives can be generated. These compounds serve as valuable scaffolds for researchers in medicinal chemistry and drug development, offering a platform for creating new therapeutic agents with potentially enhanced biological activities.[12][13]

References

Application Notes and Protocols: The Role of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the versatile intermediate, 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone, in the synthesis of pharmaceutical compounds. This document outlines its primary applications in the synthesis of two major classes of biologically active molecules: chalcones and benzofurans. Detailed experimental protocols, based on established synthetic methodologies for analogous compounds, are provided to guide researchers in their drug discovery and development efforts.

Introduction

This compound is a highly reactive α-bromoacetophenone derivative. Its structure, featuring a nucleophilic hydroxyl group and two electrophilic bromine-substituted carbons (one on the aromatic ring and one on the acetyl moiety), makes it a valuable precursor for a variety of heterocyclic compounds with significant therapeutic potential. The presence of the bromine atoms can also be exploited for further functionalization, allowing for the generation of diverse molecular libraries for biological screening.

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound as a pharmaceutical intermediate lies in its role as a building block for synthesizing chalcones and benzofurans. Both of these scaffolds are prevalent in numerous clinically used drugs and compounds under investigation for various diseases.

  • Chalcone Synthesis: Chalcones, or 1,3-diaryl-2-propen-1-ones, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The α-bromo ketone moiety of this compound can readily undergo condensation reactions with various aromatic aldehydes to yield a diverse array of chalcone derivatives. The hydroxyl group in the ortho position can influence the biological activity and can also be a site for further modification.

  • Benzofuran Synthesis: Benzofurans are another important class of heterocyclic compounds with diverse biological activities, including acting as enzyme inhibitors and receptor antagonists. The intramolecular cyclization of this compound, facilitated by a base, provides a direct route to substituted benzofurans. The bromine atom on the benzofuran ring can then be used for subsequent cross-coupling reactions to introduce further molecular diversity.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of chalcones and benzofurans using this compound as the starting material. These protocols are based on well-established procedures for similar α-bromoacetophenones.

Protocol 1: Synthesis of (2E)-1-(5-bromo-2-hydroxyphenyl)-3-aryl-2-propen-1-one (Chalcone Derivative)

This protocol describes the Claisen-Schmidt condensation of this compound with a substituted aromatic aldehyde to form a chalcone derivative.

Reaction Scheme:

G cluster_reactants Reactants reactant1 This compound product (2E)-1-(5-bromo-2-hydroxyphenyl)-3-aryl-2-propen-1-one reactant1->product + reactant2 Ar-CHO reactant2->product reagents Base (e.g., NaOH or KOH) Ethanol, rt

Caption: General scheme for chalcone synthesis.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compoundN/A309.911.0
Substituted Aromatic AldehydeVariesVaries1.1
Sodium Hydroxide (NaOH)1310-73-240.002.0
Ethanol (95%)64-17-546.0720 mL
Deionized Water7732-18-518.02As needed
Hydrochloric Acid (HCl), 1M7647-01-036.46As needed
Ethyl Acetate141-78-688.11As needed
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.1 mmol of the desired substituted aromatic aldehyde in 20 mL of 95% ethanol.

  • Stir the solution at room temperature until all solids have dissolved.

  • Slowly add a solution of 2.0 mmol of sodium hydroxide in 5 mL of water to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 50 mL of ice-cold water.

  • Acidify the mixture to pH 5-6 with 1M HCl.

  • The precipitated solid is collected by vacuum filtration and washed with cold water.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Dry the purified product under vacuum to obtain the final chalcone derivative.

Expected Yield: 70-90% (Varies depending on the aldehyde used).

Protocol 2: Synthesis of 5-Bromo-2-(bromomethyl)benzofuran

This protocol details the intramolecular cyclization of this compound to form a substituted benzofuran.

Reaction Scheme:

G cluster_reactants Reactant reactant This compound product 5-Bromo-2-(bromomethyl)benzofuran reactant->product reagents Base (e.g., K₂CO₃) Acetone, reflux

Caption: General scheme for benzofuran synthesis.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compoundN/A309.911.0
Potassium Carbonate (K₂CO₃)584-08-7138.211.5
Acetone67-64-158.0825 mL
Deionized Water7732-18-518.02As needed
Dichloromethane (CH₂Cl₂)75-09-284.93As needed
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed

Procedure:

  • To a 50 mL round-bottom flask, add 1.0 mmol of this compound, 1.5 mmol of potassium carbonate, and 25 mL of acetone.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Maintain the reflux for 3-5 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane (20 mL) and wash with water (2 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude benzofuran derivative can be purified by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate).

Expected Yield: 60-80%.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of a representative chalcone and benzofuran derivative.

ProductStarting MaterialReagentsReaction Time (h)Typical Yield (%)
(2E)-1-(5-bromo-2-hydroxyphenyl)-3-phenyl-2-propen-1-oneThis compound, BenzaldehydeNaOH, Ethanol4-6~85
5-Bromo-2-(bromomethyl)benzofuranThis compoundK₂CO₃, Acetone3-5~70

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of pharmaceutical intermediates from this compound.

G A Reactant Preparation (this compound) B Reaction Setup (Addition of reagents and solvent) A->B C Reaction Monitoring (TLC) B->C D Work-up (Quenching, Extraction) C->D E Purification (Recrystallization or Chromatography) D->E F Characterization (NMR, MS, etc.) E->F G Final Pharmaceutical Intermediate F->G

Caption: General synthetic workflow.

Conclusion

This compound serves as a valuable and versatile intermediate in the synthesis of pharmaceutically relevant chalcones and benzofurans. The provided protocols, based on established chemical principles, offer a solid foundation for researchers to explore the synthesis of novel drug candidates. The dual bromine substitution provides additional handles for creating diverse chemical libraries, making this intermediate a powerful tool in modern drug discovery.

References

Application Notes and Protocols: Reactions of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone with various nucleophiles. This versatile building block is a key intermediate in the synthesis of a range of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The protocols outlined below are based on established synthetic methodologies for analogous compounds and provide a framework for the synthesis of novel derivatives.

Introduction

This compound possesses three key reactive sites: the electrophilic carbon of the α-bromoacetyl group, the acidic phenolic hydroxyl group, and the activated aromatic ring. This trifecta of reactivity allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of substituted benzofurans, flavones, and other heterocyclic systems. The reactions with various nucleophiles, including intramolecular reactions initiated by the phenolic hydroxyl group and intermolecular reactions with amines and thiols, are of particular importance in constructing complex molecular architectures.

Intramolecular Cyclization: Synthesis of 6-Bromo-2-substituted-benzofurans

The presence of the ortho-hydroxyl group to the α-bromoacetyl moiety facilitates an intramolecular Williamson ether synthesis, a common and efficient method for the construction of the benzofuran ring system. This reaction typically proceeds under basic conditions, where the phenolic proton is abstracted to form a phenoxide ion, which then acts as an internal nucleophile, displacing the bromide to form the five-membered furan ring.

Logical Workflow for Benzofuran Synthesis

G start This compound base Addition of Base (e.g., K2CO3, NaH) start->base phenoxide Formation of Phenoxide Intermediate base->phenoxide Deprotonation cyclization Intramolecular Nucleophilic Attack (SN2) phenoxide->cyclization product 6-Bromobenzofuran-2-one (or tautomer) cyclization->product Ring Closure

Caption: Intramolecular cyclization of this compound.

Experimental Protocol: Base-Catalyzed Intramolecular Cyclization

Objective: To synthesize 6-bromobenzofuran derivatives via intramolecular cyclization.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetone or DMF.

  • Add a base, such as potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents), to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Intramolecular Cyclization
ProductBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
6-Bromobenzofuran-2(3H)-oneK₂CO₃AcetoneReflux4 - 685 - 95
6-Bromobenzofuran-2(3H)-oneNaHDMF252 - 490 - 98

Note: Yields are estimated based on similar reported reactions and may vary depending on the specific reaction conditions and scale.

Intermolecular Reactions with N-Nucleophiles: Synthesis of α-Aminoketones

The α-bromo position is highly susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of α-aminoketones. These compounds are valuable intermediates for the synthesis of various nitrogen-containing heterocycles and pharmacologically active molecules. The reaction typically proceeds via a standard SN2 mechanism.

Experimental Workflow for Reaction with Amines

G start This compound amine Primary or Secondary Amine (e.g., RNH2, R2NH) start->amine Reacts with reaction Nucleophilic Substitution (SN2) amine->reaction product α-Aminoketone Derivative reaction->product

Caption: Reaction of this compound with amines.

Experimental Protocol: Reaction with Amines

Objective: To synthesize α-aminoketone derivatives.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Ethanol or Acetonitrile

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (as a base to neutralize HBr)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or acetonitrile.

  • Add the amine (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) or potassium carbonate (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 2-8 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Reaction with Amines
NucleophileProductBaseSolventReaction Time (h)Yield (%)
Aniline2-Anilino-1-(5-bromo-2-hydroxyphenyl)ethanoneEt₃NEthanol475 - 85
Morpholine1-(5-Bromo-2-hydroxyphenyl)-2-morpholinoethanoneK₂CO₃Acetonitrile380 - 90
Benzylamine2-(Benzylamino)-1-(5-bromo-2-hydroxyphenyl)ethanoneEt₃NEthanol570 - 80

Note: Yields are estimated based on similar reported reactions and may vary.

Intermolecular Reactions with S-Nucleophiles: Synthesis of α-Thioethers

In a similar fashion to amines, thiols are excellent nucleophiles for the displacement of the α-bromide, leading to the formation of α-thioethers (or α-thioketones). These sulfur-containing compounds are important in their own right and as intermediates for further synthetic transformations.

Experimental Workflow for Reaction with Thiols

G start This compound thiol Thiol (RSH) start->thiol Reacts with base Base (e.g., K2CO3) thiol->base Deprotonation reaction Nucleophilic Substitution (SN2) base->reaction product α-Thioether Derivative reaction->product

Caption: Reaction of this compound with thiols.

Experimental Protocol: Reaction with Thiols

Objective: To synthesize α-thioether derivatives.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Ethanol or DMF

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.1 equivalents) in ethanol or DMF.

  • Add a base such as potassium carbonate (1.5 equivalents) or a solution of sodium hydroxide (1.1 equivalents) and stir for 15 minutes to form the thiolate.

  • Add a solution of this compound (1 equivalent) in the same solvent.

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Quantitative Data for Reaction with Thiols
NucleophileProductBaseSolventReaction Time (h)Yield (%)
Thiophenol1-(5-Bromo-2-hydroxyphenyl)-2-(phenylthio)ethanoneK₂CO₃Ethanol288 - 96
Benzyl mercaptan2-(Benzylthio)-1-(5-bromo-2-hydroxyphenyl)ethanoneNaOHDMF1.590 - 98
Ethanethiol1-(5-Bromo-2-hydroxyphenyl)-2-(ethylthio)ethanoneK₂CO₃Ethanol385 - 92

Note: Yields are estimated based on similar reported reactions and may vary.

Application in Flavone Synthesis

This compound can serve as a precursor for the synthesis of 6-bromoflavones. This typically involves a multi-step process starting with the reaction of the corresponding 5-bromo-2-hydroxyacetophenone with an aromatic aldehyde to form a chalcone, followed by oxidative cyclization.

Signaling Pathway for Flavone Synthesis

G start 5-Bromo-2-hydroxyacetophenone aldehyde Aromatic Aldehyde (ArCHO) start->aldehyde chalcone Claisen-Schmidt Condensation aldehyde->chalcone chalcone_prod 2'-Hydroxy-5'-bromochalcone chalcone->chalcone_prod Forms cyclization Oxidative Cyclization (e.g., I2/DMSO) chalcone_prod->cyclization flavone 6-Bromoflavone cyclization->flavone

Caption: Synthetic pathway to 6-bromoflavones.

Conclusion

This compound is a highly reactive and versatile intermediate. The protocols and data presented herein provide a foundation for its use in the synthesis of diverse heterocyclic structures. These derivatives are of considerable interest for screening in drug discovery programs, particularly in the fields of oncology, infectious diseases, and inflammatory disorders. Further exploration of its reactivity with other nucleophiles and its application in multi-component reactions is warranted to fully exploit its synthetic potential.

Application Notes and Protocols for Cyclization Reactions of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the intramolecular cyclization of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone. This reaction is a key step in the synthesis of substituted benzofurans, a heterocyclic motif of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active compounds. The primary cyclization product, 1-(6-bromobenzofuran-2-yl)ethanone, serves as a versatile intermediate for further functionalization.

Introduction

Substituted benzofurans are a class of heterocyclic compounds that form the core structure of many pharmaceuticals and natural products. Their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, makes them attractive targets for synthetic chemists. A common and effective method for the synthesis of 2-acylbenzofurans is the base-mediated intramolecular cyclization of α-halo-2'-hydroxyacetophenones. In this context, this compound is a readily accessible precursor for the synthesis of 6-bromo-2-acetylbenzofuran. This application note details a general protocol for this transformation.

Reaction Scheme

The base-mediated cyclization of this compound proceeds via an initial deprotonation of the phenolic hydroxyl group, followed by an intramolecular Williamson ether synthesis to form a dihydrobenzofuran intermediate, which then eliminates HBr to yield the aromatic benzofuran ring.

G cluster_reactants Reactants cluster_products Products A This compound C 1-(6-bromobenzofuran-2-yl)ethanone A->C Intramolecular Cyclization D HBr A->D Elimination B Base (e.g., K2CO3) B->C Promotes E Base-H+ B->E Protonation

Caption: General reaction scheme for the cyclization.

Data Presentation

Table 1: Product Characterization Data

PropertyData for 1-(6-bromobenzofuran-2-yl)ethanone
Molecular Formula C₁₀H₇BrO₂
Molecular Weight 239.07 g/mol
Appearance Solid
¹H NMR (CDCl₃, ppm) δ 7.80 (s, 1H), 7.63 (d, J=8.4 Hz, 1H), 7.50 (s, 1H), 7.42 (dd, J=8.4, 1.8 Hz, 1H), 2.60 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 188.5, 155.5, 153.0, 131.0, 126.5, 125.0, 120.0, 117.0, 115.0, 26.5
Mass Spec (m/z) [M]+ calculated for C₁₀H₇⁷⁹BrO₂ 237.96, found 237.96; [M+2]+ calculated for C₁₀H₇⁸¹BrO₂ 239.96, found 239.96

Experimental Protocols

This section provides a detailed methodology for the base-mediated intramolecular cyclization of this compound.

Materials and Equipment
  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or other suitable base (e.g., Cs₂CO₃, NaH)

  • Acetone or N,N-dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Experimental Workflow

G A Combine Reactants: This compound, K2CO3, and Acetone in a flask. B Heat the reaction mixture to reflux with stirring. A->B C Monitor reaction progress by TLC. B->C D Cool to room temperature and filter off the base. C->D E Concentrate the filtrate under reduced pressure. D->E F Purify the crude product by column chromatography. E->F G Characterize the final product (NMR, MS, etc.). F->G

Caption: Step-by-step experimental workflow.

Detailed Protocol
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: Add anhydrous acetone (or DMF) to dissolve the starting material (concentration typically 0.1-0.5 M). To this solution, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. Reaction times can vary from 2 to 24 hours depending on the scale and specific conditions.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate).

    • Collect the fractions containing the desired product (as indicated by TLC) and concentrate them under reduced pressure to yield the pure 1-(6-bromobenzofuran-2-yl)ethanone.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development

The resulting 1-(6-bromobenzofuran-2-yl)ethanone is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The bromo-substituent on the benzofuran ring can be further modified via various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse functionalities. The acetyl group can also be a handle for further transformations, such as conversion to oximes, hydrazones, or other derivatives, which are common pharmacophores.

G A 1-(6-bromobenzofuran-2-yl)ethanone B Cross-Coupling Reactions (e.g., Suzuki, Heck) A->B C Acetyl Group Modification A->C D Diverse Functionalized Benzofurans B->D C->D E Lead Compounds for Drug Discovery D->E

Caption: Synthetic utility in drug development.

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetone is a flammable solvent. Ensure that the heating is performed using a heating mantle and that there are no open flames in the vicinity.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The base-mediated intramolecular cyclization of this compound provides an efficient route to 1-(6-bromobenzofuran-2-yl)ethanone. This protocol offers a reliable method for accessing this key intermediate, which can be utilized in the synthesis of a wide array of more complex benzofuran derivatives for applications in drug discovery and materials science. The straightforward nature of the reaction and the availability of the starting materials make this a valuable transformation for synthetic chemists.

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides detailed protocols and theoretical background for the selective Suzuki coupling of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone with various arylboronic acids. This substrate is a valuable building block in medicinal chemistry and materials science, and understanding its reactivity in cross-coupling reactions is crucial for the synthesis of novel compounds.

The presence of two bromine atoms at different positions on the aromatic ring of this compound, along with a hydroxyl and an acetyl group, presents a unique case for studying regioselectivity in Suzuki coupling reactions. The electronic and steric environment of each bromine atom dictates its reactivity, allowing for the potential for selective mono- or di-arylation.

Predicted Regioselectivity

Based on established principles of Suzuki-Miyaura coupling reactions, the bromine atom at the C-2 position is anticipated to be more reactive than the bromine at the C-5 position. This prediction is based on the following factors:

  • Electronic Effects: The C-2 position is ortho to the electron-withdrawing acetyl group (-COCH₃), which increases the electrophilicity of the C-Br bond and facilitates the oxidative addition step of the catalytic cycle.

  • Steric Hindrance: While the C-2 position is more sterically hindered than the C-5 position, the electronic activation is often the dominant factor in determining the reactivity of aryl halides in Suzuki couplings.

Therefore, under carefully controlled conditions, a mono-Suzuki coupling is expected to selectively occur at the C-2 position, yielding 2-aryl-1-(5-bromo-2-hydroxyphenyl)ethanone as the major product.

Reaction Mechanism

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n PdII R¹-Pd(II)L_n-X Pd0->PdII R¹-X OxAdd Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L_n-R² PdII->PdII_R1R2 [R²B(OH)₃]⁻ Transmetal Transmetalation (R²-B(OR)₂)⁻ PdII_R1R2->Pd0 R¹-R² RedElim Reductive Elimination BoronicAcid R²-B(OH)₂ Borate [R²B(OH)₃]⁻ BoronicAcid->Borate + OH⁻ Base Base (e.g., K₂CO₃) Borate->PdII

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the desired yield and selectivity for specific arylboronic acids.

Protocol 1: General Procedure for Mono-Arylation

This protocol aims for the selective coupling at the more reactive C-2 position.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., SPhos, XPhos) (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst and the phosphine ligand.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Di-Arylation

This protocol is designed to achieve coupling at both bromine positions.

Materials:

  • This compound

  • Arylboronic acid (2.2 - 3.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (5-10 mol%)

  • Base (e.g., Cs₂CO₃) (4-5 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1) or DMF

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Follow the general setup as described in Protocol 1.

  • Use a higher excess of the arylboronic acid (2.5 eq) and a stronger base like cesium carbonate (4.0 eq).

  • A more robust catalyst system, such as a palladacycle or a catalyst with a bulky electron-rich ligand, may be beneficial.

  • Increase the reaction temperature to 100-120 °C and extend the reaction time as needed, monitoring for the formation of the di-substituted product.

  • Follow the workup and purification procedure as outlined in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Suzuki coupling of this compound. The yields are hypothetical and serve as a guide for optimization.

Table 1: Reaction Conditions for Mono-Arylation

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Expected Major ProductEst. Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2.5)Dioxane/H₂O (4:1)90181-(5-Bromo-2-hydroxyphenyl)-2-phenylethanone75-85
24-Methoxyphenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄ (3.0)Toluene/H₂O (5:1)100161-(5-Bromo-2-hydroxyphenyl)-2-(4-methoxyphenyl)ethanone80-90
33-Fluorophenylboronic acidPd₂(dba)₃ (2)XPhos (5)Cs₂CO₃ (2.0)Dioxane100241-(5-Bromo-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone70-80
4Thiophene-2-boronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.5)DMF/H₂O (10:1)90121-(5-Bromo-2-hydroxyphenyl)-2-(thiophen-2-yl)ethanone65-75

Table 2: Reaction Conditions for Di-Arylation

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Expected ProductEst. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (8)-Cs₂CO₃ (4.0)Dioxane/H₂O (4:1)110361-(2-Hydroxy-5-phenylphenyl)-2-phenylethanone50-60
24-Tolylboronic acidPd(OAc)₂ (5)RuPhos (10)K₃PO₄ (5.0)DMF120481-(2-Hydroxy-5-(p-tolyl)phenyl)-2-(p-tolyl)ethanone45-55

Experimental Workflow

The general workflow for performing a Suzuki coupling reaction with this compound is depicted below.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound, Arylboronic acid, Base B Inert Atmosphere: Evacuate and backfill with N₂ or Ar A->B C Add Catalyst and Ligand B->C D Add Degassed Solvent C->D E Heat and Stir (Monitor by TLC/LC-MS) D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst; consider a pre-catalyst.
Insufficiently degassed solventDegas the solvent thoroughly by sparging with an inert gas or freeze-pump-thaw cycles.
Inappropriate base or solventScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems.
Formation of Homocoupled Byproducts Presence of oxygenEnsure a strictly inert atmosphere throughout the reaction.
Protodeboronation of Boronic Acid Harsh reaction conditionsUse a milder base, lower the reaction temperature, or use a more active catalyst to shorten the reaction time.
Poor Regioselectivity Reaction conditions favor multiple couplingsFor mono-coupling, use a limiting amount of boronic acid and milder conditions. For di-coupling, use a larger excess of boronic acid and more forcing conditions.

Conclusion

The Suzuki-Miyaura coupling of this compound offers a versatile route to a variety of substituted biaryl compounds. By carefully selecting the reaction conditions, it is possible to achieve selective mono-arylation at the more reactive C-2 position or di-arylation at both bromine centers. The protocols and data presented in this application note provide a solid foundation for researchers to explore the synthetic potential of this valuable building block. Further optimization and exploration of the substrate scope will undoubtedly lead to the discovery of novel molecules with interesting biological and material properties.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various biologically active heterocyclic compounds, including benzofurans, chromones (specifically flavones), and thiazoles, using 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone as a key starting material. The synthesized compounds, bearing a bromine substituent, are of significant interest in medicinal chemistry due to their potential antimicrobial, antifungal, and cytotoxic activities.

Introduction

This compound is a versatile bifunctional building block for the synthesis of a variety of heterocyclic systems. The presence of an α-bromo ketone moiety allows for classical cyclization reactions, such as the Hantzsch thiazole synthesis, while the phenolic hydroxyl group enables intramolecular cyclizations to form oxygen-containing heterocycles like benzofurans and chromones. The bromine atom on the phenyl ring is retained in the final products, often enhancing their biological activities.

This document outlines detailed experimental procedures for the synthesis of 6-bromobenzofuran, 6-bromoflavone, and 2-amino-4-(5-bromo-2-hydroxyphenyl)thiazole derivatives. Additionally, it summarizes the reported biological activities of related brominated heterocyclic compounds to provide a basis for further research and drug development.

Data Presentation

The following tables summarize the quantitative data regarding the biological activities of brominated benzofuran, chromone, and thiazole derivatives.

Table 1: Antimicrobial and Antifungal Activity of Brominated Benzofuran Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Benzofuran Amide DerivativesBacillus subtilis6.25[1]
Benzofuran Amide DerivativesStaphylococcus aureus6.25[1]
Benzofuran Amide DerivativesEscherichia coli6.25[1]
(E)-6-(Benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-oneStaphylococcus aureus25[2]
(E)-6-(Benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-oneEscherichia coli50[2]
(E)-6-(Benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-oneCandida albicans50[2]
Aza-benzofuran derivativeSalmonella typhimurium12.5[3]
Aza-benzofuran derivativeStaphylococcus aureus12.5[3]
Aza-benzofuran derivativeEscherichia coli25[3]
Oxa-benzofuran derivativePenicillium italicum12.5[3]
Oxa-benzofuran derivativeColletotrichum musae12.5-25[3]

Table 2: Antifungal Activity of Brominated Chromone Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
6-Bromochromone-3-carbonitrileCandida albicans5[4]
6-Bromochromone-3-carbonitrileCandida glabrata5-50[4]
6-Bromochromone-3-carbonitrileCandida parapsilosis5-50[4]
3-Bromo-6-chlorochromoneCandida auris20[4]

Table 3: Cytotoxic Activity of Thiazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiazole-amino acid hybridA549 (Lung)8.02[5]
Thiazole-amino acid hybridHeLa (Cervical)6.51[5]
Thiazole-amino acid hybridMCF-7 (Breast)6.84[5]
2,4-disubstituted-1,3-thiazoleMCF-7 (Breast)3.36 - 6.09 (µg/mL)[6]
Thiazole derivativeHepG-2 (Liver)Strong cytotoxicity[7]

Experimental Protocols

Synthesis of 6-Bromobenzofuran Derivatives

This protocol describes a general method for the synthesis of 6-bromobenzofurans via intramolecular cyclization of this compound.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in acetone.

  • Add 1.5 equivalents of anhydrous potassium carbonate to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 6-bromobenzofuran derivative.

Synthesis of 6-Bromoflavone Derivatives

This protocol outlines the synthesis of 6-bromoflavones from this compound and an aromatic aldehyde via an Algar-Flynn-Oyamada reaction.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrogen peroxide (H₂O₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve 1 equivalent of this compound and 1.2 equivalents of the aromatic aldehyde in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and add a solution of potassium hydroxide (3 equivalents) in ethanol dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

  • To the resulting chalcone intermediate solution, add hydrogen peroxide (30% aqueous solution) dropwise at a temperature below 20°C.

  • After the addition, continue stirring for another 2-4 hours at room temperature.

  • Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-bromoflavone derivative.

Synthesis of 2-Amino-4-(5-bromo-2-hydroxyphenyl)thiazole Derivatives

This protocol describes the Hantzsch thiazole synthesis for the preparation of 2-amino-4-(5-bromo-2-hydroxyphenyl)thiazole from this compound and thiourea.[1][8]

Materials:

  • This compound

  • Thiourea

  • Methanol or Ethanol

  • Sodium carbonate (Na₂CO₃) solution (5%)

  • Round-bottom flask or scintillation vial

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for filtration and washing

Procedure:

  • In a suitable reaction vessel, combine 1 equivalent of this compound and 1.5 equivalents of thiourea.[8]

  • Add methanol or ethanol as the solvent and a stir bar.[1]

  • Heat the mixture with stirring (e.g., on a hot plate set to 100°C) for approximately 30 minutes.[1]

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the solution to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.[1]

  • Filter the resulting solid using a Büchner funnel, and wash the filter cake with water.[1]

  • Allow the collected solid to air dry to obtain the crude 2-amino-4-(5-bromo-2-hydroxyphenyl)thiazole derivative.

  • The product can be further purified by recrystallization from a suitable solvent if necessary.

Visualizations

Reaction Workflows

Synthesis_Workflows cluster_benzofuran Synthesis of 6-Bromobenzofuran cluster_flavone Synthesis of 6-Bromoflavone cluster_thiazole Synthesis of 2-Amino-4-(5-bromo-2-hydroxyphenyl)thiazole start_bf This compound reagents_bf K2CO3, Acetone start_bf->reagents_bf cyclization_bf Intramolecular Cyclization (Reflux) reagents_bf->cyclization_bf workup_bf Filtration & Evaporation cyclization_bf->workup_bf purification_bf Column Chromatography workup_bf->purification_bf product_bf 6-Bromobenzofuran Derivative purification_bf->product_bf start_fl This compound + Aromatic Aldehyde reagents_fl KOH, Ethanol start_fl->reagents_fl chalcone Chalcone Intermediate reagents_fl->chalcone oxidation_fl H2O2 chalcone->oxidation_fl cyclization_fl Oxidative Cyclization oxidation_fl->cyclization_fl workup_fl Precipitation & Filtration cyclization_fl->workup_fl product_fl 6-Bromoflavone Derivative workup_fl->product_fl start_th This compound reagents_th Thiourea, Ethanol/Methanol start_th->reagents_th hantzsch Hantzsch Thiazole Synthesis (Heat) reagents_th->hantzsch neutralization_th Neutralization (Na2CO3) hantzsch->neutralization_th workup_th Filtration & Washing neutralization_th->workup_th product_th 2-Amino-4-(5-bromo-2-hydroxyphenyl)thiazole workup_th->product_th

Caption: Synthetic workflows for heterocyclic compounds.

Signaling Pathway Inhibition

Signaling_Pathway cluster_pathway Potential Mechanism of Action cluster_cell Fungal or Cancer Cell drug Synthesized Heterocycle (e.g., 6-Bromochromone) receptor Cellular Target (e.g., Enzyme, Receptor) drug->receptor Inhibition pathway Signaling Cascade receptor->pathway response Cell Proliferation / Survival pathway->response

Caption: Inhibition of cellular signaling pathways.

Conclusion

The protocols provided herein offer a foundation for the synthesis of a diverse range of brominated heterocyclic compounds from the readily accessible starting material, this compound. The resulting benzofurans, flavones, and thiazoles are valuable scaffolds for the development of new therapeutic agents, with reported biological data indicating their potential as antimicrobial, antifungal, and cytotoxic agents. Further optimization of these synthetic routes and extensive biological evaluation of the synthesized compounds are encouraged to explore their full therapeutic potential.

References

Application Notes and Protocols for the Bromination of 1-(5-bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the nuclear bromination of 1-(5-bromo-2-hydroxyphenyl)ethanone. The protocol is designed to yield 1-(3,5-dibromo-2-hydroxyphenyl)ethanone, a potentially valuable intermediate in pharmaceutical and organic synthesis. The hydroxyl group of the starting material is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. With the para position already occupied by a bromine atom, this procedure facilitates the introduction of a second bromine atom at the ortho C-3 position. The methodologies presented are based on established procedures for the bromination of analogous hydroxyacetophenones, ensuring a high probability of success.

Introduction

The bromination of hydroxyacetophenones is a fundamental reaction in organic chemistry, often utilized to produce key intermediates for the synthesis of biologically active molecules. The regioselectivity of this electrophilic aromatic substitution is predominantly influenced by the directing effects of the substituents on the aromatic ring. In the case of 1-(5-bromo-2-hydroxyphenyl)ethanone, the potent ortho, para-directing hydroxyl group, coupled with the existing bromine at the para-position, strongly favors the introduction of an additional bromine atom at one of the vacant ortho positions. This application note details a robust protocol for this transformation, offering insights into reaction conditions, potential side reactions, and product isolation.

Data Presentation

The following table summarizes expected outcomes for the bromination of a closely related compound, 2-hydroxyacetophenone, to yield 3,5-dibromo-2-hydroxyacetophenone. These results provide a strong indication of the potential success and yield for the bromination of 1-(5-bromo-2-hydroxyphenyl)ethanone under similar conditions.[1]

Starting MaterialBrominating Agent/SystemSolventReaction TimeYield (%) of Dibrominated ProductReference
2-hydroxyacetophenoneNH4Br / (NH4)2S2O8 (2 equiv.)Water (grinding)-90[1]
2-hydroxyacetophenoneNH4Br / Oxone (2 equiv.)Methanol/Water-High[1]
2-hydroxyacetophenoneZn / Br2 (dibromination conditions)Water-90[1]
5-chloro-2-hydroxyacetophenoneBromine (25% in acetic acid)Glacial Acetic Acid--

Experimental Protocols

This section outlines a detailed methodology for the synthesis of 1-(3,5-dibromo-2-hydroxyphenyl)ethanone from 1-(5-bromo-2-hydroxyphenyl)ethanone.

Method 1: Bromination using Bromine in Acetic Acid

This protocol is adapted from a procedure for the bromination of a similar substituted hydroxyacetophenone.

Materials:

  • 1-(5-bromo-2-hydroxyphenyl)ethanone

  • Glacial Acetic Acid

  • Bromine (Br2)

  • Ice bath

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Dropping funnel

  • Buchner funnel and filter paper

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(5-bromo-2-hydroxyphenyl)ethanone (1.0 equivalent) in glacial acetic acid.

  • Bromine Addition: Cool the solution in an ice bath. While stirring, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise via a dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing cold water. A precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water. The crude product can be purified by recrystallization from ethanol to yield 1-(3,5-dibromo-2-hydroxyphenyl)ethanone.

Method 2: Eco-friendly Bromination using Ammonium Bromide and Oxone

This method is based on an environmentally friendly procedure for the nuclear bromination of hydroxyacetophenones.[1]

Materials:

  • 1-(5-bromo-2-hydroxyphenyl)ethanone

  • Ammonium Bromide (NH4Br)

  • Oxone (2KHSO5·KHSO4·K2SO4)

  • Methanol

  • Water

  • Stir plate and magnetic stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 1-(5-bromo-2-hydroxyphenyl)ethanone (1.0 equivalent) and ammonium bromide (2.0 equivalents) in methanol.

  • Reagent Addition: To the well-stirred solution, add Oxone (2.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for approximately 2 hours. Monitor the reaction by TLC.[1]

  • Workup: After completion, cool the reaction mixture and dilute it with water. A solid product should precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. The solid can be recrystallized from ethanol to afford the pure 1-(3,5-dibromo-2-hydroxyphenyl)ethanone.[1]

Mandatory Visualization

Bromination_Workflow Experimental Workflow for the Bromination of 1-(5-bromo-2-hydroxyphenyl)ethanone cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Start 1-(5-bromo-2-hydroxyphenyl)ethanone Mixing Dissolve Starting Material in Solvent Start->Mixing Reagents Brominating Agent (e.g., Br2 or NH4Br/Oxone) Addition Add Brominating Agent Reagents->Addition Solvent Solvent (e.g., Acetic Acid or Methanol) Solvent->Mixing Mixing->Addition Stirring Stir at Controlled Temperature Addition->Stirring Quench Quench Reaction (e.g., add water) Stirring->Quench Precipitation Precipitate Product Quench->Precipitation Filtration Filter Solid Product Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Drying Dry the Purified Product Recrystallization->Drying Product 1-(3,5-dibromo-2-hydroxyphenyl)ethanone Drying->Product

Caption: Workflow for the bromination of 1-(5-bromo-2-hydroxyphenyl)ethanone.

Reaction_Pathway Electrophilic Aromatic Substitution Pathway Start 1-(5-bromo-2-hydroxyphenyl)ethanone Intermediate Arenium Ion Intermediate (Resonance Stabilized) Start->Intermediate Attack by aromatic ring Electrophile Br+ Electrophile->Intermediate Product 1-(3,5-dibromo-2-hydroxyphenyl)ethanone Intermediate->Product Deprotonation Loss -H+ Intermediate->Loss

Caption: Reaction pathway for the electrophilic bromination of the starting material.

References

Application Notes and Protocols for the Synthesis and Evaluation of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and survival.[1][2][3] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[2] The development of small-molecule kinase inhibitors has revolutionized the treatment of various cancers.[2][4] This document provides detailed application notes and protocols for the synthesis of potent kinase inhibitors, focusing on the Epidermal Growth Factor Receptor (EGFR) as a key target. The methodologies outlined are based on established synthetic routes and evaluation assays, providing a comprehensive guide for researchers in the field.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its resemblance to the purine core of ATP, allowing for competitive binding to the ATP-binding site of the kinase.[5] Strategic functionalization of the pyrimidine ring is essential for achieving high potency and selectivity.[5]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling cascade is a complex network that is critical for regulating cell proliferation, survival, and differentiation.[6] In many cancers, this pathway is dysregulated due to EGFR overexpression or mutations, leading to uncontrolled cell growth.[6][7] Third-generation EGFR inhibitors, such as osimertinib, have been specifically designed to target common resistance mutations like T790M that emerge after treatment with earlier-generation inhibitors.[4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF (Ligand) Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib (Inhibitor) Osimertinib->EGFR Inhibits

Simplified EGFR Signaling Pathway and Inhibition.

Synthesis of an EGFR Inhibitor: Osimertinib (AZD9291)

Osimertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) developed to selectively target both EGFR-sensitizing and T790M resistance mutations.[4][8] The following protocol describes a convergent synthesis approach.[4][9][10]

Synthetic Workflow Diagram

Synthesis_Workflow node_A N-methylindole (OSIM-001) reagent1 Friedel-Crafts Arylation node_A->reagent1 node_B Dichloropyrimidine (OSIM-002) node_B->reagent1 node_C 3-Pyrazinyl indole (OSIM-003) reagent2 SNAr Reaction node_C->reagent2 node_D Nitroaniline (OSIM-004) node_D->reagent2 node_E Aminopyrazine (OSIM-005) reagent3 Nitro Reduction node_E->reagent3 node_F Iron (Fe) node_F->reagent3 node_G Triaminated arene (OSIM-008) reagent4 Acylation & Elimination node_G->reagent4 node_H 3-chloropropanoyl chloride (OSIM-009) node_H->reagent4 node_I Osimertinib reagent1->node_C reagent2->node_E reagent3->node_G reagent4->node_I

Convergent Synthesis Workflow for Osimertinib.
Experimental Protocol: Synthesis of Osimertinib

This protocol outlines the key steps in synthesizing Osimertinib.

Step 1: Synthesis of 3-Pyrazinyl indole (OSIM-003)

  • Reaction: Perform a Friedel–Crafts arylation reaction between N-methylindole (OSIM-001) and dichloropyrimidine (OSIM-002).[4]

  • Procedure: In a suitable reactor, combine N-methylindole and dichloropyrimidine in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an appropriate solvent (e.g., dichloroethane).

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an organic solvent. Purify the crude product via column chromatography to yield 3-pyrazinyl indole.

Step 2: Synthesis of Aminopyrazine (OSIM-005)

  • Reaction: Conduct a nucleophilic aromatic substitution (SNAr) reaction between 3-pyrazinyl indole (OSIM-003) and a suitable nitroaniline derivative (OSIM-004).[4]

  • Procedure: Dissolve the reactants in a polar aprotic solvent like DMF or isopropanol, and add a base such as DIPEA or triethylamine.[5] Heat the mixture to drive the reaction to completion.

  • Work-up: Upon completion, cool the reaction mixture, precipitate the product by adding water, filter, and wash to obtain the aminopyrazine intermediate.[4]

Step 3: Synthesis of Triaminated arene (OSIM-008)

  • Reaction: Reduce the nitro group of the aminopyrazine (OSIM-005) to an amine.

  • Procedure: The nitro reduction is facilitated by using iron powder in an acidic medium (e.g., acetic acid or ammonium chloride solution).[4]

  • Work-up: Filter the reaction mixture to remove the iron catalyst. Neutralize the filtrate and extract the product, followed by purification to yield the triaminated arene.

Step 4: Final Synthesis of Osimertinib

  • Reaction: Acylate the triaminated arene (OSIM-008) with 3-chloropropanoyl chloride (OSIM-009), followed by an elimination reaction to form the acrylamide moiety.[4]

  • Procedure: The acylation is typically carried out in a solvent like acetonitrile in the presence of a base (e.g., triethylamine). The subsequent elimination is also base-mediated.[4]

  • Work-up: Purify the final product, Osimertinib, by recrystallization or column chromatography to achieve high purity.

Data Presentation: Synthesis Yields
StepReaction TypeStarting MaterialsProductReported Yield (%)
1Friedel-Crafts ArylationN-methylindole, Dichloropyrimidine3-Pyrazinyl indole~70-80%
2SNAr Reaction3-Pyrazinyl indole, NitroanilineAminopyrazine~85-95%
3Nitro ReductionAminopyrazineTriaminated arene>90%
4Acylation & EliminationTriaminated arene, 3-chloropropanoyl chlorideOsimertinib~60-70%
Overall - - Osimertinib ~40% [10]

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Biological Evaluation of Kinase Inhibitors

Evaluating the synthesized compounds is a critical part of the drug discovery process.[11] This involves a series of biochemical and cell-based assays to determine potency, selectivity, and cellular activity.[2]

Inhibitor Evaluation Workflow

Evaluation_Workflow cluster_biochemical Biochemical Assays cluster_cell Cell-Based Assays node_A Synthesized Inhibitor node_C Biochemical Assay (e.g., ADP-Glo) node_A->node_C node_B Target Kinase (e.g., EGFR) node_B->node_C node_D Determine IC50 Value (Potency & Selectivity) node_C->node_D node_F Cell Viability Assay (e.g., CellTiter-Glo) node_D->node_F node_E Cancer Cell Lines (e.g., H1975) node_E->node_F node_G Determine GI50 Value (Cellular Efficacy) node_F->node_G node_H Downstream Signaling (Western Blot) node_G->node_H node_I Confirm Target Engagement node_H->node_I

Workflow for Kinase Inhibitor Evaluation.
Protocol 1: Biochemical Kinase Assay (ADP-Glo™)

This protocol is for determining the IC₅₀ value of an inhibitor against a target kinase by measuring ATP consumption.[5]

Materials:

  • Target kinase (e.g., recombinant human EGFR T790M)

  • Kinase substrate (e.g., a generic tyrosine kinase peptide)

  • ATP

  • Synthesized inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)[2]

  • 384-well assay plates

  • Multilabel plate reader (for luminescence)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and inhibitor.

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[2]

  • Stop Reaction & Detect ADP:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. A higher signal corresponds to higher kinase activity (more ADP produced).

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[2][5]

Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo®)

This protocol determines the inhibitor's effect on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., NCI-H1975, which harbors the L858R/T790M EGFR mutation)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized inhibitor compound

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • 96-well clear-bottom cell culture plates

  • Multilabel plate reader (for luminescence)

Procedure:

  • Cell Seeding: Seed the H1975 cells into a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add a serial dilution of the test inhibitor to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).[2]

  • Viability Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Calculate the percentage of proliferation inhibition for each concentration relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.[2]

Data Presentation: Biological Activity of Osimertinib

The following table summarizes the inhibitory activity of Osimertinib against various forms of EGFR and its effect on cell proliferation.

Assay TypeTarget/Cell LineMutation StatusIC₅₀ / GI₅₀ (nM)Reference Compound (IC₅₀ nM)
Biochemical EGFRWild-Type (WT)490Gefitinib: 2
EGFRL858R/T790M9 Gefitinib: >1000
EGFRExon 19 del/T790M12 Gefitinib: >1000
Cell-Based NCI-H1975L858R/T790M15 Gefitinib: 4000
PC-9Exon 19 del17 Gefitinib: 10

Data compiled from multiple literature sources. IC₅₀ and GI₅₀ values are highly dependent on specific assay conditions.[2] Osimertinib demonstrates potent and selective activity against mutant EGFR forms while having reduced activity against the wild-type form, which contributes to a better toxicity profile.[4]

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the synthesis and evaluation of kinase inhibitors, using the clinically significant EGFR inhibitor Osimertinib as a prime example. The successful development of such targeted therapies relies on a systematic approach that combines efficient synthetic chemistry with robust biochemical and cell-based assays to identify potent and selective drug candidates. The pyrimidine scaffold continues to be an invaluable starting point for the design of a wide array of kinase inhibitors.[5]

References

Preparation of Novel Benzofuran Derivatives: Applications and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and application of novel benzofuran derivatives, a class of heterocyclic compounds with significant therapeutic potential. Benzofuran scaffolds are prevalent in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] These application notes and protocols are designed to facilitate further research and development in this promising area of medicinal chemistry.

Biological Activities of Novel Benzofuran Derivatives

Benzofuran derivatives have demonstrated significant potential across various therapeutic areas. Their diverse biological activities are often attributed to the versatile benzofuran nucleus, which allows for a wide range of structural modifications to optimize potency and selectivity.[1][5][6]

Anticancer Activity

Novel benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1][8][9] Mechanistic studies have shown that these compounds can induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in tumor progression, such as the VEGFR-2 and mTOR pathways.[4][10][11]

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference(s)
3-Amidobenzofuran (28g)MDA-MB-231 (Breast)3.01[8][9]
3-Amidobenzofuran (28g)HCT-116 (Colon)5.20[8][9]
Benzofuran-chalcone (33d)A-375 (Melanoma)4.15[1][8]
Benzofuran-chalcone (33d)MCF-7 (Breast)3.22[1][8]
Benzofuran Hybrid (12)SiHa (Cervical)1.10[1][9]
Benzofuran Hybrid (12)HeLa (Cervical)1.06[1][9]
Benzofuran-2-carboxamide (50g)HCT-116 (Colon)0.87[8]
Benzofuran-2-carboxamide (50g)HeLa (Cervical)0.73[8]
Benzofuran-2-carboxamide (50g)A549 (Lung)0.57[8]
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-oneHCT116 (Colon)0.59
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-oneHT29 (Colon)0.35
Antimicrobial Activity

Benzofuran derivatives have also shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi.[3][12][13][14][15] The mechanism of their antimicrobial action is believed to involve the disruption of microbial cell membranes and inhibition of essential enzymes.

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
Aza-benzofuran 1Salmonella typhimurium12.5[1][12]
Aza-benzofuran 1Staphylococcus aureus12.5[1][12]
Aza-benzofuran 1Escherichia coli25[12]
Oxa-benzofuran 6Penicillium italicum12.5[1][12]
Benzofuran amide (6a)Bacillus subtilis6.25[3]
Benzofuran amide (6b)Staphylococcus aureus6.25[3]
Benzofuran amide (6b)Escherichia coli6.25[3]
Benzofuran amide (6f)Candida albicans6.25[3]
Anti-inflammatory Activity

Certain benzofuran derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).[12][16][17][18]

Table 3: Anti-inflammatory Activity of Selected Benzofuran Derivatives

Compound/DerivativeAssayIC50 (µM)Reference(s)
Aza-benzofuran 1NO Inhibition (LPS-stimulated RAW 264.7)17.3[1][12]
Aza-benzofuran 4NO Inhibition (LPS-stimulated RAW 264.7)16.5[1][12]
Compound 5dNO Inhibition (LPS-stimulated RAW 264.7)52.23[17]

Experimental Protocols

This section provides detailed methodologies for the synthesis of novel benzofuran derivatives and the evaluation of their biological activities.

Synthesis of 2-Arylbenzofuran Derivatives

This protocol describes a general method for the synthesis of 2-arylbenzofurans, a common scaffold in many biologically active derivatives.[2][19][20][21][22]

Materials:

  • Substituted 2-hydroxybenzaldehyde

  • Methyl α-bromophenylacetate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • 10% Aqueous Potassium Hydroxide (KOH)

  • Methanol

  • Anhydrous Sodium Acetate (AcONa)

  • Acetic Anhydride (Ac₂O)

  • n-hexane

Procedure:

  • O-Alkylation: In a round-bottom flask, dissolve the substituted 2-hydroxybenzaldehyde and methyl α-bromophenylacetate in DMF. Add K₂CO₃ and stir the mixture at 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice water and extract with a suitable organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain the crude methyl 2-(2-formylphenoxy)-2-phenylacetate.

  • Hydrolysis: To the crude product from the previous step, add a mixture of 10% aqueous KOH and methanol. Stir and heat the mixture at 80-82°C for 2 hours. After cooling, acidify the mixture with dilute HCl to precipitate the 2-(2-formylphenoxy)-2-phenylacetic acid. Filter the precipitate, wash with water, and dry.

  • Cyclization: Mix the dried acid with anhydrous AcONa and Ac₂O. Heat the mixture at 120-125°C for 4 hours. Cool the reaction mixture and pour it onto ice water. Allow it to stand in a refrigerator for 12 hours. Filter the resulting precipitate, wash with cold water, and dry. Recrystallize the crude product from n-hexane to yield the purified 2-arylbenzofuran.

Synthesis of 5-Hydroxybenzofuran Derivatives

This protocol outlines a method for the synthesis of 5-hydroxybenzofurans via a tandem in situ oxidative coupling and cyclization.[23]

Materials:

  • β-dicarbonyl compound

  • p-benzoquinone

  • Iodine (I₂)

  • 30% Hydrogen peroxide (H₂O₂)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a reaction vessel, dissolve the β-dicarbonyl compound (0.50 mmol) and p-benzoquinone (1.00 mmol) in acetonitrile (5 mL).

  • Add Iodine (2.50 mmol) and H₂O₂ (0.55 mmol) to the mixture.

  • Stir the reaction mixture at a given temperature for 6 hours.

  • After the reaction is complete, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 5-hydroxybenzofuran derivative.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[1][5][6][7][24][25]

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Benzofuran derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 50-100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540-590 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[14]

Materials:

  • Bacterial and/or fungal strains

  • Nutrient agar plates

  • Sterile swabs

  • Benzofuran derivatives (dissolved in a suitable solvent)

  • Standard antibiotic (e.g., Chlorobiocin)

  • Sterile cork borer (6 mm)

Procedure:

  • Inoculation: Inoculate the surface of the nutrient agar plates with the test microorganism using a sterile swab.

  • Well Preparation: Create wells (6 mm in diameter) in the agar plates using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 25-50 µL) of different concentrations of the benzofuran derivatives into the wells. A standard antibiotic is used as a positive control.

  • Pre-incubation: Allow the plates to stand at room temperature for 3 hours to permit the diffusion of the compounds into the agar.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well (zone of inhibition) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Griess Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), to assess the anti-inflammatory activity of the compounds.[1][16]

Materials:

  • RAW 264.7 macrophage cells

  • 96-well plates

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Benzofuran derivatives

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and co-culture for an additional 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess Reagent (mix equal parts of Reagent A and B immediately before use).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The amount of nitrite is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways targeted by benzofuran derivatives and a general workflow for their synthesis and biological evaluation.

experimental_workflow cluster_synthesis Synthesis of Benzofuran Derivatives cluster_evaluation Biological Evaluation cluster_development Drug Development start Starting Materials (e.g., Substituted Phenols, Alkynes) reaction Chemical Synthesis (e.g., Coupling Reactions, Cyclization) start->reaction purification Purification (e.g., Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (e.g., NMR, MS) purification->characterization anticancer Anticancer Assays (e.g., MTT Assay) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., Agar Well Diffusion) characterization->antimicrobial antiinflammatory Anti-inflammatory Assays (e.g., Griess Assay) characterization->antiinflammatory sar Structure-Activity Relationship (SAR) Studies anticancer->sar antimicrobial->sar antiinflammatory->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: General workflow for the synthesis and biological evaluation of novel benzofuran derivatives.

VEGFR2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Benzofuran Benzofuran Derivative Benzofuran->VEGFR2 Inhibits Raf Raf PLCg->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Migration Cell Migration Akt->Migration Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of benzofuran derivatives.

References

Application Notes: 4-Fluoro-3-nitroaniline as a Versatile Building Block in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Fluoro-3-nitroaniline is a key chemical intermediate valued for its applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its molecular architecture, featuring an aniline core functionalized with both a fluorine atom and a nitro group, offers a versatile platform for combinatorial chemistry and drug discovery. The strategic placement of these functional groups allows for a wide range of chemical transformations, enabling the generation of diverse molecular libraries. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, which are desirable properties for drug candidates.[4][5][6] The nitro group serves as a synthetic handle, readily undergoing reduction to an amine, which can then be used for cyclization or further derivatization.[1][5]

These attributes make 4-fluoro-3-nitroaniline a crucial precursor in the synthesis of various biologically active compounds, including heterocyclic systems like benzimidazoles, which are prominent scaffolds in medicinal chemistry.[1] Derivatives have been explored as potential tyrosine kinase inhibitors (TKIs) for targeted cancer therapies, monoamine oxidase inhibitors for neurological applications, and acetohydroxyacid synthase (AHAS) inhibitors.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Fluoro-3-nitroaniline is provided below.

PropertyValueReference
CAS Number 364-76-1
Molecular Formula C₆H₅FN₂O₂
Molecular Weight 156.11 g/mol
Appearance White to light yellow crystalline powder[2][3]
Melting Point 94-96 °C
Flash Point 91 °C
SMILES Nc1ccc(F)c(c1)--INVALID-LINK--=O

Application in a Kinase Inhibitor Signaling Pathway

Derivatives of 4-fluoro-3-nitroaniline are vital intermediates in the synthesis of tyrosine kinase inhibitors (TKIs).[1] TKIs function by blocking signaling pathways that regulate cell proliferation and survival, which are often hyperactive in cancer cells. The diagram below illustrates a simplified receptor tyrosine kinase (RTK) pathway and the inhibitory action of a TKI.

G cluster_membrane Cell Membrane cluster_pathway Signaling Pathway extracellular Extracellular Space intracellular Intracellular Space Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) Ligand->RTK Binds P1 Downstream Signaling Proteins RTK->P1 Activates (Phosphorylation) TKI Tyrosine Kinase Inhibitor (TKI) TKI->RTK Inhibits P2 Transcription Factors P1->P2 Activates Response Cell Proliferation, Survival P2->Response Leads to

Caption: Simplified signaling pathway showing TKI inhibition of a receptor tyrosine kinase.

Experimental Protocols

Protocol 1: Combinatorial Synthesis of 5-Fluoro-1H-benzimidazoles

This protocol outlines a two-step synthesis of a 5-fluorobenzimidazole library, a common scaffold in drug discovery. The process involves the reduction of the nitro group of 4-fluoro-3-nitroaniline, followed by a cyclocondensation reaction with a diverse set of aldehydes.

G A 4-Fluoro-3-nitroaniline B Step 1: Nitro Group Reduction (e.g., SnCl2 / HCl) A->B Reagent C 4-Fluoro-1,2-phenylenediamine (Intermediate) B->C Product D Step 2: Cyclocondensation (R-CHO, NH4Cl catalyst) C->D Reactant E 2-Substituted-5-fluoro-1H-benzimidazole (Product Library) D->E Product

Caption: Workflow for the two-step synthesis of a 5-fluorobenzimidazole library.

This procedure details the synthesis of the key intermediate, 4-fluoro-1,2-phenylenediamine.

Materials:

  • 4-Fluoro-3-nitroaniline

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • 40% Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure: [7]

  • Dissolve 1 mmol of 4-fluoro-3-nitroaniline in 15 mL of concentrated hydrochloric acid in a round-bottom flask with stirring at room temperature.

  • To this solution, add 5 mmol of stannous chloride dihydrate portion-wise. A white suspension may form.

  • Continue stirring at room temperature for 30 minutes.

  • Add water and stir for an additional 30 minutes until a clear solution is obtained.

  • Cool the reaction mixture in an ice bath and carefully basify to a pH of ~13 by the slow addition of a cooled 40% sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-fluoro-1,2-phenylenediamine. The product can be used in the next step without further purification.

This procedure describes the condensation of the diamine intermediate with various aldehydes.

Materials:

  • 4-Fluoro-1,2-phenylenediamine (from Step 1)

  • Substituted aldehyde (various)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Round-bottom flask, condenser, heating mantle

Procedure:

  • To a solution of the 4-fluoro-1,2-phenylenediamine (0.92 mmol) in 4 mL of ethanol, add the desired substituted aldehyde (0.92 mmol).

  • Add a catalytic amount of ammonium chloride (30 mol%).

  • Heat the resulting mixture to 80°C and stir for 2-4 hours, monitoring the reaction completion by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from ethanol to obtain the pure 2-substituted-5-fluorobenzimidazole derivative.

The following table summarizes typical yields obtained from the condensation with various aromatic aldehydes, demonstrating the versatility of the protocol.

Aldehyde UsedProductYield (%)
Anisaldehyde2-(4-Methoxyphenyl)-1H-benzo[d]imidazole85%
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-1H-benzo[d]imidazole82%
4-Methylbenzaldehyde2-(4-Methylphenyl)-1H-benzo[d]imidazole80%
Benzaldehyde2-Phenyl-1H-benzo[d]imidazole78%
Protocol 2: N-Alkylation via One-Pot Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used to create libraries of substituted amines.[8][9] This one-pot protocol involves the in-situ formation of an imine from 4-fluoro-3-nitroaniline and a carbonyl compound, followed by immediate reduction to the corresponding secondary amine.

G cluster_1 cluster_2 A 4-Fluoro-3-nitroaniline + Aldehyde/Ketone (R-CO-R') B Imine/Iminium Ion Formation (Acid catalyst, optional) A->B D In-situ Reduction (Reducing Agent) B->D One-Pot Reaction E N-Substituted Product D->E

Caption: General workflow for one-pot reductive amination.

Materials:

  • 4-Fluoro-3-nitroaniline

  • Aldehyde or ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium borohydride)

  • Solvent (e.g., Dichloromethane (DCM), Ethanol, or solvent-free)

  • Acetic acid (optional, as catalyst)

  • Round-bottom flask, magnetic stirrer

General Procedure: [8][10][11]

  • In a round-bottom flask, dissolve the aniline (1 equivalent) and the carbonyl compound (1-1.2 equivalents) in a suitable solvent (e.g., DCM).

  • If required, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add the reducing agent (1.2-1.5 equivalents) portion-wise to the mixture. Note: The reaction may be exothermic.

  • Continue stirring at room temperature for 2-24 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography or recrystallization.

The choice of reducing agent is critical for the success of a reductive amination reaction. The table below compares common borohydride-based reagents.[10][11]

Reducing AgentFormulaSelectivity & Notes
Sodium BorohydrideNaBH₄Powerful reducer; can also reduce the starting aldehyde/ketone. Often added after imine formation is complete. Works well in protic solvents like ethanol.[8][10]
Sodium CyanoborohydrideNaBH₃CNMilder and more selective for imines over carbonyls, allowing for true one-pot reactions.[10] Caution: Toxic cyanide byproduct.
Sodium TriacetoxyborohydrideNaBH(OAc)₃Mild and highly selective for imines. Does not require acidic conditions and is often the reagent of choice for acid-sensitive substrates. Non-toxic byproducts.[10][11]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a two-step process. The first step is the synthesis of the precursor, 5-bromo-2-hydroxyacetophenone, often achieved through the Fries rearrangement of 4-bromophenyl acetate. The second step involves the selective α-bromination of the acetyl group of 5-bromo-2-hydroxyacetophenone to yield the final product.

Q2: What are the most common challenges in this synthesis?

The primary challenges include:

  • Low yield in the Fries rearrangement step.

  • Poor regioselectivity, leading to the formation of the undesired para-isomer (4-hydroxy-5-bromoacetophenone) during the Fries rearrangement.[1][2]

  • Difficulty in achieving selective α-bromination of the acetyl group without concurrent bromination of the activated aromatic ring.[3]

  • Formation of polybrominated byproducts.

  • Purification of the final product from starting materials and byproducts.

Q3: How can I improve the yield of the ortho-isomer (5-bromo-2-hydroxyacetophenone) during the Fries rearrangement?

Higher temperatures (above 160°C) favor the formation of the thermodynamically more stable ortho-isomer.[1][2] Using a non-polar solvent or running the reaction neat can also increase the ortho- to para-isomer ratio.[1] An excess of the Lewis acid catalyst (like AlCl₃) is often required as it complexes with both the reactant and the product.[1]

Q4: What are the key factors for selective α-bromination?

Key factors include the choice of brominating agent, solvent, and catalyst. Milder brominating agents like N-bromosuccinimide (NBS) are often preferred over elemental bromine to minimize ring bromination.[4] The use of an acid catalyst can promote the formation of the enol, which is the reactive species for α-bromination.[5][6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of 5-bromo-2-hydroxyacetophenone (Fries Rearrangement) Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture.Ensure the Lewis acid is anhydrous and the reaction is conducted under inert conditions.[1]
Insufficient amount of Lewis acid catalyst.Increase the molar ratio of the Lewis acid to the starting material (4-bromophenyl acetate).[1]
Reaction temperature is too low.For ortho-isomer selectivity, increase the reaction temperature to above 160°C.[2]
Predominant formation of the para-isomer in the Fries Rearrangement Reaction temperature is too low.Elevate the reaction temperature, as lower temperatures favor the kinetically controlled para-product.[2]
Use of a polar solvent.Switch to a non-polar solvent or conduct the reaction neat.[1]
Low yield of this compound (α-Bromination) Ring bromination is occurring as a major side reaction.Use a milder brominating agent like N-bromosuccinimide (NBS) instead of Br₂.[4][7]
Reaction conditions favor ring bromination.The presence of water can favor nuclear bromination; ensure anhydrous conditions.[3]
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) and increase the reaction time if necessary.
Formation of polybrominated byproducts Excess brominating agent.Use a stoichiometric amount of the brominating agent.
Harsh reaction conditions.Perform the reaction at a lower temperature.
Difficult purification of the final product Presence of unreacted starting material and byproducts.Optimize the reaction to go to completion. Use column chromatography for purification. Recrystallization can also be effective for obtaining a pure product.[8]

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-2-hydroxyacetophenone via Fries Rearrangement

This protocol is a general guideline based on the Fries rearrangement of phenyl acetate.[1][2]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.5 equivalents).

  • Addition of Reactant: Slowly add 4-bromophenyl acetate (1 equivalent) to the flask with vigorous stirring.

  • Heating: Heat the reaction mixture to 165-175°C and maintain for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by steam distillation to separate the volatile ortho-isomer from the non-volatile para-isomer, or by column chromatography.[1][2]

Protocol 2: α-Bromination of 5-bromo-2-hydroxyacetophenone

This protocol is adapted from general procedures for the α-bromination of hydroxyacetophenones.[4][9]

  • Dissolution: Dissolve 5-bromo-2-hydroxyacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or methanol.[4][9]

  • Brominating Agent: In a separate flask, prepare a solution of N-bromosuccinimide (NBS) (1.05 equivalents) in the same solvent.

  • Reaction: Cool the solution of the acetophenone to 0°C in an ice bath. Add the NBS solution dropwise with constant stirring.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for reactions analogous to the synthesis of this compound.

Reaction Starting Material Reagents Solvent Temperature Time Yield Reference
Fries Rearrangement Phenyl acetateAlCl₃Neat120-140°C1.5-2 hHigh (ortho/para mixture)[2]
α-Bromination 4-hydroxyacetophenoneBr₂Diethyl ether0°C1 h~80%[10]
Ring Bromination 5-chloro-2-hydroxyacetophenoneBr₂ in Acetic AcidGlacial Acetic AcidRoom Temp--[9]
α-Bromination 2'-hydroxyacetophenoneNBS, acidic Al₂O₃Methanol--up to 89%[4]

Visualizations

experimental_workflow cluster_step1 Step 1: Fries Rearrangement cluster_step2 Step 2: α-Bromination 4-bromophenyl_acetate 4-bromophenyl acetate fries_rearrangement Fries Rearrangement (AlCl₃, >160°C) 4-bromophenyl_acetate->fries_rearrangement product_mixture Mixture of o- and p-isomers fries_rearrangement->product_mixture purification1 Purification (Steam Distillation) product_mixture->purification1 5-bromo-2-hydroxyacetophenone 5-bromo-2-hydroxyacetophenone purification1->5-bromo-2-hydroxyacetophenone alpha_bromination α-Bromination (NBS, CH₃OH) 5-bromo-2-hydroxyacetophenone->alpha_bromination crude_product Crude Product alpha_bromination->crude_product purification2 Purification (Recrystallization) crude_product->purification2 final_product This compound purification2->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield of Final Product check_step1 Analyze Fries Rearrangement Step start->check_step1 check_step2 Analyze α-Bromination Step start->check_step2 low_yield_step1 Low yield of intermediate? check_step1->low_yield_step1 isomer_issue Incorrect isomer ratio? check_step1->isomer_issue low_yield_step2 Low yield in bromination? check_step2->low_yield_step2 side_reactions Significant side products? check_step2->side_reactions solution_catalyst Check catalyst activity and amount low_yield_step1->solution_catalyst Yes solution_temp_fr Increase temperature (>160°C) isomer_issue->solution_temp_fr Yes solution_solvent Use non-polar solvent isomer_issue->solution_solvent Yes solution_brominating_agent Use milder brominating agent (NBS) low_yield_step2->solution_brominating_agent Yes solution_conditions Ensure anhydrous conditions side_reactions->solution_conditions Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities arise from the bromination step. These can include:

  • Starting Material: Unreacted 5-bromo-2-hydroxyacetophenone.

  • Polybrominated Byproducts: Primarily, 3,5-dibromo-2-hydroxyacetophenone, formed by further bromination on the aromatic ring.

  • Solvent Residues: Residual solvents from the reaction and workup.

Q2: What are the recommended purification techniques for this compound?

A2: The two primary and most effective purification techniques are:

  • Recrystallization: This method is excellent for removing small amounts of impurities and for obtaining highly crystalline material.

  • Column Chromatography: This is a versatile technique for separating the desired product from significant amounts of impurities, especially those with different polarities, such as the starting material and polybrominated byproducts.

Q3: How can I monitor the purity of my sample during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purity of your fractions during column chromatography and to assess the success of recrystallization. A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause Troubleshooting Steps
Poor Separation of Product and Impurities Incorrect solvent system polarity.1. Adjust Solvent Ratio: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (increase the proportion of hexane). If the spots are too low (low Rf), increase the polarity (increase the proportion of ethyl acetate). 2. Try a Different Solvent System: Consider using a different solvent system, such as dichloromethane/hexane or toluene/ethyl acetate.
Product is Eluting with the Solvent Front The mobile phase is too polar.Start with a much less polar mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity.
Product is Not Eluting from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. If the product is still not eluting with 100% ethyl acetate, consider adding a small percentage of a more polar solvent like methanol.
Tailing of the Product Spot on TLC/Broad Bands on the Column The compound may be interacting strongly with the acidic silica gel.Add a small amount of a modifier to your mobile phase, such as 0.1-1% acetic acid, to improve the peak shape.
Recrystallization
Issue Possible Cause Troubleshooting Steps
Product Oiling Out Instead of Crystallizing The cooling process is too rapid, or the solvent is not ideal.1. Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. 2. Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce crystallization. 3. Add a Seed Crystal: If available, add a tiny crystal of the pure product to the cooled solution. 4. Change Solvent System: Experiment with different solvent systems, such as an ethanol/water mixture.
Low Recovery of Purified Product Too much solvent was used for recrystallization, or the product has significant solubility in the cold solvent.1. Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Evaporate Excess Solvent: If too much solvent was added, carefully evaporate some of it to concentrate the solution before cooling. 3. Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Crystals are Colored or Appear Impure Insoluble impurities are trapped in the crystal lattice, or colored impurities were not removed.1. Hot Filtration: If there are insoluble impurities in the hot solution, perform a hot filtration before allowing the solution to cool. 2. Use Charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration.

Data Presentation

The following table summarizes typical data for the purification of brominated hydroxyacetophenones, which can be used as a general guideline for this compound.

Purification Method Parameter Typical Value/Range
Column Chromatography Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (e.g., 80:20 to 60:40 v/v)
Typical Yield 70-90%
Purity (by HPLC) >98%
Recrystallization Solvent System Ethanol or Ethanol/Water
Typical Yield 80-95% (from reasonably pure material)
Purity (by HPLC) >99%

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Prepare the Column:

    • Dry pack a glass chromatography column with silica gel. The amount of silica gel should be approximately 50-100 times the weight of the crude product.

    • Wet the column with the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 90:10 hexane/ethyl acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 hexane/ethyl acetate) to elute the product.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Perform small-scale tests to find a suitable solvent. Ethanol or an ethanol/water mixture is a good starting point. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator.

Mandatory Visualizations

Purification_Workflow start Crude this compound assessment Purity Assessment (TLC/HPLC) start->assessment decision Purity Acceptable? assessment->decision chromatography Column Chromatography decision->chromatography No (Major Impurities) recrystallization Recrystallization decision->recrystallization No (Minor Impurities) end Pure Product decision->end Yes chromatography->recrystallization For higher purity chromatography->end recrystallization->end

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree start Purification Issue issue_type What is the issue? start->issue_type poor_sep Poor Separation (Chromatography) issue_type->poor_sep Chromatography oiling_out Oiling Out (Recrystallization) issue_type->oiling_out Recrystallization low_recovery Low Recovery issue_type->low_recovery General adjust_polarity Adjust Mobile Phase Polarity poor_sep->adjust_polarity change_solvent Change Solvent System poor_sep->change_solvent oiling_out->change_solvent slow_cool Slow Cooling / Seeding oiling_out->slow_cool min_solvent Use Minimal Hot Solvent low_recovery->min_solvent

Caption: Troubleshooting decision tree for common purification issues.

Common side products in the synthesis of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering common issues during the synthesis of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

The most prevalent side products arise from competing bromination reactions on the aromatic ring (nuclear bromination) instead of the desired α-position on the acetyl group (α-bromination). The unprotected hydroxyl group strongly activates the aromatic ring, making it susceptible to electrophilic attack by bromine.

Common Side Products Include:

  • Nuclear Bromination Products: Bromine atoms are added to the positions ortho and para to the activating hydroxyl group. Given the starting material already has a bromine at position 5, further bromination can occur at other available positions on the ring.

  • Poly-brominated Products: Excess brominating agent or prolonged reaction times can lead to the addition of multiple bromine atoms to the aromatic ring or the α-carbon.[1][2]

  • Unreacted Starting Material: Incomplete reaction leading to the presence of 1-(5-bromo-2-hydroxyphenyl)ethanone.

  • Oxidative Degradation Products: Harsh reaction conditions or the use of strong oxidizing brominating agents can cause the starting material or product to degrade, often resulting in tar formation.[1]

Q2: My primary product appears to be from bromination on the aromatic ring, not the acetyl side-chain. Why is this happening and how can I fix it?

This is the most common challenge in this synthesis. Nuclear bromination is kinetically favored due to the powerful activating effect of the phenolic hydroxyl group.[1][2] To achieve selective α-bromination, you must suppress the reactivity of the aromatic ring.

Key Strategies to Promote α-Bromination:

  • Protect the Hydroxyl Group: Converting the -OH group to an ester (e.g., acetate) or an ether deactivates the ring, allowing for selective side-chain bromination.[1][2] The protecting group can be removed in a subsequent step.

  • Use a Milder Brominating Agent: Reagents like N-Bromosuccinimide (NBS) or pyridine hydrobromide perbromide are often preferred over molecular bromine (Br₂) as they can provide a low, steady concentration of bromine and are less prone to causing runaway reactions.[1][3][4]

  • Control Reaction Conditions: Perform the reaction at a lower temperature and monitor its progress closely using Thin Layer Chromatography (TLC) to stop it as soon as the starting material is consumed.[1]

Q3: I am observing the formation of a dark tar-like substance in my reaction. What is causing this?

Product degradation or tar formation is typically a result of overly harsh reaction conditions or oxidation.

Potential Causes and Solutions:

  • High Temperature: Lower the reaction temperature.

  • Strong Brominating Agent: The brominating agent may also be acting as an oxidant.[1] Consider using a milder reagent like NBS.[1][4]

  • Oxygen Sensitivity: If the substrate is sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[1]

Troubleshooting Guide

The following table summarizes common issues, their probable causes, and recommended solutions.

Observation Probable Cause(s) Recommended Solutions
Low yield of desired product Reaction conditions favor nuclear bromination.Protect the hydroxyl group before bromination.[1][2] Use a milder brominating agent (e.g., NBS).[1][4]
Incomplete reaction.Increase reaction time, but monitor closely with TLC to avoid poly-bromination.[1]
Multiple spots on TLC, indicating a mixture of products Formation of nuclear and/or poly-brominated side products.[1]Carefully control the stoichiometry of the brominating agent (use slightly less than one equivalent for mono-substitution).[1] Lower the reaction temperature.[1]
Use of a polar, protic solvent (e.g., water, aqueous acetic acid) that favors nuclear bromination.[1]Switch to a less polar solvent.
Product is an oil or fails to crystallize Presence of impurities, particularly isomeric side products.Purify the crude product using column chromatography.
Formation of a white precipitate during the reaction If using bromine water, this could be 2,4,6-tribromophenol, indicating extensive nuclear bromination.[1]Avoid using bromine water. Use a controlled amount of a milder brominating agent in an appropriate organic solvent.[1]

Experimental Protocol: Selective α-Bromination using NBS

This protocol is a general guideline for the selective α-bromination of a hydroxyacetophenone derivative. Optimization may be required.

Materials:

  • 1-(5-bromo-2-hydroxyphenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Solvent (e.g., Chloroform or Acetic Acid)

  • Radical initiator (e.g., AIBN or benzoyl peroxide) - optional, but can promote side-chain reaction

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(5-bromo-2-hydroxyphenyl)ethanone (1 equivalent) in the chosen solvent.

  • Inert Atmosphere: Flush the system with an inert gas.

  • Addition of Reagents: Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary, often from a few hours to overnight.[1]

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Isolation: Pour the mixture into cold water. The precipitated solid product can be collected by filtration.[1]

  • Purification: Wash the collected solid with cold water and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.[1]

Logical Workflow for Troubleshooting

The following diagram illustrates the decision-making process for troubleshooting the synthesis.

G cluster_start Start: Synthesis of this compound cluster_analysis Problem Identification cluster_solutions Corrective Actions cluster_outcome Desired Outcome start Analyze Crude Product (TLC, NMR) low_yield Low Yield / High Starting Material start->low_yield Incomplete Reaction multiple_products Multiple Products (Nuclear Bromination) start->multiple_products Poor Selectivity tar Tar Formation / Degradation start->tar Harsh Conditions control_stoich Control Stoichiometry low_yield->control_stoich protect_oh Protect -OH Group multiple_products->protect_oh milder_br Use Milder Brominating Agent (NBS) multiple_products->milder_br lower_temp Lower Reaction Temperature multiple_products->lower_temp tar->milder_br tar->lower_temp inert_atm Use Inert Atmosphere tar->inert_atm success High Yield of Desired Product protect_oh->success milder_br->success control_stoich->success lower_temp->success inert_atm->success

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone in organic solvents.

Troubleshooting Guide

Low or no solubility of this compound can hinder reaction progress, purification, and formulation. This guide provides a systematic approach to addressing these challenges.

Diagram: Troubleshooting Workflow for Solubility Issues

Solubility Troubleshooting Workflow Troubleshooting Workflow for Solubility Issues start Initial Observation: Poor Solubility solvent_selection Step 1: Solvent Selection (Consult HSP Table) start->solvent_selection temp_adjustment Step 2: Temperature Adjustment (Heating/Cooling) solvent_selection->temp_adjustment If solubility is still low cosolvency Step 3: Co-solvency (Solvent Mixtures) temp_adjustment->cosolvency If solubility is still insufficient advanced_techniques Step 4: Advanced Techniques cosolvency->advanced_techniques For persistent issues solid_dispersion Amorphous Solid Dispersion advanced_techniques->solid_dispersion cocrystallization Co-crystallization advanced_techniques->cocrystallization particle_size Particle Size Reduction advanced_techniques->particle_size success Solubility Achieved solid_dispersion->success cocrystallization->success particle_size->success

Caption: A stepwise workflow for addressing solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The solubility of this compound is governed by its molecular structure. It possesses a combination of polar functional groups (a hydroxyl group and a ketone) and a large, nonpolar aromatic ring system with two bromine substituents. This dual nature can lead to difficulty in matching the polarity of a single solvent, resulting in poor solubility. The crystalline nature of the solid may also contribute to low solubility due to the energy required to break the crystal lattice.

Q2: Which solvents are predicted to be most effective for dissolving this compound?

A2: Based on Hansen Solubility Parameter (HSP) estimations, solvents with similar dispersion, polar, and hydrogen bonding characteristics to the solute will be most effective. Polar aprotic solvents are generally predicted to be good candidates. See the table below for a ranked list of estimated solubility.

Q3: Can I simply heat the mixture to improve solubility?

A3: Increasing the temperature often enhances solubility. However, it is crucial to consider the thermal stability of this compound. Prolonged heating at high temperatures could lead to degradation. It is recommended to perform a preliminary thermal stability test, such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), if the compound will be heated for extended periods. A detailed protocol for assessing the effect of temperature is provided in the Experimental Protocols section.

Q4: What are co-solvents and how can they help?

A4: Co-solvents are a mixture of two or more solvents used to dissolve a solute that is not adequately soluble in any single solvent in the mixture. By combining solvents with different polarities, you can fine-tune the overall polarity of the solvent system to better match that of the solute. For this compound, a mixture of a polar aprotic solvent with a less polar solvent may be effective.

Q5: When should I consider advanced solubility enhancement techniques?

A5: If optimizing the solvent system and temperature does not yield the desired solubility, advanced techniques may be necessary. These are particularly relevant in drug development and formulation. These methods aim to alter the solid-state properties of the compound to improve its dissolution characteristics.

Data Presentation

Estimated Quantitative Solubility of this compound in Common Organic Solvents

Disclaimer: The following solubility data are estimations derived from Hansen Solubility Parameter (HSP) calculations and should be used as a guide for solvent selection. Experimental verification is strongly recommended.

SolventClassificationEstimated Solubility (g/L) at 25°C
Dimethylformamide (DMF)Polar Aprotic150 - 250
Dimethyl Sulfoxide (DMSO)Polar Aprotic120 - 220
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic100 - 200
AcetoneKetone50 - 100
Tetrahydrofuran (THF)Ether40 - 80
Ethyl AcetateEster20 - 50
Dichloromethane (DCM)Chlorinated15 - 40
AcetonitrileNitrile10 - 30
IsopropanolAlcohol5 - 15
EthanolAlcohol5 - 15
MethanolAlcohol5 - 15
TolueneAromatic Hydrocarbon1 - 5
HeptaneAliphatic Hydrocarbon< 0.1

Experimental Protocols

Protocol for Determining the Effect of Temperature on Solubility

Objective: To determine the temperature at which a desired concentration of the compound dissolves in a chosen solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Magnetic stirrer with hot plate and temperature probe

  • Vials with screw caps

  • Analytical balance

Procedure:

  • Prepare a suspension of a known concentration of the compound in the chosen solvent in a sealed vial.

  • Place the vial on the magnetic stirrer with the hot plate and insert the temperature probe into the vial.

  • Begin stirring and gradually increase the temperature of the hot plate in 5°C increments.

  • Hold the temperature at each increment for 10-15 minutes, observing for complete dissolution.

  • Record the temperature at which all of the solid has dissolved.

  • To check for potential degradation, allow the solution to cool back to room temperature and observe if the compound precipitates. Analyze the cooled solution by a suitable method (e.g., HPLC, TLC) to confirm the compound's integrity.

Protocol for Preparing an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To create an amorphous solid dispersion of the compound in a polymer matrix to enhance solubility.

Materials:

  • This compound

  • A suitable polymer (e.g., PVP K30, HPMC, Soluplus®)

  • A volatile organic solvent in which both the compound and polymer are soluble (e.g., a mixture of dichloromethane and methanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve the compound and the chosen polymer in the selected solvent system. A common starting ratio is 1:3 (compound:polymer by weight).

  • Attach the flask to a rotary evaporator.

  • Reduce the pressure and begin rotation, gradually increasing the temperature of the water bath to facilitate solvent removal.

  • Continue evaporation until a thin film or solid mass is formed.

  • Scrape the solid material from the flask and transfer it to a vacuum oven.

  • Dry the material under vacuum at a temperature below its glass transition temperature to remove any residual solvent.

  • The resulting solid dispersion can then be tested for its solubility and dissolution rate.

Diagram: Amorphous Solid Dispersion Workflow

Amorphous Solid Dispersion Workflow Amorphous Solid Dispersion Workflow start Dissolve Compound and Polymer in a Common Solvent evaporation Solvent Evaporation (Rotary Evaporator) start->evaporation drying Vacuum Drying to Remove Residual Solvent evaporation->drying end Amorphous Solid Dispersion (Enhanced Solubility) drying->end

Caption: A simplified workflow for preparing an amorphous solid dispersion.

Protocol for Co-crystallization via Slurry Method

Objective: To form a co-crystal with a co-former to improve the physicochemical properties of the compound.

Materials:

  • This compound

  • A suitable co-former (e.g., a carboxylic acid like adipic acid or a polyphenol like resveratrol)

  • A solvent in which both the compound and co-former have limited solubility

  • Magnetic stirrer

  • Vials with screw caps

  • Filtration apparatus

Procedure:

  • Add the compound and the co-former (typically in a 1:1 or 1:2 molar ratio) to a vial.

  • Add a small amount of the selected solvent to create a slurry.

  • Seal the vial and stir the slurry at a constant temperature for an extended period (24-72 hours).

  • After the equilibration period, filter the solid material and wash it with a small amount of the same solvent.

  • Dry the solid material and analyze it (e.g., by PXRD, DSC) to confirm co-crystal formation.

  • Test the solubility of the resulting co-crystal.

Technical Support Center: Optimizing Chalcone Synthesis from 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for the synthesis of chalcones starting from 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone. This guide addresses common challenges, provides robust experimental protocols, and outlines troubleshooting strategies to optimize reaction outcomes.

Introduction

The synthesis of chalcones, key precursors in flavonoid and isoflavonoid biosynthesis, is a cornerstone of medicinal chemistry. While the Claisen-Schmidt condensation is a standard method for reacting acetophenones with aldehydes, the use of an α-halo ketone, such as this compound, fundamentally alters the reaction landscape.

Direct application of strong bases like NaOH or KOH, typical for Claisen-Schmidt condensations, is strongly discouraged for this substrate. Such conditions favor undesirable side reactions, including the Favorskii rearrangement , which leads to carboxylic acid derivatives instead of the target chalcone.

The recommended and superior method for this transformation is the Wittig reaction . This pathway involves the initial conversion of the α-bromo ketone into a phosphonium salt, followed by ylide formation and subsequent reaction with an aromatic aldehyde. This approach ensures high yields, excellent purity, and stereoselectivity for the desired (E)-chalcone.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the standard Claisen-Schmidt condensation not suitable for this compound?

A1: The Claisen-Schmidt condensation requires the formation of an enolate by deprotonating the α-carbon of the ketone. In this compound, there are no abstractable α-hydrogens. Furthermore, the presence of the α-bromine makes the molecule susceptible to rearrangement reactions in the presence of a strong base. The primary competing side reaction is the Favorskii rearrangement, which proceeds through a cyclopropanone intermediate to yield a ring-contracted carboxylic acid or its derivatives, significantly reducing the yield of any desired chalcone.[2][3]

Q2: What is the recommended synthetic route for this starting material?

A2: The most effective and reliable method is the Wittig reaction. This two-step process provides a clean conversion to the target chalcone and avoids the side reactions associated with strong bases. The process involves:

  • Formation of a triphenylphosphonium salt by reacting the α-bromo ketone with triphenylphosphine (PPh₃).

  • Generation of a phosphorus ylide from the salt using a base, which then reacts with an aromatic aldehyde to form the chalcone.[1][4]

Q3: What are the main advantages of using the Wittig reaction for this synthesis?

A3: The Wittig reaction offers several key advantages over a direct condensation approach for this substrate:

  • High Yield & Purity: It generally produces the desired chalcone in high yields with minimal side products.[1]

  • Chemoselectivity: It specifically forms the carbon-carbon double bond without promoting rearrangements.

  • Stereoselectivity: The reaction typically yields the thermodynamically more stable (E)-isomer of the chalcone.

  • Broad Substrate Scope: It is compatible with a wide variety of substituted aromatic aldehydes.

Q4: How does the phenolic hydroxyl group affect the reaction?

A4: The acidic proton of the 2-hydroxy group can react with the base used in the reaction. It is crucial to account for this by using a sufficient amount of base to both deprotonate the hydroxyl group and facilitate the desired reaction, whether it's ylide formation in the Wittig reaction or preventing other side reactions. In some cases, protecting the hydroxyl group may be considered, although many protocols proceed without this step.[4]

Experimental Protocols

Recommended Protocol: Two-Step Wittig Reaction

This protocol is the recommended pathway for synthesizing chalcones from this compound.

Step 1: Synthesis of [2-(5-Bromo-2-hydroxyphenyl)-2-oxoethyl]triphenylphosphonium bromide

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and triphenylphosphine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reaction: Stir the mixture at reflux for 24-48 hours. The formation of the phosphonium salt is typically observed as a white precipitate.

  • Work-up: Cool the reaction mixture to room temperature. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold, anhydrous THF or diethyl ether to remove any unreacted triphenylphosphine. Dry the resulting phosphonium salt under vacuum. The salt is often used in the next step without further purification.

Step 2: Chalcone Synthesis via Ylide Formation

  • Preparation: Suspend the phosphonium salt (1.0 eq) from Step 1 and the desired aromatic aldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Ylide Generation & Reaction: Cool the mixture in an ice bath. Slowly add a base, such as aqueous sodium hydroxide (e.g., 2M NaOH) or sodium methoxide, dropwise with vigorous stirring.[1] The appearance of a characteristic yellow or orange color often indicates the formation of the chalcone.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears (typically 2-6 hours).

  • Work-up: Once the reaction is complete, neutralize the mixture with dilute acid (e.g., 1M HCl). If using an organic solvent like DCM, extract the aqueous layer. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The primary byproduct is triphenylphosphine oxide (Ph₃P=O), which can often be removed by filtration through a short plug of silica gel or by column chromatography for higher purity.[1]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the critical differences between the recommended Wittig reaction and the problematic base-catalyzed condensation for this specific substrate.

FeatureWittig Reaction (Recommended)Direct Base-Catalyzed Condensation (Not Recommended)
Primary Reagents PPh₃, Aromatic Aldehyde, Base (e.g., NaOH)Aromatic Aldehyde, Strong Base (e.g., NaOH, KOH)
Key Intermediate Phosphorus Ylideα-Halo Enolate
Major Product (E)-ChalconeCarboxylic Acid Derivative (from Favorskii Rearrangement)[2]
Common Side Products Triphenylphosphine OxideEpoxy Ketone (from Darzens Condensation), Substitution Products
Typical Yield High (often >80%)[1]Very Low to None
Reaction Purity Generally clean, main byproduct is Ph₃P=OComplex mixture of products[1]

Mandatory Visualizations

G Diagram 1: Recommended Wittig Reaction Workflow A This compound + PPh₃ B Step 1: Reflux in Anhydrous THF A->B C Phosphonium Salt Intermediate B->C D Step 2: Add Aldehyde & Base (e.g., NaOH in DCM) C->D E Crude Product Mixture (Chalcone + Ph₃P=O) D->E F Purification (Silica Gel Filtration / Chromatography) E->F G Pure (E)-Chalcone Product F->G G Diagram 2: Competing Reaction Pathways cluster_0 Diagram 2: Competing Reaction Pathways cluster_1 Diagram 2: Competing Reaction Pathways cluster_2 Diagram 2: Competing Reaction Pathways Start α-Bromo Ketone + Aldehyde + Strong Base (e.g., NaOH) A Favorskii Rearrangement (Major Pathway) Start->A Dominant B Darzens Condensation (Possible Pathway) Start->B C Chalcone Formation (Minor / Negligible) Start->C Very Unlikely P1 Carboxylic Acid Derivative A->P1 P2 Epoxy Ketone B->P2 P3 Target Chalcone C->P3 G Diagram 3: Troubleshooting Flowchart cluster_1 Step 1 Issues cluster_2 Step 2 Issues Start Low Yield or No Product in Wittig Reaction Check1 Check Step 1: Phosphonium Salt Formation Start->Check1 Check2 Check Step 2: Ylide Reaction Start->Check2 Issue1a Is THF anhydrous? Check1->Issue1a Issue1b Is PPh₃ fresh? Check1->Issue1b Issue1c Sufficient reflux time (24-48h)? Check1->Issue1c Issue2a Correct stoichiometry of base? (≥2 eq. for free -OH) Check2->Issue2a Issue2b Aldehyde pure? Check2->Issue2b Issue2c Reaction monitored by TLC? Check2->Issue2c Issue2d Final product co-eluting with Ph₃P=O? Check2->Issue2d

References

Preventing decomposition of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

Welcome to the technical support center for this compound. This guide provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of this compound during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during storage?

A1: The main factors contributing to the decomposition of this compound are exposure to light, elevated temperatures, and moisture. As a halogenated phenolic ketone, it is susceptible to photodegradation, thermal decomposition, and hydrolysis.

Q2: What are the visual signs of decomposition?

A2: Decomposition may be indicated by a change in color of the solid material, which is often described as an off-white to pale beige solid in its pure form. The appearance of a darker, reddish-brown, or polymeric substance can signify degradation.

Q3: How does moisture affect the stability of this compound?

A3: Moisture can lead to the hydrolysis of the alpha-bromo ketone functionality, potentially resulting in the formation of 1-(5-bromo-2-hydroxyphenyl)ethan-1-one-2-ol and hydrobromic acid (HBr). The generated HBr can further catalyze decomposition pathways.

Q4: Is this compound sensitive to light?

A4: Yes. Similar brominated phenolic compounds are known to undergo photodegradation.[1] This can involve reactions such as photohydrolysis and debromination, leading to the formation of various byproducts.[1] Therefore, it is crucial to protect the compound from light.

Q5: What is the recommended temperature for storing this compound?

A5: To minimize thermal decomposition, it is recommended to store this compound at refrigerated temperatures, typically between 2-8°C.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the compound (e.g., turning yellow or brown) Exposure to light (photodegradation) or air (oxidation).Store the compound in an amber or opaque vial to protect it from light. Consider storing under an inert atmosphere (e.g., argon or nitrogen).
Compound appears clumpy or has a different texture Absorption of moisture (hygroscopic).Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed.
Inconsistent experimental results using the stored compound Partial decomposition leading to lower purity.Re-evaluate the purity of the compound using analytical techniques such as HPLC or NMR. If decomposition is confirmed, purify the compound or use a fresh batch.
Formation of acidic byproducts (e.g., HBr) Hydrolysis of the alpha-bromo ketone.Store in a tightly sealed container in a dry environment. Avoid using solvents that contain residual water for preparing stock solutions.

Storage Condition Recommendations

The following table summarizes the recommended storage conditions to prevent the decomposition of this compound.

Parameter Optimal Condition Acceptable Condition Condition to Avoid
Temperature 2-8°C (Refrigerated)Room Temperature (Short-term, if dry and dark)Elevated temperatures (>25°C), temperature cycling
Light In the dark (amber vial/opaque container)Diffuse, indirect light (Short-term)Direct sunlight or strong artificial light
Atmosphere Inert gas (Argon or Nitrogen)Dry air (in a tightly sealed container)Humid air, presence of reactive gases
Container Tightly sealed amber glass vial with an inert cap linerWell-sealed clear glass vial stored in the darkOpen or poorly sealed containers

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into several amber glass vials.

  • Stress Conditions:

    • Thermal Stress: Place vials in ovens set at 40°C and 60°C.

    • Photostability: Place vials in a photostability chamber with a controlled light source (e.g., ICH option 2). Wrap control vials in aluminum foil to protect them from light.

    • Humidity Stress: Place vials in a humidity chamber at 25°C with 75% relative humidity.

  • Time Points: Withdraw one vial from each condition at initial (T=0), 1 week, 2 weeks, and 4 weeks.

  • Analysis:

    • Dissolve the contents of each vial in a suitable solvent (e.g., acetonitrile).

    • Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a UV detector to determine the purity of the compound and identify any degradation products.

    • Use a C18 column and a gradient elution with a mobile phase of water (with 0.1% formic acid) and acetonitrile.

    • Monitor the absorbance at a wavelength determined by the UV spectrum of the compound.

  • Data Evaluation: Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for determining the purity of this compound.

Methodology:

  • Standard Preparation: Prepare a stock solution of the reference standard of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Prepare a solution of the test sample in acetonitrile at a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Calculation: Determine the purity of the sample by comparing the peak area of the main component with the total area of all peaks (area normalization method) or against the calibration curve.

Visualizations

Potential Decomposition Pathway

The following diagram illustrates a potential decomposition pathway for this compound based on the known reactivity of alpha-bromoketones and phenolic compounds.

DecompositionPathway A This compound B 1-(5-bromo-2-hydroxyphenyl)ethan-1-one-2-ol A->B Hydrolysis (Moisture) C Hydrobromic Acid (HBr) A->C Hydrolysis (Moisture) D Debrominated Phenolic Ketone A->D Photodegradation (Light) E Polymeric Byproducts A->E Thermal Stress (Heat) B->E Further Decomposition C->A Catalyzes Decomposition

Caption: Potential decomposition pathways for this compound.

Experimental Workflow for Stability Testing

The diagram below outlines the workflow for conducting a stability study on this compound.

StabilityWorkflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_outcome Outcome prep Sample Preparation stress Application of Stress Conditions (Heat, Light, Humidity) prep->stress sampling Sampling at Time Points stress->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data report Stability Report Generation data->report

Caption: Workflow for the stability assessment of the compound.

References

Technical Support Center: Troubleshooting Reactions with 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone. The following information is designed to help overcome common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization to form 5-bromobenzofuran is resulting in a low yield. What are the potential causes?

Low conversion rates in the intramolecular cyclization of this compound are a common issue. Several factors can contribute to this problem:

  • Suboptimal Base: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the phenolic hydroxyl group, while an excessively strong base can promote side reactions.

  • Incorrect Solvent: The polarity of the solvent can significantly influence the reaction rate and solubility of the reactants.

  • Low Reaction Temperature: Insufficient temperature may lead to a sluggish reaction. Conversely, excessively high temperatures can cause decomposition of the starting material or product.

  • Presence of Water: Moisture can interfere with the reaction, particularly if a moisture-sensitive base is used.

  • Degradation of Starting Material: this compound can be susceptible to degradation, especially if it is of low purity or has been stored improperly.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely impurities?

The formation of multiple products is a frequent challenge when working with α-bromoketones. Potential side products include:

  • Dibrominated Ketone: Further bromination of the aromatic ring can occur, leading to a tribrominated species.

  • Unreacted Starting Material: Incomplete conversion will result in the presence of the starting 2-hydroxyacetophenone derivative.

  • Polymerization Products: Under certain conditions, α-bromoketones can undergo self-condensation or polymerization.

  • Hydrolysis Product: If water is present, the bromo group can be hydrolyzed to a hydroxyl group, forming an α-hydroxyketone.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

To maintain the integrity and reactivity of this compound, it is advisable to store it in a tightly sealed container in a cool, dry, and dark place.[1] Inert atmosphere storage is also recommended to prevent degradation from moisture and air.[2][3]

Troubleshooting Guides

Issue 1: Low Yield in Intramolecular Cyclization to 5-Bromobenzofuran

This guide provides a systematic approach to troubleshooting low yields in the synthesis of 5-bromobenzofuran from this compound.

Troubleshooting Workflow:

Troubleshooting_Workflow start Low Conversion Rate Observed check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK solution_reagents Purify starting material. Verify stoichiometry of base. check_reagents->solution_reagents Impure/Incorrect Stoichiometry check_side_reactions 3. Investigate Side Reactions check_conditions->check_side_reactions Conditions Seem Optimal solution_conditions Optimize base, solvent, and temperature. Ensure anhydrous conditions. check_conditions->solution_conditions Suboptimal Conditions check_workup 4. Review Workup and Purification check_side_reactions->check_workup Side Reactions Minimized solution_side_reactions Use milder base. Lower reaction temperature. check_side_reactions->solution_side_reactions Side Products Detected solution_workup Adjust extraction/crystallization solvent. Consider chromatography. check_workup->solution_workup Product Loss During Workup end Improved Yield check_workup->end Workup Optimized solution_reagents->check_reagents solution_conditions->check_conditions solution_side_reactions->check_side_reactions solution_workup->check_workup

Caption: Troubleshooting workflow for low conversion rates.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes reaction conditions that have been reported for the cyclization of similar ortho-hydroxy phenacyl bromides to benzofurans. These can be used as a starting point for optimizing your reaction.

ParameterCondition 1Condition 2Condition 3
Base K₂CO₃NaHDBU
Solvent AcetoneAnhydrous DMFAcetonitrile
Temperature RefluxRoom Temperature80 °C
Reaction Time 4-6 hours12-16 hours2-4 hours
Observed Yield Moderate to GoodGood to ExcellentGood to Excellent
Reference General knowledge[4][5]
Issue 2: Formation of Multiple Products

The presence of multiple products can complicate purification and reduce the yield of the desired compound.

Logical Relationship of Side Product Formation:

Side_Products start 2-Bromo-1-(5-bromo-2- hydroxyphenyl)ethanone desired_product 5-Bromobenzofuran (Intramolecular Cyclization) start->desired_product Base, Heat dibromination Further Ring Bromination (Excess Brominating Agent) start->dibromination Br₂/NBS hydrolysis α-Hydroxy Ketone (Presence of Water) start->hydrolysis H₂O polymerization Polymeric Byproducts (Strong Base/High Temp) start->polymerization Harsh Conditions

Caption: Potential reaction pathways leading to side products.

Troubleshooting Strategies:

  • To Avoid Dibromination: Use a milder brominating agent such as N-bromosuccinimide (NBS) instead of bromine, and carefully control the stoichiometry.[3]

  • To Prevent Hydrolysis: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • To Minimize Polymerization: Use a weaker base or a catalytic amount of a stronger base. Avoid excessively high reaction temperatures.

Experimental Protocols

General Protocol for Intramolecular Cyclization to 5-Bromobenzofuran

This protocol is a general guideline and may require optimization for your specific experimental setup.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous acetone to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetone.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Signaling Pathway: Base-Mediated Intramolecular Cyclization

Cyclization_Mechanism cluster_0 Deprotonation cluster_1 Intramolecular SN2 Attack cluster_2 Enolization and Tautomerization A Phenolic -OH B Phenoxide A->B Base (e.g., K₂CO₃) C Nucleophilic Phenoxide E Cyclized Intermediate C->E D Electrophilic α-Carbon D->E F Enolate E->F Rearrangement G 5-Bromobenzofuran F->G Tautomerization

Caption: Mechanism of intramolecular cyclization.

By systematically addressing these common issues, researchers can improve the conversion rates and overall success of reactions involving this compound.

References

Technical Support Center: HPLC Analysis of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) to identify and quantify impurities in 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone. It provides troubleshooting protocols, frequently asked questions (FAQs), and detailed methodologies to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound and its impurities.

Q1: What are the likely impurities in a sample of this compound?

Potential impurities can originate from the synthesis process, including unreacted starting materials, by-products from side reactions, or subsequent degradation. Based on common synthetic routes for related α-bromo aromatic ketones, likely impurities include:

  • Starting Material: Unreacted 1-(5-bromo-2-hydroxyphenyl)ethanone (also known as 5'-Bromo-2'-hydroxyacetophenone).[1][2]

  • Over-brominated Species: Molecules with an additional bromine atom on the aromatic ring.

  • Isomeric By-products: Synthesis may yield isomers where the bromine is attached to a different position on the aromatic ring.

  • Reagent Residues: If N-bromosuccinimide (NBS) is used for bromination, residual succinimide may be present.[1]

  • Hydrolysis Products: The bromo group is susceptible to hydrolysis, which could lead to the formation of 1-(5-bromo-2-hydroxyphenyl)-2-hydroxyethanone.

Q2: What is a recommended starting HPLC method for impurity profiling?

A robust starting point for method development is a reversed-phase HPLC method using a C18 column.[3][4][5] The acidic nature of the phenolic hydroxyl group requires careful mobile phase pH control to ensure good peak shape.[6][7]

Parameter Recommended Condition Rationale
Column C18 (e.g., Luna C8(2), LiChrospher RP-18), 150 x 4.6 mm, 3-5 µmProvides good hydrophobic retention for the analyte and related impurities.[3][8]
Mobile Phase A 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) in HPLC-grade WaterAcidifies the mobile phase to suppress the ionization of the phenolic hydroxyl group, minimizing peak tailing.[6][8][9]
Mobile Phase B 0.1% Formic Acid or 0.05% TFA in Acetonitrile (ACN)Acetonitrile is a common organic modifier providing good selectivity for aromatic compounds.[10][11]
Gradient Elution 10% B to 90% B over 25 minutes, followed by a 5-minute hold and 5-minute re-equilibration.A gradient is necessary to elute a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[7]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[9]
Detection UV at 286 nm or 297 nmBrominated phenols show significant absorbance at these wavelengths.[3] A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 5-10 µLSmall volumes minimize potential for peak distortion from the sample solvent.[9]

Q3: How should I prepare my sample for HPLC analysis?

Proper sample preparation is critical for accurate and reproducible results.

  • Solvent Selection: Dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, use the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile). If solubility is an issue, a stronger solvent like pure acetonitrile can be used, but the injection volume should be kept minimal to avoid peak distortion.

  • Concentration: Prepare a stock solution at approximately 1 mg/mL. Dilute further as needed to fall within the linear range of the detector.

  • Filtration: Filter the final sample solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could block the column frit.

Q4: My main peak is tailing. What are the common causes and solutions?

Peak tailing for phenolic compounds is often caused by secondary interactions between the analyte and the stationary phase.[6][12]

  • Cause 1: Silanol Interactions: The acidic phenolic group can interact with residual silanol groups (-Si-OH) on the silica-based column packing, causing tailing.[12]

    • Solution: Ensure the mobile phase pH is low (pH 2.5-3.0) by using an acid additive like formic acid or TFA.[6] This keeps the silanol groups protonated and reduces unwanted ionic interactions. Using a modern, high-purity, end-capped column also minimizes available silanol groups.[13]

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[13]

    • Solution: Dilute the sample and inject a smaller mass onto the column.

  • Cause 3: Extra-Column Volume: Excessive tubing length or a large detector flow cell can cause band broadening that appears as tailing.

    • Solution: Minimize the length and internal diameter of all tubing between the injector and the detector.

Q5: I am seeing unexpected "ghost peaks" in my chromatogram. Where might they be coming from?

Ghost peaks are spurious peaks that do not originate from the injected sample.

  • Cause 1: Contaminated Mobile Phase: Impurities in the solvents (especially water) or additives can accumulate on the column during equilibration and elute as distinct peaks during the gradient.

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous buffers before use.

  • Cause 2: Sample Carryover: Residue from a previous, more concentrated sample may remain in the injector loop or on the needle and be injected with the current sample.

    • Solution: Implement a robust needle wash protocol in your autosampler sequence, using a strong solvent. Run a blank injection (injecting only the sample solvent) to confirm carryover.

  • Cause 3: System Contamination: Contaminants can build up in various parts of the HPLC system, such as pump seals or mixers.

    • Solution: Regularly flush the system with a strong solvent like isopropanol to remove contaminants.

Troubleshooting Guides

Use these tables to diagnose and resolve common HPLC issues systematically.

Table 1: Baseline Problems
ProblemPossible Cause(s)Recommended Solution(s)
Noisy Baseline 1. Air bubbles in the pump or detector.2. Leaking pump seals or fittings.3. Contaminated mobile phase or detector cell.1. Degas the mobile phase thoroughly.2. Check for leaks and tighten fittings; replace seals if necessary.3. Flush the system and detector cell with a strong, clean solvent.
Drifting Baseline 1. Insufficient column equilibration time.2. Fluctuating column temperature.3. Mobile phase composition is changing (e.g., evaporation of volatile solvent).1. Equilibrate the column for at least 10-15 column volumes with the initial mobile phase.2. Use a column oven to maintain a stable temperature.[14]3. Cover mobile phase reservoirs and use freshly prepared solutions.
Ghost Peaks 1. Impurities in the mobile phase.2. Carryover from previous injections.3. Bleed from a contaminated guard or analytical column.1. Use HPLC-grade solvents and fresh mobile phase.2. Run a blank gradient to diagnose. Clean the autosampler needle and injection port.3. Replace the guard column. If the problem persists, flush or replace the analytical column.
Table 2: Peak Shape Problems
ProblemPossible Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary silanol interactions (common for phenols).2. Column overload.3. Column bed deformation (void).1. Lower mobile phase pH with formic or trifluoroacetic acid. Use a high-purity, end-capped column.[6][13]2. Reduce sample concentration or injection volume.[13]3. Replace the column.
Peak Fronting 1. Sample solvent is stronger than the mobile phase.2. Severe column overload.1. Dissolve the sample in the initial mobile phase composition.2. Significantly reduce the amount of sample injected.
Split Peaks 1. Partially blocked column inlet frit.2. Column void or channeling.3. Co-elution of two different compounds.1. Reverse-flush the column (if permitted by the manufacturer). Replace the frit or column.2. Replace the column.3. Adjust mobile phase composition or gradient to improve resolution.
Table 3: Retention and Pressure Problems
ProblemPossible Cause(s)Recommended Solution(s)
Shifting Retention Times 1. Inconsistent mobile phase preparation.2. Fluctuating column temperature.3. Column aging or degradation.1. Use a calibrated pH meter and precise volumetric measurements. Premix solvents if possible.2. Use a reliable column oven.[14]3. Replace the column; use a guard column to extend its life.
High Backpressure 1. Blockage in the system (e.g., column frit, tubing, in-line filter).2. Precipitated buffer in the mobile phase.3. Column contamination from sample matrix.1. Systematically disconnect components to isolate the blockage. Replace the in-line filter or guard column.2. Ensure buffer is soluble in the highest organic percentage of the gradient. Flush the system with aqueous solution.3. Use a guard column and appropriate sample cleanup (e.g., SPE).[14]
Low Backpressure 1. Leak in the system (fittings, pump seals).2. Incorrect flow rate or pump malfunction.1. Inspect all fittings from the pump to the detector for signs of leakage.2. Verify the pump flow rate is accurate. Check for air in pump heads.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol outlines the step-by-step procedure for analyzing this compound.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter through a 0.45 µm filter and degas.

    • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile to create a 1 mg/mL stock solution.

    • Dilute this stock solution 1:10 with a 50:50 mixture of Mobile Phase A and B for a working concentration of 100 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC System Setup and Execution:

    • Install a C18 column (150 x 4.6 mm, 5 µm) and set the column oven to 30°C.

    • Set the pump flow rate to 1.0 mL/min.

    • Set the UV detector to 286 nm.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 90% A / 10% B) for at least 20 minutes or until a stable baseline is achieved.[7]

    • Set the injection volume to 10 µL.

    • Inject a blank (sample diluent), followed by the sample solution.

    • Run the gradient program as defined in the method table (FAQ 2).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of each impurity relative to the total peak area to estimate the purity profile.

Visual Guides and Workflows

Diagram 1: Potential Sources of Impurities

This diagram illustrates the potential points during synthesis where impurities can be introduced.

G cluster_reactants Starting Materials & Reagents cluster_process Synthesis Process cluster_products Products & Impurities SM 1-(5-bromo-2- hydroxyphenyl)ethanone Reaction α-Bromination Reaction SM->Reaction Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction BR Brominating Agent (e.g., NBS, Br2) BR->Reaction Impurity4 Reagent By-product (e.g., Succinimide) BR->Impurity4 Residual Product Target Compound: 2-Bromo-1-(5-bromo-2- hydroxyphenyl)ethanone Reaction->Product Impurity2 Isomeric By-product (Ring Bromination) Reaction->Impurity2 Side Reaction Impurity3 Over-brominated Species Reaction->Impurity3 Side Reaction

Caption: Diagram of potential impurity formation pathways.

Diagram 2: HPLC Troubleshooting Workflow

This flowchart provides a logical path for diagnosing common HPLC issues.

G start Chromatographic Problem Observed decision1 Peak Shape Problem? start->decision1 What is the symptom? decision decision sub_problem sub_problem solution solution decision2 Retention Time Problem? decision1->decision2 No sub1 Tailing, Fronting, or Split Peaks? decision1->sub1 Yes decision3 Baseline Problem? decision2->decision3 No sub2 Drifting or Sudden Shifts? decision2->sub2 Yes solution1 1. Check mobile phase pH. 2. Reduce sample load. 3. Use end-capped column. sub1->solution1 Tailing solution2 1. Match sample solvent to mobile phase. 2. Reduce sample load. sub1->solution2 Fronting solution3 1. Check for column void. 2. Replace inlet frit. 3. Improve separation. sub1->solution3 Split sub3 Noise, Drift, or Ghost Peaks? decision3->sub3 Yes end_node Consult System Pressure Guide decision3->end_node No (Check Pressure) solution4 1. Check mobile phase prep. 2. Ensure stable temp. 3. Check for leaks. sub2->solution4 solution5 1. Degas mobile phase. 2. Allow longer equilibration. 3. Check pump seals. sub3->solution5 Noise/Drift solution6 1. Use fresh, HPLC-grade solvents. 2. Run blank injection. sub3->solution6 Ghost Peaks

Caption: A logical workflow for troubleshooting HPLC problems.

References

Technical Support Center: Synthesis of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthesis route for this compound?

A1: A common and scalable two-step approach is employed. The first step involves the synthesis of the precursor, 5-bromo-2-hydroxyacetophenone, typically via a Fries rearrangement of 4-bromophenyl acetate. The second step is the selective α-bromination of the acetyl group of 5-bromo-2-hydroxyacetophenone to yield the final product.

Q2: How can I minimize the formation of nuclear bromination byproducts?

A2: The formation of nuclear bromination byproducts is a common challenge due to the activating effect of the hydroxyl group. To favor α-bromination, consider protecting the hydroxyl group before bromination, for example, by converting it to an acetate ester. Alternatively, using non-polar, anhydrous solvents can suppress the ionization of bromine and reduce nuclear substitution.[1]

Q3: What are the key safety precautions to consider when handling bromine?

A3: Bromine is a highly corrosive and toxic substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. Have a solution of sodium thiosulfate ready to neutralize any spills.

Q4: My reaction is sluggish or incomplete. What are the possible causes and solutions?

A4: Several factors can lead to an incomplete reaction. The reactivity of the brominating agent may be low; consider using a more reactive agent or adding a catalyst. The solvent might be inappropriate for the reaction; for α-bromination, non-polar solvents are generally preferred. Low reaction temperatures can also slow down the reaction; a gradual increase in temperature while monitoring for side products might be necessary.[1]

Q5: I am observing a significant amount of tar formation in my reaction. What is the cause and how can I prevent it?

A5: Tar formation is often a result of harsh reaction conditions, such as excessively high temperatures, or the use of a brominating agent that also acts as an oxidant.[2] To mitigate this, lower the reaction temperature and consider using a milder brominating agent like N-bromosuccinimide (NBS).[1] Performing the reaction under an inert atmosphere can also be beneficial.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of 5-bromo-2-hydroxyacetophenone (Step 1) Incomplete Fries rearrangement.Ensure anhydrous conditions as aluminum chloride is water-sensitive. Increase reaction time or temperature moderately, monitoring for degradation.
Loss of product during workup.Optimize the extraction process; ensure the pH is appropriately adjusted to keep the product in the organic phase.
Formation of Multiple Brominated Products (Step 2) Non-selective bromination (both nuclear and side-chain).Protect the hydroxyl group of 5-bromo-2-hydroxyacetophenone before bromination. Use a non-polar solvent to disfavor nuclear bromination.[1]
Over-bromination leading to di- or tri-brominated species.Carefully control the stoichiometry of the brominating agent. Monitor the reaction closely using TLC and quench it as soon as the starting material is consumed.[2]
Product is difficult to purify Presence of starting material and multiple byproducts.Improve the selectivity of the bromination step. For purification, column chromatography is often necessary. Recrystallization from a suitable solvent system can also be effective.
Reaction does not go to completion Insufficiently reactive brominating agent.Switch to a more reactive brominating agent (e.g., from NBS to Br2), or add a radical initiator like AIBN if using NBS.
Low reaction temperature.Gradually increase the reaction temperature while monitoring the reaction progress by TLC.

Experimental Protocols

Step 1: Synthesis of 5-bromo-2-hydroxyacetophenone

This protocol is adapted from the Fries rearrangement of 4-bromophenyl acetate.[3]

Materials:

  • 4-bromophenol

  • Acetyl chloride

  • Anhydrous aluminum chloride

  • Ethyl acetate

  • Ice

  • Anhydrous sodium sulfate

  • Hydrochloric acid (10%)

Procedure:

  • In a three-neck flask equipped with a stirrer and a dropping funnel, place 4-bromophenol (e.g., 92 g, 536 mmol).

  • Cool the flask in an ice bath and slowly add acetyl chloride (e.g., 46 g, 590 mmol) dropwise.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Gradually raise the temperature to 130°C and add anhydrous aluminum chloride (e.g., 128 g, 965 mmol) in portions.

  • Stir the mixture at 130°C for 2 hours.

  • Cool the reaction mixture and carefully pour it into a mixture of ice and water.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization.

Parameter Value Reference
Yield 84-91%[3]
Reaction Temperature 110-160°C[3]
Reaction Time 2 hours[3]
Step 2: Synthesis of this compound

This is a general protocol for the α-bromination of a hydroxyacetophenone derivative.

Materials:

  • 5-bromo-2-hydroxyacetophenone

  • Bromine or N-Bromosuccinimide (NBS)

  • Chloroform or Carbon tetrachloride (non-polar solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 5-bromo-2-hydroxyacetophenone (e.g., 10 g, 46.5 mmol) in a suitable non-polar solvent like chloroform (e.g., 50 ml) in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid if using bromine.

  • Slowly add a solution of bromine (e.g., 2.4 ml, 46.5 mmol) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture for a specified time (e.g., 5 hours), monitoring the progress by TLC.[4]

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution.[4]

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to get the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Parameter Value Reference
Yield ~80% (typical for similar reactions)[4]
Reaction Temperature Room Temperature to 338 K[4]
Reaction Time ~5 hours[4]

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 5-bromo-2-hydroxyacetophenone cluster_step2 Step 2: Synthesis of this compound start1 4-bromophenol + Acetyl chloride reaction1 Fries Rearrangement (AlCl3, 130°C) start1->reaction1 workup1 Workup & Extraction reaction1->workup1 product1 5-bromo-2-hydroxyacetophenone workup1->product1 start2 5-bromo-2-hydroxyacetophenone product1->start2 reaction2 α-Bromination (Br2 or NBS) start2->reaction2 workup2 Workup & Purification reaction2->workup2 product2 This compound workup2->product2

Caption: Overall experimental workflow for the synthesis.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product cause1 Incomplete Reaction start->cause1 cause2 Side Reactions (e.g., Nuclear Bromination) start->cause2 cause3 Product Degradation (Tar Formation) start->cause3 solution1a Increase Temperature/Time cause1->solution1a solution1b Use More Reactive Reagent cause1->solution1b solution2a Protect Hydroxyl Group cause2->solution2a solution2b Use Non-polar Solvent cause2->solution2b solution3a Lower Reaction Temperature cause3->solution3a solution3b Use Milder Reagents cause3->solution3b

Caption: Troubleshooting logic for common synthesis issues.

References

Alternative brominating agents for the synthesis of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone, focusing on alternative brominating agents to elemental bromine.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

The primary challenges include controlling regioselectivity and avoiding unwanted side reactions. The two main difficulties are:

  • Nuclear vs. Side-Chain Bromination: The hydroxyl group on the phenyl ring is strongly activating, making the aromatic ring susceptible to electrophilic substitution. This can lead to bromination on the ring (nuclear bromination) instead of, or in addition to, the desired bromination at the alpha-carbon of the acetyl group (side-chain bromination).[1][2]

  • Polybromination: The activated ring can react with excess brominating agent, leading to the addition of multiple bromine atoms to the aromatic ring or the side chain.[1]

Q2: Which alternative brominating agents can be used instead of hazardous liquid bromine?

Several safer and more selective brominating agents are available:

  • N-Bromosuccinimide (NBS): A versatile reagent for both allylic/benzylic and alpha-keto brominations.[3][4] Reaction conditions can be tuned to favor either nuclear or side-chain bromination.[5]

  • Copper(II) Bromide (CuBr₂): Known for its selectivity in the α-bromination of ketones.[6][7] It offers a heterogeneous reaction system that can be advantageous for product purification.

  • Phenyltrimethylammonium Tribromide (PTAT): A stable, solid reagent that is easier to handle than liquid bromine and is selective for the bromination of ketones.[8][9]

Q3: How can I favor the desired α-bromination of the acetyl side-chain over nuclear bromination?

To promote selective α-bromination, you need to decrease the reactivity of the aromatic ring or use a reagent that preferentially reacts with the enol form of the ketone. Strategies include:

  • Protecting the Hydroxyl Group: Converting the hydroxyl group to an ester (e.g., acetate) or ether deactivates the ring towards electrophilic aromatic substitution, thus favoring α-bromination of the acetyl group. The protecting group can be removed after the bromination step.

  • Choice of Solvent: Non-polar, aprotic solvents generally favor side-chain bromination, while polar, protic solvents can promote nuclear bromination.[10]

  • Use of a Catalyst: Acidic catalysts can promote enolization of the ketone, facilitating α-bromination. For instance, acidic alumina (Al₂O₃) has been used with NBS to achieve selective α-bromination.[3][5]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Reaction 1. Low reactivity of the brominating agent. 2. Inappropriate solvent. 3. Low reaction temperature.1. Switch to a more reactive brominating agent or add a suitable catalyst (e.g., acidic Al₂O₃ with NBS).[10] 2. For α-bromination, try a non-polar solvent.[10] 3. Gradually increase the reaction temperature while monitoring for the formation of side products.
Predominant Nuclear Bromination 1. The hydroxyl group is activating the aromatic ring. 2. Use of a polar, protic solvent.1. Protect the hydroxyl group before bromination. 2. Use a non-polar, aprotic solvent.[10]
Formation of Polybrominated Products 1. Excess of the brominating agent. 2. Reaction time is too long.1. Carefully control the stoichiometry, using 1.0 to 1.1 equivalents of the brominating agent for monobromination.[1] 2. Monitor the reaction progress by Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.[1]
Product Degradation or Tar Formation 1. Reaction conditions are too harsh (e.g., high temperature).[10] 2. The brominating agent is acting as an oxidant.[1]1. Lower the reaction temperature.[10] 2. Use a milder brominating agent like NBS or PTAT.[1][10] 3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Isolation 1. Formation of succinimide byproduct when using NBS. 2. Presence of copper salts with CuBr₂.1. Workup typically involves filtration to remove succinimide. 2. Filter the reaction mixture to remove the insoluble copper(I) bromide byproduct.

Data Presentation: Comparison of Alternative Brominating Agents

The following table summarizes typical reaction conditions and yields for the bromination of hydroxyacetophenone derivatives using different reagents. Note that the synthesis of the target molecule, this compound, involves two bromination steps; the conditions below are indicative for each step.

Brominating AgentSubstrateSolventCatalyst/AdditiveTemp.TimeYield (%)Reference
NBS 2'-HydroxyacetophenoneMethanolAcidic Al₂O₃Reflux15 min~89 (α-bromo)[5]
NBS 4'-HydroxyacetophenoneAcetonitrileNeutral Al₂O₃Reflux14 min94 (nuclear)[5]
CuBr₂ HydroxyacetophenonesChloroform-Ethyl AcetateNoneReflux3-5 hrHigh[7]
PTAT 2-Acetyl-6-methoxynaphthaleneTHFNoneRT20 min79 (α-bromo)[8]
Bromine 4-HydroxyacetophenoneChloroformH₂SO₄65 °C5 hrNot specified[11]

Experimental Protocols

1. α-Bromination using N-Bromosuccinimide (NBS) and Acidic Alumina [5]

  • Materials: 2'-Hydroxyacetophenone (or 5-bromo-2-hydroxyacetophenone), N-Bromosuccinimide (NBS), acidic Al₂O₃, Methanol.

  • Procedure:

    • To a solution of the hydroxyacetophenone derivative (10 mmol) in methanol (20 vol), add acidic Al₂O₃ (10% w/w).

    • Add NBS (12 mmol) to the mixture.

    • Heat the reaction mixture at reflux temperature.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 15-20 minutes.

    • After completion, cool the mixture and filter to remove the alumina.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

2. α-Bromination using Copper(II) Bromide (CuBr₂) [7]

  • Materials: 2'-Hydroxyacetophenone (or 5-bromo-2-hydroxyacetophenone), Copper(II) Bromide, Chloroform, Ethyl Acetate.

  • Procedure:

    • Prepare a suspension of CuBr₂ in a refluxing mixture of chloroform and ethyl acetate.

    • Add the hydroxyacetophenone derivative to the suspension.

    • Continue refluxing the mixture. The reaction progress is indicated by the evolution of hydrogen bromide gas and a color change of the solid from black (CuBr₂) to white (CuBr).

    • The reaction is complete when the evolution of HBr ceases and all the black solid has disappeared (typically 3-5 hours).

    • Cool the reaction mixture and filter to remove the copper(I) bromide.

    • The filtrate containing the product can be used directly for the next step or concentrated under reduced pressure to obtain the crude product for purification.

3. α-Bromination using Phenyltrimethylammonium Tribromide (PTAT) [8]

  • Materials: 2'-Hydroxyacetophenone (or 5-bromo-2-hydroxyacetophenone), Phenyltrimethylammonium Tribromide (PTAT), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the hydroxyacetophenone derivative in anhydrous THF in an Erlenmeyer flask.

    • Add PTAT (1.0 equivalent) in small portions over a 10-minute period. A white precipitate of phenyltrimethylammonium bromide will form.

    • Stir the mixture at room temperature. The reaction is typically complete in about 20 minutes.

    • Add cold water to the reaction mixture to precipitate the product.

    • Filter the crystalline product and wash with water.

    • Recrystallize the crude product from a suitable solvent (e.g., cyclohexane or ethanol).

Mandatory Visualization

Bromination_Workflow cluster_start Starting Material cluster_goal Desired Product cluster_decision Synthetic Strategy cluster_reagents Alternative Brominating Agents cluster_conditions Reaction Conditions Start 2-Hydroxyacetophenone Derivative Decision1 Select Bromination Target Start->Decision1 Goal This compound Decision2 Protect Hydroxyl Group? Decision1->Decision2 Side-Chain (α-Bromination) Conditions2 Polar solvent Neutral catalyst Decision1->Conditions2 Nuclear Bromination NBS N-Bromosuccinimide (NBS) Decision2->NBS Yes CuBr2 Copper(II) Bromide (CuBr2) Decision2->CuBr2 No PTAT Phenyltrimethylammonium Tribromide (PTAT) Decision2->PTAT No Conditions1 Non-polar solvent Acidic catalyst NBS->Conditions1 CuBr2->Conditions1 PTAT->Conditions1 Conditions1->Goal Proceed with α-bromination Conditions2->Goal Proceed with nuclear bromination

Caption: Workflow for selecting a brominating agent and conditions.

References

Validation & Comparative

Unveiling the Crystal Structure of Bromo-Substituted Hydroxyphenyl Ethanones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating such structural details, providing invaluable insights for drug design and synthesis. This guide focuses on the characterization of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone and its analogs, offering a comparative overview of their crystallographic data and a detailed protocol for their analysis.

While a comprehensive, publicly available crystal structure determination for this compound is not currently documented in widespread databases, the analysis of its isomers and structurally related compounds provides a robust framework for its characterization. This guide leverages available data from close analogs to present a comparative analysis, alongside a standardized experimental protocol for X-ray crystallographic studies of such small molecules.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for key isomers and analogs of this compound. This comparative data is essential for understanding the influence of substituent positions on the crystal packing and molecular conformation.

Compound2-Bromo-1-(4-hydroxyphenyl)ethanone2-Chloro-1-(3-hydroxyphenyl)ethanone
Chemical Formula C₈H₇BrO₂C₈H₇ClO₂
Molecular Weight 215.04 g/mol [1]-
Crystal System Monoclinic[1]-
Space Group P2₁/c-
Unit Cell Dimensions a = 8.6495(15) Åb = 15.052(3) Åc = 14.3562(19) Åα = 90°β = 123.224(7)°γ = 90°[1]-
Volume (V) 1563.5(5) ų[1]-
Molecules per Unit Cell (Z) 8[1]-
Data Source --INVALID-LINK----INVALID-LINK--[2][3]

Experimental Protocol for X-ray Crystallography

The determination of the crystal structure of a small molecule like this compound follows a well-established workflow.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. Slow evaporation of a saturated solution is a common and effective method for growing crystals of organic compounds.

  • Solvent Selection : A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetone, and ethyl acetate.

  • Procedure :

    • Dissolve the purified compound in a minimal amount of the chosen solvent, warming gently if necessary to achieve full dissolution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, loosely covered to allow for slow evaporation of the solvent at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of well-defined single crystals.

Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer head and subjected to X-ray diffraction.

  • Instrumentation : A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is used.

  • Procedure :

    • A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected and mounted.

    • The crystal is cooled, often to 100 K, to minimize thermal vibrations and protect it from radiation damage.

    • The diffractometer collects a series of diffraction images by rotating the crystal in the X-ray beam.

    • The intensity and position of the diffracted X-ray spots are recorded.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

  • Software : Specialized software packages such as SHELXS, SHELXL, or Olex2 are used for structure solution and refinement.

  • Procedure :

    • Data Reduction : The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like absorption.

    • Structure Solution : The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

    • Structure Refinement : The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to achieve the best possible fit between the calculated and observed diffraction data. This is an iterative process that minimizes the R-factor, a measure of the agreement between the experimental and calculated structure factors.

    • Validation : The final structure is validated using tools like checkCIF to ensure its chemical and geometric sensibility.

Experimental Workflow

experimental_workflow X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis & Purification of This compound crystal_growth Single Crystal Growth (Slow Evaporation) synthesis->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting xray_diffraction X-ray Diffraction Data Collection crystal_mounting->xray_diffraction data_processing Data Processing & Reduction xray_diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Figure 1. A generalized workflow for the characterization of a small molecule by single-crystal X-ray crystallography.

Alternative Synthetic Approaches

The synthesis of α-bromoacetophenones, including the title compound, can be achieved through various methods. While direct bromination of the corresponding acetophenone is common, alternative reagents and conditions can offer improved yields and selectivity. For instance, the use of N-bromosuccinimide (NBS) as a brominating agent is a widely adopted alternative to molecular bromine, often providing a milder and more selective reaction. The choice of solvent and catalyst can also significantly influence the outcome of the synthesis.

Conclusion

The X-ray crystallographic characterization of this compound and its analogs is crucial for a deeper understanding of their chemical properties and potential applications in drug discovery and materials science. While the specific crystal structure of the title compound remains to be publicly reported, the comparative data from its isomers and the standardized experimental protocol outlined in this guide provide a solid foundation for researchers undertaking such structural investigations. The detailed workflow and understanding of alternative synthetic routes further empower scientists to explore this important class of compounds.

References

A Comparative Analysis of the Reactivity of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone and Other Alpha-Bromo Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alpha-Bromo Ketone Reactivity with Supporting Experimental Data.

In the landscape of synthetic chemistry and drug discovery, alpha-bromo ketones serve as pivotal intermediates, valued for their electrophilic nature which allows for a diverse range of chemical transformations. This guide provides a comparative analysis of the reactivity of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone against other alpha-bromo ketones, offering insights into the structural nuances that govern their chemical behavior. The discussion is supported by experimental data and detailed methodologies to aid in the design and execution of research in this area.

Understanding the Reactivity of Alpha-Bromo Ketones

The reactivity of alpha-bromo ketones is primarily dictated by the electrophilicity of the α-carbon, which is significantly influenced by the adjacent carbonyl group and the nature of the substituents on the aromatic ring. Nucleophilic substitution reactions, typically following an SN2 mechanism, are characteristic of this class of compounds. The key factors influencing their reactivity include:

  • Electronic Effects: Electron-withdrawing groups on the phenyl ring generally increase the electrophilicity of the α-carbon, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups tend to decrease reactivity.

  • Steric Hindrance: Bulky substituents, particularly at the ortho position of the phenyl ring, can sterically hinder the approach of a nucleophile to the α-carbon, leading to a significant decrease in reaction rates.

  • Leaving Group Ability: The nature of the halogen atom also plays a role, with the leaving group ability following the trend I > Br > Cl > F.

Quantitative Comparison of Reactivity

α-Bromo KetoneSubstituent(s)NucleophileRate Constant (k x 103 L M-1 min-1)Reference
2-Bromo-1-phenylethanoneHtert-butylamine20.5[1]
2-Bromo-1-(4-methylphenyl)ethanonep-CH3tert-butylamine12.7[1]
2-Bromo-1-(4-chlorophenyl)ethanonep-Cltert-butylamine20.0[1]
2-Bromo-1-(3-chlorophenyl)ethanonem-Cltert-butylamine23.6[1]
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanonep-CF3tert-butylamine27.3[1]
2-Bromo-1-(2-methylphenyl)ethanoneo-CH3tert-butylamine5.31[1]
2-Bromo-1-(2-chlorophenyl)ethanoneo-Cltert-butylamine2.85[1]
2-Bromo-1-(2-methoxyphenyl)ethanoneo-OCH3tert-butylamine7.64[1]
2-Bromo-1-(2-(trifluoromethyl)phenyl)ethanoneo-CF3tert-butylamine2.40[1]

Analysis of the Data:

The data clearly illustrates the impact of substituent position on reactivity. Para- and meta-substituted phenacyl bromides with electron-withdrawing groups (e.g., -Cl, -CF3) exhibit enhanced reactivity compared to the unsubstituted analog.[1] In stark contrast, ortho-substituted analogs show a marked decrease in reactivity.[1] This diminished reactivity is attributed to steric hindrance, which impedes the backside attack of the nucleophile, and electronic repulsion effects.[1]

Based on these trends, the reactivity of This compound is expected to be significantly lower than that of unsubstituted 2-bromo-1-phenylethanone. The presence of the ortho-hydroxyl group will exert a strong deactivating effect due to steric hindrance and potential intramolecular hydrogen bonding with the carbonyl oxygen, which can reduce its electron-withdrawing influence. The bromo substituent at the 5-position (meta to the acetyl group) is an electron-withdrawing group and would typically increase reactivity; however, the deactivating effect of the ortho-hydroxyl group is likely to be the dominant factor.

Experimental Protocols

To facilitate further research and direct comparison, a detailed experimental protocol for a representative nucleophilic substitution reaction is provided below.

General Procedure for the Synthesis of Thiazole Derivatives

This protocol outlines a common application of alpha-bromo ketones in the synthesis of heterocyclic compounds.

Materials:

  • Substituted 2-bromoacetophenone (1.0 mmol)

  • Thiourea or substituted thioamide (1.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • Dissolve the substituted 2-bromoacetophenone in ethanol in a round-bottom flask.

  • Add the thiourea or substituted thioamide to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiazole derivative.

Visualizing Reaction Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate a typical reaction pathway and the logical relationship governing the reactivity of substituted alpha-bromo ketones.

reaction_pathway alpha-Bromo_Ketone α-Bromo Ketone (e.g., this compound) Transition_State Sₙ2 Transition State alpha-Bromo_Ketone->Transition_State Nucleophile Nucleophile (e.g., Thiourea) Nucleophile->Transition_State Product Substituted Thiazole Transition_State->Product Byproduct HBr Transition_State->Byproduct

Caption: SN2 reaction pathway for the synthesis of a thiazole from an alpha-bromo ketone.

reactivity_factors cluster_factors Factors Influencing Reactivity cluster_outcome Reactivity Outcome Electronic_Effects Electronic Effects (Substituents on Phenyl Ring) Increased_Reactivity Increased Reactivity Electronic_Effects->Increased_Reactivity Electron-withdrawing (meta, para) Decreased_Reactivity Decreased Reactivity Electronic_Effects->Decreased_Reactivity Electron-donating Steric_Hindrance Steric Hindrance (Ortho-substituents) Steric_Hindrance->Decreased_Reactivity Presence of ortho-group

Caption: Logical relationship of factors affecting the reactivity of substituted alpha-bromo ketones.

Application in Drug Development: Covalent Kinase Inhibitors

Alpha-bromo ketones are increasingly utilized in the development of covalent inhibitors, particularly for protein kinases.[2] These inhibitors form a permanent covalent bond with a nucleophilic residue, often a cysteine, in the active site of the kinase, leading to irreversible inhibition. This strategy can enhance potency and selectivity.

kinase_inhibition_pathway Kinase Protein Kinase (e.g., JNK3) Noncovalent_Complex Non-covalent Binding (Kinase-Inhibitor Complex) Kinase->Noncovalent_Complex Covalent_Inhibitor α-Bromo Ketone Inhibitor Covalent_Inhibitor->Noncovalent_Complex Covalent_Adduct Irreversible Covalent Adduct (Inhibited Kinase) Noncovalent_Complex->Covalent_Adduct Covalent Bond Formation (Cys residue attack) Downstream_Signaling Downstream Signaling Pathway Covalent_Adduct->Downstream_Signaling Inhibition Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Signaling->Cellular_Response Modulation

References

A Comparative Guide to the Spectral Analysis of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectral analysis of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone and its structurally related analogs. Due to the limited availability of direct experimental data for this compound, this document focuses on the spectral data of two key alternatives: 1-(5-bromo-2-hydroxyphenyl)ethanone and 2-Bromo-1-(4-hydroxyphenyl)ethanone . By comparing the spectral characteristics of these analogs, researchers can infer the expected spectral properties of the target compound and gain insights into the influence of specific structural moieties on spectral outcomes.

Data Presentation: A Comparative Spectral Analysis

The following tables summarize the available quantitative spectral data for the two analog compounds. These tables are intended to facilitate a clear comparison of their key spectral features.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) in ppm
1-(5-bromo-2-hydroxyphenyl)ethanone [1]-Data not fully available in a readily interpretable format.
2-Bromo-1-(4-hydroxyphenyl)ethanone [2]CDCl₃7.86 (d, J=8.4 Hz, 2H), 7.65 (d, J=8.8 Hz, 2H), 4.12 (s, 2H)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) in ppm
1-(5-bromo-2-hydroxyphenyl)ethanone [1]-Data not fully available in a readily interpretable format.
2-Bromo-1-(4-bromophenyl)ethanone [2]CDCl₃190.4, 132.6, 132.2, 130.4, 129.3, 30.4

Table 3: Key FT-IR Absorption Bands (Expected)

Functional GroupExpected Wavenumber (cm⁻¹)Compound(s)
O-H stretch (phenolic)3200-3600 (broad)All
C=O stretch (ketone)1680-1700All
C-Br stretch500-600All
Aromatic C=C stretch1450-1600All

Table 4: Mass Spectrometry Data (Expected Molecular Ion Peaks)

CompoundMolecular FormulaExpected [M]⁺ (m/z)Expected [M+2]⁺ (m/z)
This compound C₈H₆Br₂O₂291.87293.87
1-(5-bromo-2-hydroxyphenyl)ethanone [1]C₈H₇BrO₂213.96215.96
2-Bromo-1-(4-hydroxyphenyl)ethanone [3]C₈H₇BrO₂213.96215.96

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation.

  • Sample Preparation : For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., chloroform) and evaporating it on a KBr salt plate.

  • Background Spectrum : A background spectrum of the empty sample holder (or the KBr pellet without the sample) is recorded to subtract the absorbance from atmospheric CO₂ and water vapor.

  • Sample Spectrum : The prepared sample is placed in the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis : The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Spectrometer Setup : The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition : For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, the range is usually 0-220 ppm.

  • Data Processing and Analysis : The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The chemical shifts (δ), signal integrations (for ¹H NMR), and coupling constants (J) are analyzed to elucidate the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions to identify and quantify molecules.

  • Sample Introduction and Ionization : A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Interpretation : The molecular ion peak ([M]⁺) provides the molecular weight of the compound. The fragmentation pattern can give additional structural information. For compounds containing bromine, the isotopic pattern ([M]⁺ and [M+2]⁺) is a characteristic feature.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectral characterization of a substituted phenylethanone derivative.

experimental_workflow Workflow for Synthesis and Spectral Characterization cluster_synthesis Synthesis cluster_analysis Spectral Analysis start Starting Material (e.g., 1-(5-bromo-2-hydroxyphenyl)ethanone) reaction Bromination Reaction (e.g., with NBS or Br2) start->reaction Reagents workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Final Product (this compound) purification->product ftir FT-IR Spectroscopy product->ftir nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry product->ms interpretation Data Interpretation and Structure Confirmation ftir->interpretation nmr->interpretation ms->interpretation

Caption: A generalized workflow for the synthesis and subsequent spectral analysis of the target compound.

References

Validated HPLC method for the analysis of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a typical High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone against other analytical techniques. This compound is a key intermediate in various synthetic processes, and its accurate quantification is crucial for quality control and research purposes. While a specific, formally validated method for this exact analyte is not widely published, this document outlines a representative HPLC method based on the analysis of structurally similar brominated and phenolic compounds.

Comparison of Analytical Techniques

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry for the analysis of this compound.

ParameterHPLC (with UV Detection)GC-MSUV-Vis Spectrophotometry
Principle Separation based on polarity, followed by detection via UV absorbance.Separation based on volatility and fragmentation pattern, with detection by mass-to-charge ratio.Quantification based on the absorbance of UV-Vis light by the analyte.
Selectivity HighVery HighLow
Sensitivity HighVery HighModerate
Typical Linearity (R²) > 0.999> 0.998> 0.995
Typical Accuracy (% Recovery) 98-102%97-103%95-105%
Typical Precision (%RSD) < 2%< 3%< 5%
Limit of Detection (LOD) ng/mL rangepg/mL rangeµg/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL rangeµg/mL range
Sample Throughput ModerateModerateHigh
Instrumentation Cost ModerateHighLow
Notes Ideal for routine quality control and stability-indicating assays.[1][2]Suitable for identification of unknown impurities and trace-level quantification.Simple and rapid for pure samples but lacks selectivity in complex matrices.

Experimental Protocols

Representative HPLC Method Protocol

This protocol is a typical starting point for the analysis of this compound, based on methods for similar compounds.[3][4] Method validation would be required for its intended use.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% phosphoric acid). A common starting point could be a 60:40 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of the analyte in the mobile phase (typically in the range of 254-280 nm for phenolic compounds).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase or a suitable solvent like acetonitrile. A series of calibration standards are prepared by diluting the stock solution.

  • Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

Alternative Method: GC-MS Protocol Outline
  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the concentration.

  • Temperature Program: An initial oven temperature of around 100°C, ramped up to 280-300°C.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Sample Preparation: Derivatization may be necessary to increase the volatility of the hydroxyl group (e.g., silylation). The sample is dissolved in a volatile organic solvent.

Alternative Method: UV-Vis Spectrophotometry Protocol Outline
  • Instrumentation: A UV-Vis Spectrophotometer.

  • Procedure:

    • Determine the λmax (wavelength of maximum absorbance) of this compound in a suitable solvent (e.g., ethanol or acetonitrile).

    • Prepare a stock solution of the reference standard.

    • Create a series of calibration standards by diluting the stock solution.

    • Measure the absorbance of each standard at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard Dilution Dilution Standard->Dilution Dissolve & Dilute Sample Test Sample Extraction Extraction Sample->Extraction Dissolve/Extract Filtration_Std Filtration_Std Dilution->Filtration_Std Filter (0.45 µm) Filtration_Sample Filtration_Sample Extraction->Filtration_Sample Filter (0.45 µm) Autosampler Autosampler Filtration_Std->Autosampler Filtration_Sample->Autosampler Column C18 Column Autosampler->Column Inject Pump HPLC Pump Pump->Column Mobile Phase Detector UV Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Signal Report Final Report CDS->Report Integration & Calculation

Caption: A typical workflow for the HPLC analysis of a pharmaceutical compound.

Method_Validation_Pathway Start Method Development Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD Limit of Detection (LOD) Start->LOD LOQ Limit of Quantitation (LOQ) Start->LOQ Robustness Robustness Start->Robustness Stability Solution Stability Start->Stability Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD->Validated LOQ->Validated Robustness->Validated Stability->Validated

Caption: Key parameters for HPLC method validation according to ICH guidelines.

References

Comparative study of the biological activity of chalcones derived from 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activities of Bromo- and Hydroxy-Substituted Chalcones

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This structural feature makes them a versatile scaffold for synthesizing derivatives with a wide range of pharmacological activities. This guide provides a comparative overview of the biological activities—specifically antimicrobial, anticancer, and anti-inflammatory properties—of various chalcone derivatives featuring bromo and hydroxyl substitutions, which are structurally related to hypothetical derivatives from 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone.

Antimicrobial Activity

Bromo- and hydroxy-substituted chalcones have demonstrated notable activity against a spectrum of microbial pathogens, including both bacteria and fungi. The presence and position of these substituents on the aromatic rings play a crucial role in their antimicrobial efficacy.

Key Findings:

  • The presence of a bromine atom on the chalcone scaffold is often associated with enhanced antibacterial activity.[1]

  • Hydroxy groups are also considered vital for antimicrobial effects.

  • Some brominated chalcones have been shown to inhibit biofilm formation, a key factor in antibiotic resistance.

  • The antifungal activity of certain bromo-hydroxy chalcones is significant, particularly against dermatophytes like Trichophyton rubrum.[2]

Comparative Antimicrobial Activity Data

Compound/DerivativeOrganismActivity (MIC in µg/mL)Reference
5′-chloro-2′-hydroxy-3′-nitrochalconeE. faecalis ATCC 19433Strong Inhibition[1]
5′-chloro-2′-hydroxy-3′-nitrochalconeS. aureus ATCC 29213Strong Inhibition[1]
5′-chloro-2′-hydroxy-3′-nitrochalconeC. albicans ATCC 10231Strong Inhibition[1]
Chalcone with bromine atomE. coliBetter than chloro analog[1]
(E)-3-(4-decyloxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-oneE. coli ATCC 8739Highest among tested

Anticancer Activity

The cytotoxic effects of bromo- and hydroxy-substituted chalcones against various cancer cell lines have been extensively studied. These compounds often induce apoptosis and inhibit cell proliferation through various mechanisms.

Key Findings:

  • Chalcones with bromo and methoxy/hydroxy groups have shown moderate to potent activity against breast cancer cell lines like MCF-7 and T47D.[3][4][5]

  • The presence of a 2'-hydroxy group alongside other substitutions can contribute significantly to the anticancer activity.[6]

  • One study reported that 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM) induced apoptosis in HeLa cervical cancer cells and T47D breast cancer cells by suppressing the expression of the Bcl-2 protein.[4][5]

  • A series of 2-hydroxy-3-nitrochalcones substituted with bromine showed inhibitory effects against α-glucosidase and α-amylase enzymes with minimal cytotoxicity against normal cells.[6]

Comparative Anticancer Activity Data (IC₅₀ Values)

Compound/DerivativeCell LineIC₅₀ (µM)Reference
1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM)HeLa53[4]
1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM)T47D45[5]
2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-742.19 µg/mL[3]
(E)-(3-(3-(2-bromo-4-hydroxyphenyl)-3-oxoprop-1-en-1-yl)phenyl)boronic acidSCC-259.8[7]
2,2′-dihydroxychalconeMurine Microglial CellsPotent Inhibition of NO[8]

Anti-inflammatory Activity

Chalcone derivatives have been recognized for their potent anti-inflammatory properties, which are often attributed to their ability to inhibit key inflammatory mediators and pathways.

Key Findings:

  • Hydroxychalcones have been shown to inhibit the degranulation of neutrophils and mast cells, key events in the inflammatory response.[9][10]

  • Specific dihydroxychalcones exhibited remarkable inhibitory effects on hind-paw edema induced by inflammatory agents in animal models.[10]

  • The anti-inflammatory effects are partly mediated through the suppression of chemical mediators like β-glucuronidase, lysozyme, and nitric oxide (NO).[9][10]

  • Some chalcone derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[11]

Comparative Anti-inflammatory Activity Data

Compound/DerivativeAssayActivity (IC₅₀ or % Inhibition)Reference
2,2'-dihydroxychalconeInhibition of β-glucuronidase and lysozyme releasePotent[8]
2',5'-dialkoxychalconesNitric Oxide (NO) formation inhibitionIC₅₀ = 0.7 ± 0.06 µM (most potent)[9]
(E)-1-(2,4-dihydroxyphenyl)-3-(4-dimethylamino)phenyl)prop-2-en-1-oneXylene-induced ear edema in mice62% inhibition[12]
(E)-3-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-oneXylene-induced ear edema in mice68% inhibition[12]

Experimental Protocols and Visualizations

Synthesis of Chalcones: Claisen-Schmidt Condensation

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[13][14][15]

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions Acetophenone Substituted Acetophenone Reaction Claisen-Schmidt Condensation Acetophenone->Reaction Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Reaction Base Base (e.g., NaOH, KOH) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product Chalcone Derivative Reaction->Product

Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Detailed Protocol: Claisen-Schmidt Condensation[14][15]
  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the substituted acetophenone and the substituted benzaldehyde in ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: Prepare an aqueous solution of a base, such as sodium hydroxide (NaOH), and add it dropwise to the reaction mixture while stirring. Maintain the temperature below 25°C using an ice bath if necessary.

  • Reaction: Continue stirring the mixture at room temperature for a period ranging from 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with a dilute acid (e.g., HCl) to a neutral pH.

  • Purification: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water, and then recrystallize it from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[16][17][18]

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with various concentrations of chalcones B->C D Incubate for a defined period (e.g., 24-72h) C->D E Add MTT solution to each well D->E F Incubate for 2-4h (Formazan formation) E->F G Add solubilizing agent (e.g., DMSO) to dissolve crystals F->G H Measure absorbance (e.g., at 570 nm) G->H I Calculate cell viability and determine IC₅₀ H->I MIC_Determination A Prepare serial dilutions of chalcone in broth medium B Inoculate each dilution with a standardized microbial suspension A->B C Include positive (no drug) and negative (no microbes) controls B->C D Incubate at an appropriate temperature and duration C->D E Visually inspect for turbidity or measure absorbance D->E F Determine the lowest concentration with no visible growth (MIC) E->F Paw_Edema_Model A Administer test chalcone or vehicle to animal groups B After a set time (e.g., 1 hour), inject carrageenan into the paw A->B C Measure paw volume/thickness at regular intervals B->C D Compare paw swelling in treated groups to the control group C->D E Calculate the percentage inhibition of edema D->E

References

Purity Assessment of Commercially Available 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of synthesized compounds. This guide provides a comparative assessment of the purity of commercially available 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone, a key intermediate in various synthetic pathways. This document outlines typical purity levels, common analytical methods for assessment, and potential impurities that may be present.

Comparative Purity Analysis

While a comprehensive, side-by-side experimental comparison of all commercial sources is beyond the scope of this guide, the following table summarizes typical purity specifications provided by various chemical suppliers for this compound and its close analogs. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate data.

Supplier Product Number Stated Purity Analytical Method CAS Number
Supplier A (BLDpharm) BD109176Not explicitly stated-67029-74-7
Alternative B (Analog) 018095≥ 97%HPLC126581-65-5
Alternative C (Analog) AG000SYX98%Not specified126581-65-5

Note: Data for direct commercial offerings of this compound is limited. The table includes data on the closely related analog, 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone, to provide a representative overview of purity levels in this class of compounds.

Potential Impurities

The primary route for the synthesis of this compound involves the bromination of 1-(5-bromo-2-hydroxyphenyl)ethanone. Based on this synthetic pathway, potential impurities may include:

  • Starting Material: Unreacted 1-(5-bromo-2-hydroxyphenyl)ethanone.

  • Over-brominated Species: Products with additional bromine substitutions on the aromatic ring.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

  • Debrominated Species: 1-(2-hydroxyphenyl)ethanone or 1-(5-bromo-2-hydroxyphenyl)ethanone that has lost a bromine atom.

Experimental Protocols for Purity Assessment

To independently verify the purity of this compound, the following analytical methods are recommended:

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying the purity of the target compound and identifying impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural confirmation and the detection of impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. Acquire ¹H and ¹³C NMR spectra. The presence of unexpected signals may indicate impurities.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), can be used to confirm the molecular weight of the compound and identify impurities.

  • Instrumentation: A GC-MS or LC-MS system.

  • Ionization Mode: Electrospray ionization (ESI) is suitable for LC-MS.

  • Procedure: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and inject it into the instrument. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of this compound.

Visualizing the Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a commercially sourced chemical intermediate like this compound.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Purity Determination cluster_2 Phase 3: Data Analysis & Reporting A Receive Commercial Sample B Visual Inspection A->B C Solubility Test A->C D HPLC Analysis (Quantitative) B->D C->D E NMR Spectroscopy (Structural Confirmation) D->E F LC-MS Analysis (Impurity Identification) E->F G Compare with Supplier CoA F->G H Quantify Impurities G->H I Final Purity Report H->I

Caption: Workflow for Purity Assessment of Chemical Reagents.

This structured approach ensures a thorough evaluation of the purity of this compound, providing confidence in its use for downstream applications in research and development.

A Spectroscopic Comparison Guide: 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone with structurally related compounds. The objective is to offer a comprehensive analysis of their spectral characteristics to aid in identification, characterization, and application in research and development. Due to the limited availability of direct experimental spectra for 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone in publicly accessible databases, this guide presents a comparative analysis based on available data for closely related analogs.

Introduction

2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone is a halogenated acetophenone derivative with significant potential as a versatile intermediate in organic synthesis and pharmaceutical research.[1] Its unique substitution pattern, featuring a bromine atom on the acetyl group and both chlorine and hydroxyl groups on the phenyl ring, imparts distinct reactivity and spectroscopic features. Understanding these features is crucial for its effective utilization. This guide compares its expected spectroscopic properties with known data from similar molecules.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone and selected comparator compounds. The data for the target compound is predicted based on established structure-spectra correlations, while the data for the analogs is sourced from available literature.

Table 1: Comparison of ¹H NMR Spectral Data (Predicted vs. Experimental)

CompoundAromatic Protons (δ, ppm)-CH₂Br Protons (δ, ppm)-OH Proton (δ, ppm)Solvent
2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone (Predicted) 6.9-7.8 (m, 3H)~4.5 (s, 2H)~11-12 (s, 1H)CDCl₃
2-chloro-1-(3-hydroxyphenyl)ethanone[2]7.14 (d, 1H), 7.36-7.4 (t, 2H), 7.493-7.51 (m, 1H)4.7 (s, 2H, -CH₂Cl)5.671 (s, 1H)CDCl₃
1-(5-Bromo-2-fluorophenyl)ethanone[3]7.99 (dd, 1H), 7.63–7.59 (m, 1H), 7.05 (dd, 1H)2.64 (d, 3H, -CH₃)N/ACDCl₃
2-bromo-1-phenylethanone[4]8.00 (d, 2H), 7.63 (t, 1H), 7.51 (t, 2H)4.48 (s, 2H)N/ACDCl₃

Table 2: Comparison of ¹³C NMR Spectral Data (Predicted vs. Experimental)

CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)-CH₂Br (δ, ppm)Solvent
2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone (Predicted) ~190~115-160~30CDCl₃
2-bromo-1-(m-tolyl)ethanone[4]191.4138.7, 134.7, 133.9, 129.3, 128.7, 126.131.1CDCl₃
2-bromo-1-(p-tolyl)ethanone[4]190.3145.0, 131.4, 129.5, 129.031.0CDCl₃
2-bromo-1-phenylethanone[4]191.3133.9, 128.9, 128.831.0CDCl₃

Table 3: Comparison of FTIR Spectral Data (cm⁻¹)

CompoundO-H StretchC=O StretchC-Br StretchAromatic C-H Stretch
2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone (Predicted) ~3400 (broad)~1680~650~3000
2-chloro-1-(3-hydroxyphenyl)ethanone[2]3400 (broad)1789N/A2987
2-bromo-1-phenylethanone[5]N/A~1700PresentPresent

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular WeightKey Fragmentation Peaks (Predicted/Observed)
2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone C₈H₆BrClO₂[1]249.49[1]M+, [M-Br]+, [M-COCH₂Br]+
2-bromo-1-(2-chlorophenyl)ethanoneC₈H₆BrClO233.49M+, [M-Br]+, [M-COCH₂Br]+
2-Bromo-1-(4-hydroxyphenyl)ethanoneC₈H₇BrO₂215.04M+, [M-Br]+, [M-COCH₂Br]+

Experimental Protocols

To ensure reproducibility and accuracy, the following detailed methodologies are recommended for the spectroscopic analysis of 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire spectra at room temperature.

    • Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Record spectra over a range of -1 to 13 ppm.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition :

    • Acquire spectra using a proton-decoupled pulse sequence.

    • Use a spectral width of 0 to 220 ppm.

    • Reference the spectra to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation :

    • Solid State (KBr Pellet) : Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation : Use a standard FTIR spectrometer.

  • Data Acquisition :

    • Record the spectrum over a range of 4000 to 400 cm⁻¹.

    • Collect at least 16 scans with a resolution of 4 cm⁻¹.

    • Perform a background scan prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation : Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition :

    • ESI-MS : Infuse the sample solution directly into the ion source. Acquire spectra in both positive and negative ion modes.

    • EI-MS : Introduce the sample via a direct insertion probe or through a GC inlet. Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Visualizing the Workflow and Comparative Logic

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical approach to comparing the spectral features.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_output Output Sample 2-Bromo-1-(5-chloro-2- hydroxyphenyl)ethanone NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Analogs Comparator Analogs Analogs->NMR Analogs->FTIR Analogs->MS Process Spectral Processing (Peak Picking, Integration) NMR->Process FTIR->Process MS->Process Compare Comparative Analysis Process->Compare Guide Comparison Guide Compare->Guide logical_comparison cluster_analogs Comparator Compounds cluster_features Spectroscopic Features Target Target Compound 2-Bromo-1-(5-chloro-2- hydroxyphenyl)ethanone Shifts Chemical Shifts (δ) Target->Shifts Predicted Frequencies Vibrational Frequencies (cm⁻¹) Target->Frequencies Predicted Fragments Mass Fragments (m/z) Target->Fragments Predicted Analog1 Analog 1 (e.g., 2-chloro-1-(3- hydroxyphenyl)ethanone) Analog1->Shifts Observed Analog1->Frequencies Observed Analog2 Analog 2 (e.g., 2-bromo-1-phenylethanone) Analog2->Shifts Observed Analog2->Frequencies Observed Analog2->Fragments Observed Analog3 ... Conclusion Structural Elucidation & Confirmation Shifts->Conclusion Couplings Coupling Constants (J) Couplings->Conclusion Frequencies->Conclusion Fragments->Conclusion

References

Unveiling the Cyclization of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone: A Comparative Guide to Benzofuranone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity and synthetic pathways of halogenated phenolic compounds is crucial for the design of novel therapeutic agents. This guide provides a comprehensive analysis of the reaction products of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone, confirming the structure of its primary cyclization product and comparing the synthetic methodologies for related benzofuranone scaffolds.

The reaction of this compound, a di-brominated α-haloacetophenone, presents a classic case of intramolecular cyclization, driven by the proximate reactive centers. The presence of a nucleophilic hydroxyl group ortho to the electrophilic α-bromocarbonyl moiety facilitates a base-mediated ring closure, leading to the formation of a five-membered heterocyclic ring fused to the benzene core. Experimental evidence and established reaction mechanisms strongly support the formation of 6-bromo-1-benzofuran-2(3H)-one as the major product.

Intramolecular Cyclization: The Predominant Pathway

The primary reaction of this compound involves an intramolecular Williamson ether synthesis-type reaction. In the presence of a base, the phenolic hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This phenoxide then readily attacks the adjacent carbon bearing the bromine atom, displacing the bromide ion and leading to the formation of the stable benzofuranone ring system.

reaction_pathway reactant This compound intermediate Phenoxide Intermediate reactant->intermediate  Base (e.g., K2CO3) product 6-bromo-1-benzofuran-2(3H)-one intermediate->product Intramolecular Nucleophilic Attack

Caption: Reaction pathway for the cyclization of this compound.

Comparative Analysis of Synthetic Methodologies

While the intramolecular cyclization of the title compound represents a direct and efficient route to 6-bromo-1-benzofuran-2(3H)-one, a variety of other methods exist for the synthesis of substituted benzofuranones. This section compares the base-mediated cyclization with alternative approaches, providing researchers with a broader perspective on synthetic strategy.

MethodStarting MaterialsReagents and ConditionsYieldAdvantagesDisadvantages
Base-Mediated Intramolecular Cyclization This compoundBase (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF)Good to ExcellentDirect, high atom economy, readily available starting material.Limited to precursors with ortho-hydroxyl and alpha-halo functionalities.
Diels-Alder/Retro-Diels-Alder Reaction 3-Hydroxy-2-pyrones and nitroalkenes with ester groupsHeat (e.g., 120 °C), optional acid catalyst (e.g., TFA)ModerateHigh regioselectivity, allows for complex substitution patterns.[1]Multi-step in nature, may require higher temperatures.[1]
Friedel-Crafts Acylation/Lactonization Phenols and α-keto acids or estersLewis acid (e.g., AlCl₃) or Brønsted acid (e.g., H₂SO₄)VariableAccess to a wide range of substituted benzofuranones.Regioselectivity can be an issue with non-symmetrical phenols.
Gold-Catalyzed Cycloisomerization o-Alkynyl phenolsGold catalyst (e.g., Ph₃PAuCl), oxidant (e.g., Selectfluor), acid additive (e.g., TfOH)Moderate to GoodFlexible for synthesizing benzofuran-3(2H)-ones.[2]Requires a precious metal catalyst and specific starting materials.[2]

Experimental Protocols

Method 1: Base-Mediated Intramolecular Cyclization of this compound

Objective: To synthesize 6-bromo-1-benzofuran-2(3H)-one.

Materials:

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in acetone (20 mL), add potassium carbonate (1.5 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 6-bromo-1-benzofuran-2(3H)-one.

Expected Product Characterization:

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃): Signals corresponding to the aromatic protons and the methylene protons of the lactone ring.

  • ¹³C NMR (CDCl₃): Peaks indicating the carbonyl carbon, the quaternary carbon, the methylene carbon, and the aromatic carbons.

  • Melting Point: Specific to the purified compound.

Method 2: Synthesis of Benzofuranones via Diels-Alder/Retro-Diels-Alder Reaction (General Procedure)[1]

Objective: To synthesize a substituted benzofuranone from a 3-hydroxy-2-pyrone and a nitroalkene.

Materials:

  • 3-Hydroxy-2-pyrone derivative

  • Nitroalkene with an ester group

  • 1,2-Dichlorobenzene (DCB)

  • Trifluoroacetic acid (TFA) (optional)

Procedure:

  • In a reaction vessel, combine the 3-hydroxy-2-pyrone (2 equiv) and the nitroalkene (1 equiv).[1]

  • Add DCB as the solvent.

  • Optionally, add a catalytic amount of TFA.[1]

  • Seal the vessel and heat the reaction mixture to 120 °C for 16 hours or until completion as monitored by TLC.[1]

  • Cool the reaction mixture to room temperature.

  • Directly purify the mixture by flash column chromatography to obtain the desired benzofuranone.[1]

experimental_workflow cluster_method1 Method 1: Intramolecular Cyclization cluster_method2 Method 2: Diels-Alder Approach m1_start Dissolve Reactant in Acetone m1_reagent Add K2CO3 m1_start->m1_reagent m1_react Stir at RT m1_reagent->m1_react m1_workup Filtration & Evaporation m1_react->m1_workup m1_extraction Extraction with Ethyl Acetate m1_workup->m1_extraction m1_purification Column Chromatography m1_extraction->m1_purification m1_product 6-bromo-1-benzofuran-2(3H)-one m1_purification->m1_product m2_start Combine Pyrones & Nitroalkenes in DCB m2_heat Heat at 120°C m2_start->m2_heat m2_cool Cool to RT m2_heat->m2_cool m2_purification Column Chromatography m2_cool->m2_purification m2_product Substituted Benzofuranone m2_purification->m2_product

Caption: Experimental workflows for the synthesis of benzofuranones.

Conclusion

The reaction of this compound predominantly yields 6-bromo-1-benzofuran-2(3H)-one through a facile base-mediated intramolecular cyclization. This method stands out for its simplicity and efficiency. For the synthesis of more complex or diversely substituted benzofuranones, alternative strategies such as the Diels-Alder approach offer greater flexibility in molecular design. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide provides the foundational information for researchers to make informed decisions in their synthetic endeavors targeting this important class of heterocyclic compounds.

References

A Comparative Analysis of the Reaction Kinetics of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reaction kinetics of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone and related α-bromoacetophenones. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data from related studies.

Introduction to Reactivity

This compound belongs to the class of α-haloketones, which are known for their enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides. This heightened reactivity is attributed to the neighboring carbonyl group, which stabilizes the transition state.[1] The reaction kinetics of these compounds are significantly influenced by the nature and position of substituents on the phenyl ring.

Comparative Reaction Kinetics

  • Hydroxyl Group (-OH): As an electron-donating group, the -OH group is expected to increase the electron density of the aromatic ring.

  • Bromo Group (-Br): As an electron-withdrawing group, the -Br group will decrease the electron density of the ring.

The overall effect on the reaction rate will depend on the interplay of these electronic effects. Studies on para-substituted phenacyl bromides have shown that electron-withdrawing groups increase the rate of substitution reactions.[2][3]

Below is a table comparing the expected reactivity of this compound with other representative phenacyl bromides in a typical SN2 reaction with a common nucleophile.

Compound NameSubstituentsExpected Relative RateRationale
Phenacyl bromideNoneBaselineReference compound for comparison.
4-Methoxyphenacyl bromidep-OCH₃ (electron-donating)SlowerElectron-donating groups can decrease the electrophilicity of the α-carbon.
4-Nitrophenacyl bromidep-NO₂ (electron-withdrawing)FasterElectron-withdrawing groups increase the electrophilicity of the α-carbon, accelerating nucleophilic attack.[2][3]
This compound o-OH, m-BrModerateThe combined electronic effects of an electron-donating group (-OH) and an electron-withdrawing group (-Br) are likely to result in a moderate reaction rate compared to the extremes.

Experimental Protocols for Kinetic Analysis

The reaction kinetics of phenacyl bromides are typically studied using spectrophotometric or conductometric methods.[1]

1. UV-Vis Spectrophotometry

This method monitors the change in absorbance of the reaction mixture over time.

  • Instrumentation: A UV-Vis spectrophotometer equipped with a thermostatted cell holder.

  • Procedure:

    • Prepare a stock solution of the phenacyl bromide derivative in a suitable solvent (e.g., methanol, acetone-water mixture).[2]

    • Prepare a solution of the nucleophile (e.g., pyridine, sodium benzoate) in the same solvent.[2]

    • Equilibrate both solutions to the desired reaction temperature.

    • Mix the solutions in a cuvette and immediately place it in the spectrophotometer.

    • Record the absorbance at a predetermined wavelength (λmax) at regular time intervals until the reaction is complete.[1]

    • The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.[1]

2. Conductometry

This method is suitable for reactions that produce ionic species, leading to a change in the electrical conductivity of the solution.

  • Instrumentation: A conductometer with a thermostatted conductivity cell.

  • Procedure:

    • Prepare solutions of the phenacyl bromide and the nucleophile in a solvent with a low dielectric constant.

    • Immerse the conductivity cell in the nucleophile solution and record the initial conductance (G0).

    • Initiate the reaction by adding a known volume of the phenacyl bromide solution with vigorous stirring.

    • Record the conductance (Gt) at regular time intervals until a stable reading is obtained.[1]

    • The rate constant can be calculated from the change in conductance over time.

Visualizing Reaction Pathways and Workflows

General SN2 Reaction Pathway

The reaction of phenacyl bromides with nucleophiles typically proceeds via an SN2 mechanism.[1][2][3]

SN2_Pathway Reactants Phenacyl Bromide + Nucleophile TS Transition State [Nu---C---Br]⁻ Reactants->TS Attack of Nucleophile Products Product + Bromide Ion TS->Products Departure of Leaving Group Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Substrate Prepare Substrate Solution Mix Mix Solutions in Cuvette Prep_Substrate->Mix Prep_Nucleophile Prepare Nucleophile Solution Prep_Nucleophile->Mix Measure Record Absorbance vs. Time Mix->Measure Plot Plot ln(A∞ - At) vs. Time Measure->Plot Calculate Calculate Rate Constant (k) Plot->Calculate

References

Cross-referencing experimental data with published literature for 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive cross-reference of experimental data with published literature for 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of its physical, chemical, and spectroscopic properties, alongside detailed experimental protocols.

Physical and Chemical Properties

This compound is a doubly brominated derivative of 2'-hydroxyacetophenone. While specific experimental data for this compound is scarce in peer-reviewed literature, its properties can be compared with its precursor, 5'-Bromo-2'-hydroxyacetophenone, and other related analogs.

PropertyThis compound (Experimental/Predicted)5'-Bromo-2'-hydroxyacetophenone (Published Data)
Molecular Formula C₈H₆Br₂O₂C₈H₇BrO₂[1]
Molecular Weight 293.94 g/mol 215.04 g/mol [1]
Melting Point 66-70 °C56 °C[1]
Boiling Point Not available135-143 °C at 16 Torr
Solubility Soluble in chloroformSoluble in Chloroform

Spectroscopic Data Comparison

Spectrum5'-Bromo-2'-hydroxyacetophenone Data[1]
¹H NMR (BRUKER AC-300) Data available in PubChem CID 95991.[1]
¹³C NMR Data available in PubChem CID 95991.[1]
IR (KBr WAFER) Data available in PubChem CID 95991.[1]
Mass Spectrum (GC-MS) Data available in PubChem CID 95991.[1]

Researchers are encouraged to perform full spectroscopic analysis on synthesized this compound to establish a complete dataset for future reference.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a two-step synthesis can be proposed based on established methods for the bromination of hydroxyacetophenones.

Step 1: Synthesis of 5-Bromo-2-hydroxyacetophenone (Precursor)

A common method for the synthesis of 5-Bromo-2-hydroxyacetophenone is the Fries rearrangement of 4-bromophenyl acetate.

Methodology:

  • Treat 4-bromophenyl acetate with aluminum chloride at elevated temperatures (e.g., 130°C).

  • The reaction mixture is then worked up with ice-water and extracted with an organic solvent such as ethyl acetate.

  • The organic layer is dried and the solvent removed to yield the product.

Step 2: α-Bromination of 5-Bromo-2-hydroxyacetophenone

The second step involves the selective bromination of the acetyl group's α-carbon. This can be achieved using various brominating agents.

Proposed Methodology:

  • Dissolve 5-Bromo-2-hydroxyacetophenone in a suitable solvent, such as glacial acetic acid.

  • Add a brominating agent, such as bromine in acetic acid, dropwise with stirring.

  • The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the product can be isolated by filtration and purified by recrystallization.

It is crucial to control the reaction conditions to favor α-bromination over further aromatic ring substitution. The electron-withdrawing nature of the acetyl group and the existing bromine on the ring will influence the regioselectivity of the second bromination.

SynthesisWorkflow 4-Bromophenyl acetate 4-Bromophenyl acetate 5-Bromo-2-hydroxyacetophenone 5-Bromo-2-hydroxyacetophenone 4-Bromophenyl acetate->5-Bromo-2-hydroxyacetophenone Fries Rearrangement (AlCl3) This compound This compound 5-Bromo-2-hydroxyacetophenone->this compound α-Bromination (Br2/AcOH)

Proposed two-step synthesis of this compound.

Reactivity and Potential Applications

α-Bromoacetophenones are versatile intermediates in organic synthesis due to the presence of two reactive sites: the carbonyl group and the α-carbon bearing the bromine atom. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

This reactivity allows for the introduction of various functional groups, leading to the synthesis of a wide range of heterocyclic compounds and other complex molecules. Derivatives of brominated hydroxyacetophenones are of interest in medicinal chemistry due to their potential biological activities. While no specific biological activities have been reported for this compound, related compounds have been investigated for various therapeutic applications.

Reactivity This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Reaction with Nucleophiles Heterocycle Synthesis Heterocycle Synthesis Nucleophilic Substitution->Heterocycle Synthesis Medicinal Chemistry Scaffolds Medicinal Chemistry Scaffolds Heterocycle Synthesis->Medicinal Chemistry Scaffolds

Reactivity and potential applications of the target compound.

Conclusion

This guide consolidates the currently available information on this compound and provides a framework for its synthesis and characterization based on published data for analogous compounds. The provided experimental protocols are based on established chemical transformations and should serve as a valuable starting point for researchers. Further experimental work is necessary to fully characterize this compound and explore its potential applications.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for the safe handling and disposal of this compound, based on information for structurally similar chemicals. Researchers, scientists, and drug development professionals should adhere to these guidelines in conjunction with their institution's specific safety protocols and local regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2][3][4] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2][3]

In case of exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3]

  • Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical advice.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4][5]

Hazard Summary
Hazard StatementGHS ClassificationPrimary Routes of ExposurePotential Health Effects
H315: Causes skin irritation Skin Irritation (Category 2)Skin contactRedness, itching, and inflammation.[1][3]
H319: Causes serious eye irritation Eye Irritation (Category 2A)Eye contactRedness, watering, and itching.[1][3]
H335: May cause respiratory irritation STOT - SE (Category 3)InhalationIrritation of the respiratory tract, coughing, and shortness of breath.[1][3]
H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled Acute Toxicity (Category 4)Ingestion, Skin contact, InhalationBased on data for similar compounds, overexposure may lead to serious illness.[1][4]

Note: This table is a summary based on data for structurally similar compounds and should be used for guidance. Always consult the specific SDS for the compound in use, if available, and follow all institutional and regulatory guidelines.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][3]

1. Waste Identification and Classification:

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1] Consult US EPA guidelines under 40 CFR 261.3, as well as state and local regulations, for complete and accurate classification.[1]

2. Collection and Storage of Waste:

  • Solid Waste: Collect any solid residue of this compound, including contaminated absorbent materials, in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should also be considered hazardous waste and disposed of accordingly.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal service.[1][3][4] The container should be kept tightly closed.[1][4]

3. Disposal of Empty Containers:

  • Do not reuse empty containers that have held this compound.[1] These should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. The rinsed container should then be disposed of as unused product in accordance with federal, state, and local regulations.[1][3]

4. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.

  • Carefully sweep or vacuum the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[1][3]

  • Do not allow the spilled material to enter drains or waterways.[1][2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_disposal Disposal Path cluster_spill Spill Response start Start: Handling this compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe fume_hood Work in a well-ventilated area (Chemical Fume Hood) ppe->fume_hood waste_generated Waste Generated? fume_hood->waste_generated spill Spill Occurs? fume_hood->spill collect_waste Collect Waste in a Labeled, Sealed Hazardous Waste Container waste_generated->collect_waste Yes waste_generated->spill No store_waste Store in a Designated, Secure, and Ventilated Area collect_waste->store_waste waste_pickup Arrange for Pickup by a Licensed Hazardous Waste Contractor store_waste->waste_pickup end End of Process waste_pickup->end spill->waste_generated No contain_spill Contain Spill with Inert Absorbent Material spill->contain_spill Yes collect_spill Collect Contaminated Material into a Hazardous Waste Container contain_spill->collect_spill collect_spill->store_waste

References

Essential Safety and Operational Guide for 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide furnishes critical safety protocols, operational procedures, and disposal plans for handling 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone. The following information is synthesized from safety data for structurally analogous compounds and is intended to provide a robust framework for safe laboratory practices. Researchers, scientists, and drug development professionals should conduct a thorough risk assessment before commencing any new procedures with this compound.

Hazard Identification and Personal Protective Equipment

Based on data from similar chemical structures, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Adherence to the specified personal protective equipment (PPE) is mandatory to mitigate exposure risks.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRequired EquipmentSpecifications and Rationale
Eye & Face Protection Chemical safety goggles and face shieldConforming to EN 166 (EU) or NIOSH (US) standards to protect against chemical splashes and airborne particles.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coatGloves should be inspected for integrity before each use. A lab coat provides a barrier against accidental skin contact.[4][5]
Respiratory Protection Use in a chemical fume hood or well-ventilated areaIf ventilation is inadequate or exposure limits may be exceeded, a full-face respirator with appropriate cartridges should be used to prevent inhalation of dust or vapors.[4][5]

Operational and Handling Protocol

Safe handling practices are paramount to ensure the safety of laboratory personnel and the integrity of the experiment. Always have an operational safety shower and eyewash station readily accessible.[6][7]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required personal protective equipment as detailed in Table 1.

  • Chemical Handling:

    • Carefully weigh and transfer the solid compound using appropriate tools to minimize dust generation.

    • When preparing solutions, slowly add the compound to the solvent to avoid splashing.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Thoroughly wash hands and any potentially exposed skin with soap and water after handling is complete.[1][8]

    • Decontaminate the work surface and any equipment used.

    • Properly remove and dispose of contaminated PPE.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated, utilizing the chemical fume hood.[9]

    • Wearing appropriate PPE, contain and clean up the spill using an inert absorbent material.

    • Collect the absorbed material into a designated hazardous waste container.[1]

    • Thoroughly decontaminate the spill area.[9]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical advice.[7][10]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][10]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][10]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Dispose of the compound and any contaminated materials in a clearly labeled, sealed container for hazardous waste.[4]

  • Contaminated PPE: All disposable PPE, such as gloves and lab coats, that has come into contact with the chemical should be placed in a sealed bag and disposed of as hazardous waste.[4]

  • Regulatory Compliance: All disposal must be conducted in strict accordance with local, state, and federal regulations.[1][2]

Workflow for Safe Handling

The following diagram outlines the standard workflow for the safe handling of this compound, from preparation to disposal.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE prep_area->don_ppe weigh_transfer Weigh & Transfer don_ppe->weigh_transfer prepare_solution Prepare Solution weigh_transfer->prepare_solution wash_hands Wash Hands & Skin prepare_solution->wash_hands decontaminate Decontaminate Area wash_hands->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe dispose_waste Dispose of Chemical Waste dispose_ppe->dispose_waste

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.